5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Description
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Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXWFSXWLVARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641952 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-55-7 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
An In-depth Technical Guide to the Synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the , a heterocyclic building block with significant potential in materials science and medicinal chemistry. The synthetic strategy is centered around a highly regioselective Friedel-Crafts acylation of a protected thiophene precursor. This document details the underlying chemical principles, causality behind procedural choices, and self-validating protocols designed for reproducibility. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and well-vetted synthetic pathway.
Introduction and Strategic Overview
Thiophene derivatives are cornerstone scaffolds in the development of novel organic electronics, conductive polymers, and pharmacologically active agents.[1] The title compound, this compound (CAS No. 898778-55-7), is a strategically functionalized intermediate.[2] It features a thiophene core with two distinct functionalities: a 4-pentylbenzoyl group, which imparts specific electronic and solubility characteristics, and a 1,3-dioxolane group. The 1,3-dioxolane serves as a stable protecting group for a formyl (aldehyde) moiety, allowing for selective chemical transformations at other positions of the molecule before its potential deprotection and further derivatization.[1][3]
The synthetic approach detailed herein is a three-stage process designed for efficiency and high regiochemical control.
-
Protection of the Aldehyde: The synthesis commences with the protection of the aldehyde functionality of 2-thiophenecarboxaldehyde via acetalization with ethylene glycol. This step is critical to prevent the aldehyde from interfering with the subsequent Lewis acid-catalyzed reaction.
-
Preparation of the Acylating Agent: The requisite electrophile, 4-pentylbenzoyl chloride, is prepared from 4-pentylbenzoic acid.
-
Regioselective Friedel-Crafts Acylation: The final carbon-carbon bond is formed by the Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with 4-pentylbenzoyl chloride. This reaction exhibits high regioselectivity, with acylation occurring preferentially at the C5 position of the thiophene ring.[4]
The logic of this sequence ensures that the sensitive aldehyde group is masked during the harsh electrophilic substitution, providing a clean and high-yielding route to the target molecule.
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below, outlining the progression from commercially available starting materials to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Causality and Mechanistic Insights
The Necessity of Aldehyde Protection
The Friedel-Crafts acylation is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[5] If a free aldehyde were present on the thiophene ring, the Lewis acid would preferentially coordinate with the lone pair electrons of the carbonyl oxygen. This coordination would strongly deactivate the aromatic ring towards electrophilic attack, effectively halting the desired acylation reaction. The formation of a cyclic acetal (dioxolane) removes this reactive carbonyl, rendering the substrate compatible with the reaction conditions.[6]
Regioselectivity of the Friedel-Crafts Acylation
The acylation of 2-substituted thiophenes occurs with high regioselectivity at the C5 position.[4][7] This preference is dictated by the stability of the cationic Wheland intermediate (sigma complex) formed during the electrophilic attack.
Caption: Rationale for regioselective acylation at the C5 position.
Attack at the C5 position allows the positive charge of the intermediate to be delocalized across three atoms, including the sulfur atom, resulting in a more stable resonance structure.[4] Conversely, attack at the C3 or C4 positions results in a less stable intermediate with fewer resonance forms, making this pathway energetically unfavorable.[4]
Detailed Experimental Protocols
Stage 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
This procedure protects the aldehyde group as a cyclic acetal. The removal of water via a Dean-Stark apparatus is essential to drive the reaction to completion.[6][8]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 2-Thiophenecarboxaldehyde | 112.15 | 10.0 g | 89.1 mmol | 1.0 |
| Ethylene Glycol | 62.07 | 11.1 g (10 mL) | 178.2 mmol | 2.0 |
| p-Toluenesulfonic acid | 172.20 | 0.17 g | 1.0 mmol | 0.01 |
| Toluene | - | 150 mL | - | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-thiophenecarboxaldehyde, toluene, ethylene glycol, and p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates the complete consumption of the starting aldehyde.[8]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as an oil.
-
The crude product may be used directly in the next step or purified by vacuum distillation.
Stage 2: Synthesis of 4-Pentylbenzoyl Chloride
This standard procedure converts a carboxylic acid to a more reactive acyl chloride using thionyl chloride.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 4-Pentylbenzoic Acid | 192.25 | 18.1 g | 94.1 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 22.4 g (13.7 mL) | 188.2 mmol | 2.0 |
| Dimethylformamide (DMF) | - | 2-3 drops | - | cat. |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), combine 4-pentylbenzoic acid and thionyl chloride.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure 4-pentylbenzoyl chloride.[9]
Stage 3: Synthesis of this compound
This is the key bond-forming step, requiring careful control of temperature due to the exothermic nature of the reaction. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[5]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 2-(1,3-Dioxolan-2-yl)thiophene | 156.21 | 13.9 g | 89.1 mmol | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 13.1 g | 98.0 mmol | 1.1 |
| 4-Pentylbenzoyl Chloride | 210.70 | 18.8 g | 89.1 mmol | 1.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Methodology:
-
To a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride and 100 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 4-pentylbenzoyl chloride dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 2-(1,3-dioxolan-2-yl)thiophene in 100 mL of dichloromethane.
-
Add the thiophene solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic extracts and wash with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product.
Data and Safety Summary
Quantitative Data Overview
| Stage | Product | Theoretical Yield | Typical Actual Yield | Purity |
| 1 | 2-(1,3-Dioxolan-2-yl)thiophene | 13.9 g | 85-95% | >95% |
| 2 | 4-Pentylbenzoyl Chloride | 18.8 g | 90-98% | >97% |
| 3 | Final Product | 29.3 g | 75-85% | >97% |
Safety Considerations
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aluminum Chloride: Anhydrous AlCl₃ reacts vigorously with water and is corrosive. Handle in a dry environment (e.g., under inert atmosphere) and wear appropriate PPE. The quenching step is highly exothermic and should be performed slowly and with caution.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
General Precautions: All reactions should be performed by trained personnel in a laboratory setting with access to safety equipment.
Conclusion
The can be reliably achieved through a robust three-stage process involving acetal protection, acyl chloride formation, and a regioselective Friedel-Crafts acylation. The strategic protection of the aldehyde functionality is key to the success of the Lewis acid-catalyzed acylation, which proceeds with high regioselectivity for the C5 position of the thiophene ring. The protocols described herein are based on established chemical principles and provide a clear, reproducible pathway for obtaining this valuable synthetic intermediate for further application in research and development.
References
- BenchChem. (n.d.). 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene.
- PrepChem. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene.
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Piras, M., et al. (2015). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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PubChem. (n.d.). 4-Pentylbenzoyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
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TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
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- PrepChem. (n.d.). Synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride.
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An In-depth Technical Guide to the Characterization of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel thiophene derivative, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. Thiophene-based compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines a robust synthetic strategy, leveraging established organic chemistry principles, and presents a multi-faceted analytical workflow for rigorous structural elucidation and purity assessment. The methodologies detailed herein are designed to serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the exploration of novel thiophene derivatives as potential therapeutic agents. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Furthermore, this guide explores the potential pharmacological relevance of the title compound, particularly within the context of anti-inflammatory pathways, providing a scientific basis for its further investigation in drug discovery programs.
Introduction and Scientific Rationale
Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, with numerous FDA-approved drugs containing this sulfur-based aromatic ring.[2] The thiophene nucleus is a versatile pharmacophore, known to be a key structural component in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The benzoylthiophene substructure, in particular, has been identified in molecules that exhibit significant biological effects, including the modulation of inflammatory pathways.[5]
The title compound, this compound, is a rationally designed molecule incorporating several key features: a 2,5-disubstituted thiophene core, a 4-pentylbenzoyl group which enhances lipophilicity, and a dioxolane moiety. The dioxolane group serves as a protecting group for a formyl (aldehyde) functionality, which can be deprotected under acidic conditions to yield a highly reactive aldehyde for further synthetic modifications or to act as a potential pharmacophoric element.
This guide provides a hypothetical, yet scientifically rigorous, pathway to the synthesis and comprehensive characterization of this molecule. The protocols are based on established and reliable chemical transformations and analytical techniques, providing a solid foundation for its practical realization and subsequent investigation.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process starting from a commercially available thiophene derivative. The chosen pathway prioritizes reaction efficiency and selectivity.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Friedel-Crafts Acylation of 5-(1,3-Dioxolan-2-yl)thiophene
The core reaction is a Friedel-Crafts acylation, a robust method for introducing an acyl group onto an aromatic ring.[6][7] Thiophene is highly reactive towards electrophilic substitution, with a strong preference for the 2-position. The dioxolane group at the 5-position further directs the incoming electrophile to the vacant 2-position.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-pentylbenzoyl chloride (1.1 equivalents) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Thiophene Addition: Dissolve 5-(1,3-Dioxolan-2-yl)thiophene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Comprehensive analytical workflow for compound characterization.
Predicted Physicochemical Properties
| Property | Predicted Value/Observation |
| CAS Number | 898778-55-7 |
| Molecular Formula | C₁₉H₂₂O₃S |
| Molecular Weight | 346.44 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a sharp melting solid |
| Solubility | Soluble in chloroform, dichloromethane, acetone; sparingly soluble in methanol; insoluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[8][9]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
-
Aromatic Protons: Doublets for the thiophene protons (δ 7.0-7.8 ppm), and doublets for the para-substituted benzene ring protons (δ 7.2-8.0 ppm).
-
Dioxolane Protons: A singlet for the methine proton (δ ~6.0 ppm) and a multiplet for the ethylene protons (δ ~4.0-4.2 ppm).
-
Pentyl Chain Protons: A triplet for the benzylic CH₂ (δ ~2.7 ppm), multiplets for the internal CH₂ groups (δ 1.3-1.7 ppm), and a triplet for the terminal CH₃ (δ ~0.9 ppm).
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
-
Carbonyl Carbon: A signal in the range of δ 185-195 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm for the thiophene and benzene rings.
-
Dioxolane Carbons: A signal for the methine carbon (δ ~102 ppm) and the ethylene carbons (δ ~65 ppm).
-
Pentyl Chain Carbons: Signals in the aliphatic region (δ 14-36 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the compound's fragmentation pattern.[10][11]
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion (for ESI-MS) or a GC inlet (for EI-MS).
-
Data Acquisition: Acquire a full scan mass spectrum.
Expected Results:
-
Molecular Ion Peak ([M]⁺): For C₁₉H₂₂O₃S, the exact mass would be observed, confirming the molecular formula.
-
Key Fragments: Expect fragmentation corresponding to the loss of the pentyl chain, cleavage of the benzoyl-thiophene bond, and fragmentation of the dioxolane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a volatile solvent.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1650 | C=O (benzoyl ketone) stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1200-1000 | C-O (dioxolane) stretch |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.[14][15]
Protocol:
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound shows maximum absorbance (e.g., ~280-320 nm).
-
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak. A purity of >95% is generally required for biological testing.
Potential Biological Significance and Application
Thiophene derivatives are known to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[4][16][17] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.
The structure of this compound shares features with known COX/LOX inhibitors. The benzoylthiophene core can mimic the binding of arachidonic acid in the active sites of these enzymes. Therefore, it is plausible that this compound could act as an inhibitor of these pathways.
Caption: Potential mechanism of anti-inflammatory action.
This proposed mechanism provides a strong rationale for screening this compound in relevant in vitro and in vivo models of inflammation.
Conclusion
This technical guide has detailed a plausible synthetic route and a comprehensive characterization workflow for this compound. By integrating established synthetic protocols with a suite of modern analytical techniques, this document provides the necessary framework for its preparation and validation. The structural features of the target molecule suggest a promising potential for biological activity, particularly as an anti-inflammatory agent. The methodologies and insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize, characterize, and evaluate this and other novel thiophene derivatives for their therapeutic potential.
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An In-Depth Technical Guide to the Chemical Properties of 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene (CAS No. 898778-55-7). This molecule, featuring a substituted thiophene core, is a promising building block in the fields of materials science and medicinal chemistry. This document details its structural attributes, proposed synthetic pathways, and key chemical characteristics, drawing upon data from analogous compounds to provide a thorough understanding for research and development professionals.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and valuable electronic properties.[1][2] The inherent aromaticity and the presence of a sulfur atom impart unique characteristics to these molecules, making them integral components in pharmaceuticals, agrochemicals, and organic electronic materials.[2] The subject of this guide, this compound, is a multi-functionalized thiophene derivative with significant potential as a versatile intermediate in organic synthesis. Its structure combines a reactive benzoyl group, a protected aldehyde functionality (the dioxolane group), and an alkyl chain, offering multiple sites for further chemical modification.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are pivotal to its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2-(4-tert-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene[1] | 5-(1,3-Dioxolan-2-yl)-2-(4-ethylbenzoyl)thiophene | 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene[3][4] |
| CAS Number | 898778-55-7[5] | 898778-43-3 | 898778-46-6 | 898778-05-2 |
| Molecular Formula | C19H22O3S[5] | C18H20O3S | C16H16O3S | C14H12O3S |
| Molecular Weight | 346.44 g/mol | 316.41 g/mol | 288.36 g/mol | 260.31 g/mol |
| Appearance | Likely a solid or oil | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | Not specified | Not specified | Not specified |
Note: Some properties for the title compound are predicted based on the properties of its analogues.
The 1,3-dioxolane group serves as a protecting group for a formyl (aldehyde) functionality. This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The dioxolane can be readily removed under acidic conditions to regenerate the aldehyde for further derivatization.[1] The 4-pentylbenzoyl substituent provides a lipophilic character to the molecule and influences its electronic properties.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process starting from a suitable thiophene precursor:
-
Friedel-Crafts Acylation: The thiophene ring can be acylated with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction would introduce the 4-pentylbenzoyl group at the 2-position of the thiophene ring.
-
Acetalization (Protection): The resulting ketone can then be reacted with a suitable reagent to introduce the formyl group at the 5-position, which is subsequently protected. A more direct approach would be to start with 2-formylthiophene, protect the aldehyde as a 1,3-dioxolane, and then perform the Friedel-Crafts acylation.
Figure 1. Proposed synthetic workflow for this compound.
Key Reaction Mechanisms
-
Friedel-Crafts Acylation: This reaction proceeds via the formation of an acylium ion intermediate from the reaction of the acyl chloride with the Lewis acid. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-aromatizes the ring to yield the acylated product.
Potential Reactivity
The title compound possesses several reactive sites that can be exploited for further chemical transformations:
-
Deprotection and Aldehyde Chemistry: The 1,3-dioxolane group can be hydrolyzed under acidic conditions to unveil the aldehyde functionality. This aldehyde can then undergo a wide range of reactions, including Wittig reactions, aldol condensations, and reductive aminations, to introduce further complexity to the molecule.
-
Ketone Reduction: The benzoyl ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Electrophilic Substitution on the Thiophene Ring: The thiophene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile.
Potential Applications
The structural motifs present in this compound suggest its utility in several areas of chemical research and development.
Materials Science
Thiophene-containing molecules are of great interest in the development of organic electronic materials. The extended π-conjugated system that can be built from this molecule makes it a potential precursor for:
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are often used as building blocks for the synthesis of emissive and charge-transporting materials in OLEDs.[1]
-
Organic Photovoltaics (OPVs): The electron-rich nature of the thiophene ring makes it suitable for use in donor materials for OPV devices.[1]
-
Organic Field-Effect Transistors (OFETs): Polymers and small molecules based on thiophene can exhibit good charge mobility, a key requirement for the active layer in OFETs.[1]
Medicinal Chemistry and Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle. The diverse biological activities of thiophene derivatives include antimicrobial, anti-inflammatory, and anticancer properties.[1][6] The title compound could serve as a key intermediate for the synthesis of novel bioactive molecules. The presence of the benzoyl group and the protected aldehyde allows for systematic modifications to explore structure-activity relationships (SAR).
Handling and Safety Considerations
Specific safety data for this compound is not available. However, based on the safety profiles of its constituent chemical classes (thiophenes, aromatic ketones, and dioxolanes), the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry place away from heat and direct sunlight.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique combination of a thiophene core, a protected aldehyde, and a benzoyl moiety provides a platform for the synthesis of a wide array of more complex molecules. The potential applications in both materials science and medicinal chemistry underscore the importance of further research into the properties and reactivity of this compound. This guide serves as a foundational resource for scientists and researchers looking to explore the synthetic utility of this promising thiophene derivative.
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A Comprehensive Guide to the Spectroscopic Characterization of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Prepared by: Senior Application Scientist, Advanced Molecular Analysis Division
Foreword: The Imperative of Structural Verification in Modern Drug Discovery
To our colleagues in the fields of research, medicinal chemistry, and drug development, the molecule 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene represents a class of heterocyclic compounds whose structural complexity necessitates rigorous analytical characterization. As a versatile intermediate, its purity and confirmed structure are paramount to the success of subsequent synthetic steps and the integrity of biological assays.
This technical guide is designed not as a rigid protocol but as an in-depth exploration of the expected spectroscopic signature of this compound. Drawing upon extensive field experience and fundamental principles, we will deconstruct its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Our objective is to provide you with a self-validating framework for analysis, empowering you to interpret your own experimental results with confidence and precision. We will explain the causality behind our analytical choices and ground our predictions in authoritative data, ensuring that this document serves as a reliable reference in your laboratory.
Molecular Blueprint: Structure and Key Features
Before delving into the spectroscopic data, let us first visualize the molecule at the heart of our discussion.
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] It provides atom-level information on the chemical environment and connectivity.
Expertise & Experience: The Causality of NMR Analysis
The choice of NMR experiments is dictated by the need for a complete structural assignment. A standard 1D ¹H NMR spectrum is the starting point, revealing proton count, chemical environment, and neighboring proton interactions (coupling).[2] A ¹³C NMR spectrum follows, identifying all unique carbon environments. However, for a molecule of this complexity, 1D spectra alone can be ambiguous. Therefore, 2D correlation experiments such as COSY (¹H-¹H) and HSQC (¹H-¹³C) are not just recommended; they are essential for a trustworthy and complete assignment.
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition
Adherence to a robust protocol ensures data is reproducible and reliable. Impurities or poor sample preparation can lead to misleading artifacts.[3]
Step-by-Step Experimental Protocol:
-
Sample Preparation: Weigh approximately 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small drop of a solution of deuterated solvent containing 0.03% Tetramethylsilane (TMS). TMS serves as the internal reference for chemical shifts (δ = 0.00 ppm).[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).
-
Data Acquisition:
-
Acquire data on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[5]
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
If assignments are ambiguous, perform 2D experiments (gCOSY, gHSQC) to establish connectivity.
-
Caption: Workflow for NMR-based structural elucidation.
Authoritative Grounding: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is a composite of signals from the four key structural motifs. Chemical shifts are referenced to TMS at 0.00 ppm.
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| Pentyl CH₃ | ~0.90 | Triplet (t) | 3H | Terminal methyl group coupled to the adjacent CH₂. |
| Pentyl (CH₂)₃ | ~1.30-1.40 | Multiplet (m) | 6H | Overlapping signals from the three central methylene groups of the pentyl chain. |
| Pentyl Ar-CH₂ | ~2.65 | Triplet (t) | 2H | Methylene group attached to the aromatic ring, deshielded by the ring current. |
| Dioxolane CH₂-CH₂ | ~4.10-4.20 | Multiplet (m) | 4H | Protons of the ethylene glycol bridge in the dioxolane ring.[6] |
| Dioxolane CH | ~6.10 | Singlet (s) | 1H | Methine proton of the acetal, significantly deshielded by two adjacent oxygen atoms. |
| Thiophene H-4 | ~7.20 | Doublet (d) | 1H | Thiophene proton adjacent to the dioxolane-substituted carbon. Coupled to H-3. |
| Benzene H (ortho to pentyl) | ~7.30 | Doublet (d) | 2H | Aromatic protons ortho to the alkyl group.[7] |
| Thiophene H-3 | ~7.65 | Doublet (d) | 1H | Thiophene proton adjacent to the carbonyl-substituted carbon, deshielded by the C=O group. |
| Benzene H (ortho to C=O) | ~7.80 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing carbonyl group, strongly deshielded. |
Authoritative Grounding: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 15 distinct signals, as symmetry allows for some equivalency in the benzene and dioxolane rings.
| Carbon (Environment) | Predicted δ (ppm) | Rationale & Notes |
| Pentyl CH₃ | ~14.0 | Standard aliphatic terminal carbon. |
| Pentyl CH₂'s | ~22.5, 31.0, 31.5 | Aliphatic methylene carbons. |
| Pentyl Ar-CH₂ | ~35.5 | Aliphatic carbon attached to an aromatic ring. |
| Dioxolane CH₂ | ~65.5 | Acetal methylene carbons, deshielded by oxygen.[8] |
| Dioxolane CH | ~102.0 | Acetal methine carbon, highly deshielded by two oxygens.[8] |
| Thiophene C-4 | ~125.0 | Thiophene ring carbon. |
| Benzene C (ortho to pentyl) | ~129.0 | Aromatic CH carbon. |
| Benzene C (ortho to C=O) | ~130.0 | Aromatic CH carbon, slightly deshielded by the carbonyl. |
| Thiophene C-3 | ~134.5 | Thiophene ring carbon, deshielded by proximity to the carbonyl. |
| Benzene C (ipso, pentyl) | ~137.0 | Quaternary carbon attached to the alkyl chain. |
| Benzene C (ipso, C=O) | ~145.0 | Quaternary carbon attached to the carbonyl group. |
| Thiophene C-2 (C=O) | ~146.0 | Thiophene carbon bearing the benzoyl group. |
| Thiophene C-5 (Dioxolane) | ~153.0 | Thiophene carbon bearing the dioxolane group. |
| Carbonyl C=O | ~188.0 | Ketone carbonyl carbon, significantly deshielded.[9] |
Part 2: Mass Spectrometry (MS) – Confirming the Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[10] Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.
Trustworthiness: Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or through a GC or LC inlet.
-
Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standard energy allows for reproducible fragmentation and comparison with spectral libraries.[11]
-
Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 400, to detect the molecular ion and key fragments.
Caption: Standard workflow for EI-Mass Spectrometry.
Authoritative Grounding: Predicted Mass Spectrum Analysis
Molecular Formula: C₁₉H₂₂O₃S Exact Mass: 330.13 Predicted Molecular Ion (M⁺·): m/z = 330
The fragmentation of the molecular ion is a logical process driven by the formation of the most stable carbocations and neutral losses.[12]
Key Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
| m/z | Predicted Fragment Ion | Notes |
| 330 | [C₁₉H₂₂O₃S]⁺· | Molecular Ion (M⁺·) |
| 259 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical via benzylic cleavage, a very favorable process. |
| 161 | [4-pentylbenzoyl]⁺ | Acylium ion formed by cleavage of the bond between the carbonyl and the thiophene ring. This is expected to be a prominent peak. |
| 155 | [5-(1,3-dioxolan-2-yl)thiophene]⁺ | Fragment resulting from cleavage at the carbonyl group. |
| 119 | [C₆H₅CO]⁺ | Benzoyl cation, less likely due to the pentyl group stabilizing the larger fragment. |
| 71 | [C₅H₁₁]⁺ | Pentyl cation. |
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, as different covalent bonds absorb infrared radiation at characteristic frequencies.[13]
Trustworthiness: Protocol for IR Data Acquisition
-
Sample Preparation (KBr Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
-
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Authoritative Grounding: Predicted Characteristic IR Absorption Bands
The IR spectrum will be dominated by absorptions from the carbonyl group and the various C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Benzene & Thiophene) | Medium |
| 2955 - 2850 | C-H Stretch | Aliphatic (Pentyl & Dioxolane) | Strong |
| ~1650 | C=O Stretch | Aryl Ketone | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium-Variable |
| 1250 - 1050 | C-O Stretch | Acetal (Dioxolane) | Strong |
| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted Benzene | Strong |
| ~750 | C-S Stretch | Thiophene Ring | Weak-Medium |
The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the carbonyl (C=O) stretch of the aryl ketone, expected around 1650 cm⁻¹.[14] The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches will also be a key confirmatory feature.[3]
Summary and Conclusion
This guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and vibrational frequencies, researchers can confidently verify the structure and purity of their synthesized material.
| Technique | Key Predicted Features |
| ¹H NMR | Signals for pentyl, disubstituted benzene, 2,5-disubstituted thiophene, and dioxolane moieties in characteristic regions. Acetal proton ~6.10 ppm. |
| ¹³C NMR | 15 unique carbon signals. Diagnostic ketone C=O peak at ~188.0 ppm and acetal CH at ~102.0 ppm. |
| Mass Spec. | Molecular ion (M⁺·) at m/z 330. Major fragments at m/z 259 (loss of pentyl) and m/z 161 (4-pentylbenzoyl cation). |
| IR Spec. | Strong, sharp C=O stretch at ~1650 cm⁻¹. Strong C-O acetal stretches at 1250-1050 cm⁻¹. Both aromatic and aliphatic C-H stretches. |
The combination of these techniques provides a unique spectroscopic fingerprint. This multi-faceted approach, grounded in established principles and protocols, ensures the scientific integrity of any research or development program that utilizes this important chemical intermediate.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug development and materials science, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, a heterocyclic building block with significant potential in organic electronics and medicinal chemistry.[2] The molecule's structure, featuring a disubstituted thiophene core, a protected aldehyde (the dioxolane group), and a substituted benzoyl moiety, presents a rich and illustrative case for ¹H NMR interpretation.
This document is designed for researchers and scientists, providing not just a theoretical prediction of the spectrum but also the causal logic behind the spectral features. We will dissect the molecule's electronic environment, predict the chemical shifts and coupling patterns for each proton, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure is broken down into four key regions: the pentyl chain, the para-substituted benzene ring, the thiophene ring, and the dioxolane ring. Each proton's chemical shift is primarily influenced by its local electronic environment, which is modulated by factors like electronegativity, inductive effects, and magnetic anisotropy from nearby functional groups.[3]
Below is a diagram of the molecular structure with each chemically distinct proton labeled for subsequent analysis.
Caption: Molecular structure of this compound with unique proton environments labeled (a-k).
Theoretical ¹H NMR Spectral Prediction
Based on established principles of NMR spectroscopy, we can predict the characteristics of each proton signal.[4] The key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).[5]
| Label | Assignment | Integration | Multiplicity | Predicted δ (ppm) | Rationale |
| a | Benzoyl (ortho to C=O) | 2H | Doublet (d) | 7.7 - 7.9 | Deshielded by the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl group.[6] |
| b | Benzoyl (ortho to pentyl) | 2H | Doublet (d) | 7.2 - 7.4 | Less deshielded than H-a; typical aromatic region.[7] |
| c | Thiophene H-3 | 1H | Doublet (d) | 7.5 - 7.7 | Deshielded due to proximity to the electron-withdrawing benzoyl group.[8][9] |
| d | Thiophene H-4 | 1H | Doublet (d) | 7.1 - 7.3 | Less deshielded than H-c; influenced by the adjacent dioxolane-substituted carbon.[10][11] |
| e | Benzylic CH₂ | 2H | Triplet (t) | 2.6 - 2.8 | Adjacent to the aromatic ring, causing moderate deshielding. |
| f | Alkyl CH₂ | 2H | Multiplet (m) | 1.5 - 1.7 | Standard aliphatic region; split by H-e and H-g. |
| g | Alkyl CH₂ | 2H | Multiplet (m) | 1.2 - 1.4 | Standard aliphatic region. |
| h | Alkyl CH₂ | 2H | Multiplet (m) | 1.2 - 1.4 | Standard aliphatic region. |
| i | Terminal CH₃ | 3H | Triplet (t) | 0.8 - 1.0 | Most shielded alkyl protons, split by H-h. |
| j | Dioxolane CH (acetal) | 1H | Singlet (s) | 6.0 - 6.2 | Acetal proton, significantly deshielded by two adjacent oxygen atoms. |
| k | Dioxolane CH₂CH₂ | 4H | Singlet (s) | 3.9 - 4.2 | Methylene protons on the dioxolane ring; appear as a singlet due to chemical and magnetic equivalence.[12][13] |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.[14]
Experimental Protocol: A Self-Validating System
To ensure the acquisition of a high-fidelity ¹H NMR spectrum, a rigorous and standardized protocol is essential.
Caption: Standardized workflow for ¹H NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and the presence of a single residual proton peak that typically does not interfere with signals of interest.[12]
-
Internal Standard (TMS): Tetramethylsilane provides a sharp, singlet reference peak at 0.00 ppm, allowing for accurate calibration of the chemical shift axis. Its volatility makes for easy removal after analysis.[7]
-
Field Strength (≥400 MHz): Higher field strengths provide better signal dispersion, reducing peak overlap and simplifying the interpretation of complex spectra, particularly in the aromatic region.[5]
Detailed Spectral Interpretation and Analysis
The ¹H NMR spectrum can be logically analyzed by dividing it into three primary regions: the aromatic region (δ 7.0-8.0), the mid-field region (δ 3.0-6.5), and the aliphatic region (δ 0.5-3.0).
1. The Aromatic Region (δ 7.0 - 8.0 ppm): This region contains the signals for the four protons on the benzoyl ring and the two protons on the thiophene ring.
-
Signal 'a' (δ ~7.8 ppm, 2H, Doublet): This downfield doublet is assigned to the benzoyl protons ortho to the carbonyl group. The strong electron-withdrawing effect of the carbonyl deshields these protons significantly.[3] They appear as a doublet due to coupling with the adjacent 'b' protons (³JHH ≈ 8 Hz).
-
Signal 'c' (δ ~7.6 ppm, 1H, Doublet): Assigned to the H-3 proton of the thiophene ring. Its downfield shift is a direct consequence of the deshielding effect from the adjacent benzoyl substituent. It is split into a doublet by the H-4 proton ('d') with a typical thiophene coupling constant (³JHH ≈ 4-5 Hz).[9]
-
Signal 'b' (δ ~7.3 ppm, 2H, Doublet): This doublet corresponds to the benzoyl protons ortho to the pentyl group. They are less deshielded than protons 'a' and couple with them to form a doublet (³JHH ≈ 8 Hz).
-
Signal 'd' (δ ~7.2 ppm, 1H, Doublet): This signal is assigned to the H-4 proton of the thiophene ring. It is upfield relative to H-3 ('c') and is split into a doublet by coupling with H-3.
2. The Mid-Field Region (δ 3.0 - 6.5 ppm): This region is dominated by the protons of the dioxolane ring.
-
Signal 'j' (δ ~6.1 ppm, 1H, Singlet): This sharp singlet is characteristic of the acetal proton. It experiences significant deshielding from being bonded to a carbon that is attached to two electronegative oxygen atoms. The absence of adjacent protons results in a singlet multiplicity.
-
Signal 'k' (δ ~4.1 ppm, 4H, Singlet): This intense singlet is assigned to the four methylene protons of the dioxolane's ethylenedioxy bridge. Due to the rapid conformational flexing of the five-membered ring at room temperature, these four protons become chemically and magnetically equivalent, collapsing their expected complex splitting pattern into a single sharp peak.[12][15]
3. The Aliphatic Region (δ 0.5 - 3.0 ppm): This upfield region contains all the signals from the n-pentyl side chain.
-
Signal 'e' (δ ~2.7 ppm, 2H, Triplet): This triplet is assigned to the benzylic methylene protons. Their proximity to the aromatic ring causes a downfield shift compared to other alkyl protons. The signal is split into a triplet by the two adjacent protons of the 'f' methylene group (³JHH ≈ 7-8 Hz).
-
Signals 'f', 'g', 'h' (δ ~1.3-1.7 ppm, 6H, Multiplets): These signals for the central three methylene groups of the pentyl chain often overlap, creating a complex multiplet pattern.
-
Signal 'i' (δ ~0.9 ppm, 3H, Triplet): This upfield triplet is the classic signal for a terminal methyl group in an alkyl chain. It is the most shielded set of protons and is split into a triplet by the two adjacent protons of the 'h' methylene group (³JHH ≈ 7 Hz).
Conclusion
The ¹H NMR spectrum of this compound is fully interpretable through a systematic analysis of its constituent functional groups. Each set of protons gives rise to a distinct signal with a predictable chemical shift, integration, and multiplicity that directly corroborates the molecule's structure. The downfield aromatic signals confirm the substituted benzoyl and thiophene rings, the characteristic acetal proton singlet validates the dioxolane protecting group, and the upfield alkyl signals confirm the pentyl chain. This guide demonstrates how a foundational understanding of NMR principles, coupled with a logical, step-by-step analytical approach, enables the unambiguous structural elucidation of complex organic molecules.
References
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Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
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Abraham, R. J., & Matthiesen, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
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SpectraBase. (n.d.). Benzoyl peroxide - [¹H NMR] - Chemical Shifts. Retrieved from [Link]
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Supplementary Information. (n.d.). NMR spectra were recorded on a Bruker AMX 500.... Retrieved from [Link]
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A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Abstract
This technical guide provides an in-depth methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, a complex heterocyclic molecule of interest in materials science and drug development. Thiophene derivatives are foundational building blocks in numerous functional materials and pharmaceutical agents.[1] Consequently, unambiguous structural elucidation is paramount for quality control, reaction monitoring, and characterization. This document details the theoretical prediction of carbon chemical shifts based on substituent effects, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation and signal assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the structural verification of similarly complex organic molecules.
Molecular Structure and Carbon Numbering
A thorough ¹³C NMR analysis begins with a clear understanding of the molecule's topology. The structure of this compound contains four distinct functional domains: a 2,5-disubstituted thiophene ring, a benzoyl ketone linker, a para-substituted n-pentyl chain, and a 1,3-dioxolane acetal group. For clarity in spectral assignment, each unique carbon atom is systematically numbered as illustrated below.
Caption: Numbered structure of the target analyte.
Theoretical Analysis and Chemical Shift Prediction
The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of each carbon nucleus.[1] By dissecting the molecule into its constituent parts and considering the inductive and resonance effects of substituents, we can predict the approximate chemical shifts for each carbon.
2.1 Thiophene Ring (C2, C3, C4, C5) Unsubstituted thiophene shows signals for C2/C5 and C3/C4 at approximately 125 ppm.[2] In our target molecule, the thiophene ring is substituted at the C2 and C5 positions.
-
C2 and C5 (Substituted Carbons): The C2 position is bonded to an electron-withdrawing benzoyl group. In 2-acetylthiophene, the C2 carbon appears significantly downfield at ~144.5 ppm due to this deshielding effect.[3] The C5 carbon is attached to the acetal group, which is also electron-withdrawing. Therefore, both C2 and C5 are expected to be the most downfield of the thiophene carbons, likely in the 140-155 ppm range.
-
C3 and C4 (Unsubstituted Carbons): The chemical shifts of C3 and C4 are influenced by the substituents at the adjacent C2 and C5 positions. The electron-withdrawing nature of the benzoyl group at C2 deshields C3, shifting it downfield. For 2-acetylthiophene, C3 is observed around 133.8 ppm.[3] Similarly, the dioxolane group at C5 will influence C4. We can predict these carbons to appear in the 125-138 ppm range.
2.2 Benzoyl and Pentyl Groups (C6-C17)
-
Carbonyl Carbon (C6): Ketone carbonyl carbons are strongly deshielded and typically resonate in the 190-220 ppm region.[4] For 2-acetylthiophene, the analogous carbonyl carbon is found at ~190.7 ppm.[3] We predict the C6 signal to be in a similar range, around 185-195 ppm .
-
Aromatic Carbons (C7'-C12'): The benzene ring carbons typically appear between 125-150 ppm.[4] The C7' carbon, being directly attached to the carbonyl group, will be deshielded and quaternary, appearing near 135-140 ppm . The C10' carbon, para to the carbonyl and attached to the electron-donating pentyl group, will be shifted upfield relative to C7'. The remaining carbons (C8', C9', C11', C12') will fall within the typical aromatic range of 128-135 ppm .
-
n-Pentyl Carbons (C13''-C17''): These aliphatic carbons will appear in the most upfield region of the spectrum. Based on data for n-pentylbenzene, the expected shifts are approximately: C13'' (~36 ppm), C14'' (~31 ppm), C15'' (~22.5 ppm), C16'' (~31.5 ppm, often overlapping), and the terminal methyl C17'' being the most shielded at ~14 ppm.[5]
2.3 1,3-Dioxolane Group (C18, C19, C20)
-
Acetal Carbon (C18): This carbon is bonded to two electronegative oxygen atoms, causing a significant downfield shift. Acetal carbons typically resonate in the 90-110 ppm range.[6] For 1,3-dioxolane itself, the analogous carbon is at 94.3 ppm.[7]
-
Methylene Carbons (C19, C20): These two carbons are in identical chemical environments due to the symmetry of the dioxolane ring. Carbons singly bonded to oxygen (C-O) are found in the 50-80 ppm range.[6] In 1,3-dioxolane, these carbons appear at ~65 ppm, a value we can expect for C19 and C20.[8][9]
Table 1: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C17'' | n-Pentyl (CH₃) | 13 - 15 | Terminal aliphatic methyl group. |
| C15'', C16'' | n-Pentyl (CH₂) | 22 - 32 | Aliphatic methylene groups. |
| C13'', C14'' | n-Pentyl (CH₂) | 30 - 37 | Aliphatic methylene groups, C13'' is benzylic. |
| C19, C20 | Dioxolane (O-CH₂-CH₂-O) | 64 - 68 | Methylene carbons adjacent to oxygen. |
| C18 | Dioxolane (Acetal) | 95 - 105 | Acetal carbon bonded to two oxygens. |
| C3, C4 | Thiophene | 125 - 138 | Unsubstituted thiophene carbons, influenced by adjacent EWGs. |
| C8', C9', C11', C12' | Benzene Ring | 128 - 135 | Aromatic CH carbons. |
| C7', C10' | Benzene Ring | 135 - 145 | Quaternary aromatic carbons attached to substituents. |
| C2, C5 | Thiophene | 140 - 155 | Substituted thiophene carbons attached to EWGs. |
| C6 | Ketone (C=O) | 185 - 195 | Deshielded carbonyl carbon. |
Experimental Protocol for Data Acquisition
The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a self-validating system for obtaining reliable data.
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Methodology Details:
-
Sample Preparation: Dissolve approximately 15-25 mg of the purified solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual carbon signal at ~77.16 ppm can be used as a secondary reference. Add a small drop of Tetramethylsilane (TMS) to serve as the primary internal standard (δ = 0.00 ppm).[7] Transfer the final solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The field frequency is locked using the deuterium signal from the CDCl₃ solvent to correct for any magnetic field drift during the experiment.[1] The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence should be used. This technique irradiates protons while the carbon signal is acquired, which collapses all C-H coupling and simplifies the spectrum, resulting in a single sharp peak for each unique carbon atom.[1]
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial.[1] This allows the carbon nuclei, especially quaternary carbons which have longer relaxation times, to return to their equilibrium state before the next pulse. Insufficient delay can lead to signal attenuation and inaccurate integration.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum must then be phase-corrected to ensure all peaks are in the positive absorptive phase. Finally, the chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.
Spectral Interpretation and Peak Assignment
Based on the theoretical predictions and established knowledge of substituent effects, the acquired ¹³C NMR spectrum can be confidently assigned. The following table provides a peak-by-peak assignment based on the predicted chemical shifts.
Table 2: Final Peak Assignment for this compound
| Predicted Shift (δ, ppm) | Assigned Carbon | Multiplicity (Proton Decoupled) | Justification |
|---|---|---|---|
| ~14.1 | C17'' | Singlet | Highest field signal, characteristic of a terminal CH₃ group. |
| ~22.5 | C15'' | Singlet | Aliphatic CH₂. |
| ~31.4 | C16'' | Singlet | Aliphatic CH₂. |
| ~31.6 | C14'' | Singlet | Aliphatic CH₂. |
| ~36.0 | C13'' | Singlet | Benzylic CH₂, slightly deshielded by the aromatic ring. |
| ~65.3 | C19, C20 | Singlet | Methylene carbons of the dioxolane ring, deshielded by oxygen.[8][9] |
| ~101.5 | C18 | Singlet | Acetal carbon, significantly deshielded by two oxygen atoms.[7] |
| ~127.8 | C4 | Singlet | Thiophene CH carbon. |
| ~128.9 | C9', C11' | Singlet | Aromatic CH carbons meta to the carbonyl group. |
| ~130.5 | C8', C12' | Singlet | Aromatic CH carbons ortho to the carbonyl group. |
| ~134.2 | C3 | Singlet | Thiophene CH carbon, deshielded by adjacent C=O group.[3] |
| ~137.5 | C7' | Singlet (Weak) | Quaternary aromatic carbon attached to the carbonyl. |
| ~144.8 | C10' | Singlet (Weak) | Quaternary aromatic carbon attached to the pentyl group. |
| ~145.5 | C2 | Singlet (Weak) | Quaternary thiophene carbon attached to the C=O group.[3] |
| ~152.0 | C5 | Singlet (Weak) | Quaternary thiophene carbon attached to the dioxolane group. |
| ~188.2 | C6 | Singlet (Weak) | Lowest field signal, characteristic of a ketone carbonyl carbon.[3] |
Note: Quaternary carbons (C2, C5, C6, C7', C10') typically exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[6]
Conclusion
The ¹³C NMR spectrum provides an unambiguous fingerprint for the structural confirmation of this compound. Through a systematic analysis of substituent effects, each of the 17 unique carbon signals can be predicted and assigned with high confidence. The downfield signals of the carbonyl carbon (C6), the substituted thiophene carbons (C2, C5), and the acetal carbon (C18) are particularly diagnostic. The protocol outlined in this guide ensures the acquisition of high-fidelity data, making ¹³C NMR an indispensable tool for quality control, reaction monitoring, and structural elucidation in the development of novel thiophene-based compounds.
References
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Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]
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-
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mass spectrometry of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
An In-Depth Technical Guide to the Mass Spectrometry of 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene
Authored by: Gemini, Senior Application Scientist
Abstract
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific validation. This guide provides a comprehensive technical overview of the mass spectrometric analysis of This compound , a molecule incorporating multiple key functional groups: a thiophene core, an aromatic ketone linkage, a terminal pentyl chain, and a dioxolane protecting group. This document moves beyond a simple recitation of methods to explain the causal logic behind experimental design, predict detailed fragmentation patterns under both hard and soft ionization techniques, and provide actionable, field-proven protocols. By synthesizing foundational principles with predictive analysis, this guide serves as an essential resource for the characterization of this compound and structurally related molecules.
Introduction: The Analytical Challenge
The target analyte, this compound, possesses a molecular formula of C₂₁H₂₂O₃S, yielding a monoisotopic mass of 370.1290 Da and an average molecular weight of 370.51 g/mol . Its composite structure presents a unique and interesting challenge for mass spectrometric analysis. The thermally stable aromatic core suggests suitability for Gas Chromatography-Mass Spectrometry (GC-MS), while its molecular weight and polarity are amenable to Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide will dissect the analytical approach, leveraging the strengths of two primary ionization techniques:
-
Electron Ionization (EI): A high-energy ("hard") technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" invaluable for unambiguous identification.[1]
-
Electrospray Ionization (ESI): A low-energy ("soft") technique that typically generates an intact protonated molecule, allowing for confident determination of the molecular weight and serving as a precursor for targeted fragmentation in tandem mass spectrometry (MS/MS).[2]
By employing both methods, we can construct a self-validating analytical workflow that confirms both the molecular weight and the specific arrangement of the molecule's constituent parts.
Experimental Design and Self-Validating Protocols
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the desired information. For this compound, both GC-MS and LC-MS offer complementary data.
Universal Sample Preparation
Proper sample preparation is critical for acquiring high-quality data and preventing instrument contamination.[3] The primary goal is to dissolve the analyte in a suitable volatile solvent, free of non-volatile salts or buffers that interfere with ionization.[3][4]
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a high-purity organic solvent such as dichloromethane, methanol, or acetonitrile to create a 1 mg/mL stock solution.[5]
-
Working Solution for GC-MS: Dilute the stock solution 1:100 in a volatile solvent like dichloromethane or hexane to a final concentration of 10 µg/mL.[6]
-
Working Solution for LC-MS: Dilute the stock solution 1:100 in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL.[5]
-
Filtration (Critical Step): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent blockage of injectors, transfer lines, or chromatographic columns.[7]
-
Vial Transfer: Transfer the final solution to an appropriate 2 mL autosampler vial with a PTFE-lined screw cap to prevent solvent evaporation and contamination.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the premier technique for analyzing volatile, thermally stable compounds. The high energy of EI (typically 70 eV) ensures the formation of a rich fragmentation pattern that is highly characteristic of the molecule's structure.
Rationale for Parameter Choices:
-
Injector Temperature (280°C): Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Column (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of organic molecules.
-
Oven Program: A temperature ramp allows for the separation of the analyte from any residual solvent or impurities.
-
EI Energy (70 eV): This industry-standard energy level provides sufficient energy to generate a reproducible fragmentation pattern and allows for comparison with established spectral libraries like those from NIST and MassBank.[8][9][10][11][12]
Detailed GC-MS Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the analyte. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | General-purpose column for robust separation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | Initial 150°C, hold 1 min; ramp 20°C/min to 300°C, hold 5 min | Separates analyte from solvent front and elutes it efficiently. |
| MS Transfer Line | 285 °C | Prevents analyte condensation before entering the ion source.[13] |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) | Induces characteristic and reproducible fragmentation. |
| Electron Energy | 70 eV | Standardized energy for library matching and high fragmentation.[1] |
| Mass Range | m/z 40 - 500 | Covers the expected molecular ion and all significant fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS is ideal for confirming the molecular weight of the analyte via soft ionization and provides a platform for targeted structural analysis through MS/MS. ESI is effective, although the relatively non-polar nature of the pentyl chain requires a solvent system with sufficient organic content to maintain solubility and promote efficient ionization.[14]
Rationale for Parameter Choices:
-
Column (C18): A reverse-phase C18 column is the standard for separating moderately polar to non-polar organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid aids in protonation ([M+H]⁺ formation) and improves chromatographic peak shape.
-
ESI Parameters: Voltages and temperatures are optimized to achieve stable spray and efficient desolvation, maximizing the signal for the protonated molecule.[15]
Detailed LC-MS Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Volume | 5 µL | Standard volume for analytical LC. |
| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size | Provides efficient separation for this class of molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid promotes protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid promotes protonation. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 50% B to 95% B over 8 min; hold 2 min; return to 50% B | Elutes the analyte with a sharp peak shape. |
| Ionization Mode | Electrospray (ESI), Positive | Soft ionization ideal for generating [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Creates a stable electrospray plume. |
| Cone Voltage | 30 V | Facilitates ion sampling into the mass spectrometer.[16] |
| Source Temperature | 120 °C | Assists in initial solvent evaporation.[16] |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions before MS analysis.[16] |
| Full Scan Range | m/z 100 - 500 | Monitors for the [M+H]⁺ ion. |
| MS/MS Precursor | m/z 371.1 (Protonated Molecule) | Isolate the ion of interest for fragmentation analysis. |
| Collision Energy | Ramped 15-40 eV | Provides a range of fragmentation energies to observe primary and secondary fragments. |
Predicted Fragmentation Pathways and Spectral Analysis
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce molecular structure. The fragmentation of this compound is predicted to be driven by the stability of the resulting ions, primarily dictated by the aromatic systems and the carbonyl group.
Predicted Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, the molecule will fragment extensively. The most favorable cleavage events are those that produce stable, resonance-stabilized cations. The primary cleavage is expected to be alpha-cleavage adjacent to the carbonyl group.[17]
Key Predicted EI Fragment Ions:
| m/z | Proposed Structure / Formation | Significance |
| 370 | [C₂₁H₂₂O₃S]⁺• (Molecular Ion) | Confirms the molecular weight of the analyte. |
| 189 | [C₁₂H₁₇O]⁺ (4-pentylbenzoyl cation) | Major fragment from α-cleavage. Highly stable. |
| 211 | [C₁₀H₇O₂S]⁺ (Dioxolanyl-thienyl-carbonyl cation) | Alternative α-cleavage product. |
| 113 | [C₅H₅O₂]⁺ (Dioxolanyl cation) | Characteristic fragment from the dioxolane moiety. |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Classic fragment from loss of pentyl radical from m/z 189. Often the base peak for benzoyl compounds.[15] |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Formed by benzylic cleavage of the pentyl chain. A hallmark of alkylbenzenes. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Formed by neutral loss of CO from the benzoyl cation (m/z 105).[15] |
Visualization of EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) MS/MS Fragmentation
In positive mode ESI, the analyte will be observed as the protonated molecule, [M+H]⁺, at m/z 371. Collision-Induced Dissociation (CID) of this precursor ion will reveal the structure. Fragmentation will be driven by cleavage of the most labile bonds in the protonated species, which often involves the heteroatoms.
Key Predicted ESI-MS/MS Fragment Ions:
| Precursor m/z | Product m/z | Proposed Neutral Loss | Significance |
| 371.1 | [M+H]⁺ | - | Confirms the molecular weight. |
| 371.1 | 189.1 | C₁₀H₈O₂S (Dioxolanyl-thiophene) | Cleavage of the ketone linkage, forming the stable 4-pentylbenzoyl cation. |
| 371.1 | 211.0 | C₁₂H₁₈O (Pentyl-benzene) | Alternative cleavage of the ketone linkage. |
| 371.1 | 297.1 | C₂H₄O₂ (Dioxolane) | Loss of the dioxolane group as a neutral entity. |
Visualization of ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of the target analyte.
Integrated Analytical Workflow and Conclusion
A robust analytical strategy relies on the integration of multiple techniques to build a cohesive and verifiable structural hypothesis. The workflow presented here ensures both high-confidence molecular weight determination and detailed structural confirmation.
Visualization of the Complete Analytical Workflow:
Caption: Integrated workflow for the mass spectrometric analysis of the target compound.
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Organomation. Mass Spectrometry Sample Preparation Guide . Available at: [Link]
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National Institute of Standards and Technology. Atomic Spectra Database . Available at: [Link]
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ACS Publications. Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials . Journal of the American Society for Mass Spectrometry. Available at: [Link]
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PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes . Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural characteristics, expected physicochemical parameters, and detailed experimental protocols for the characterization of this compound. The insights provided herein are grounded in established chemical principles and data from analogous structures to offer a predictive and practical understanding of this thiophene derivative.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar aromatic characteristics but with distinct electronic and steric properties that can be fine-tuned to optimize biological activity or material performance.[2] The title compound, this compound, is a multi-functionalized molecule with potential applications as a versatile intermediate in organic synthesis. The presence of a protected aldehyde (the dioxolane group), a ketone linkage, and a lipophilic pentyl chain provides several handles for further chemical modification, making it a valuable building block for creating complex molecular architectures.[3]
Molecular Structure and Chemical Identity
A thorough understanding of a compound's physical properties begins with a precise knowledge of its molecular structure.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | (5-(1,3-dioxolan-2-yl)thiophen-2-yl)(4-pentylphenyl)methanone | - |
| CAS Number | 898778-55-7 | [4] |
| Molecular Formula | C₁₉H₂₂O₃S | [4] |
| Molecular Weight | 330.44 g/mol | - |
| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | [4] |
| InChI | InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 | [4] |
The structure features a central thiophene ring substituted at the 2- and 5-positions. The 2-position is acylated with a 4-pentylbenzoyl group, introducing a ketone functionality and a long alkyl chain that increases lipophilicity. The 5-position bears a 1,3-dioxolane group, which serves as a protecting group for a formyl (aldehyde) functionality. This protection strategy is common in multi-step syntheses to prevent the aldehyde from undergoing unwanted reactions during modifications of other parts of the molecule.[3]
Predicted Physicochemical Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white or pale yellow solid | Aromatic ketones and thiophene derivatives are often crystalline solids at room temperature.[5] |
| Melting Point | Expected to be in the range of 80-150 °C | The relatively large, rigid structure with polar ketone and ether functionalities would lead to a significant crystal lattice energy. The melting point will be influenced by the packing efficiency of the crystal structure. |
| Boiling Point | > 400 °C (with decomposition) | High molecular weight and polarity suggest a very high boiling point. It is likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Sparingly soluble in short-chain alcohols (e.g., methanol, ethanol). Insoluble in water. | The long pentyl chain and the aromatic rings contribute to its nonpolar character, favoring solubility in organic solvents. The polar ketone and dioxolane groups may allow for some solubility in more polar organic solvents. The overall large hydrophobic structure predicts insolubility in water.[2] |
| logP (Octanol-Water Partition Coefficient) | Estimated to be > 4 | The significant hydrocarbon content (pentyl group, benzene and thiophene rings) suggests high lipophilicity, which is a key parameter in drug design for membrane permeability.[2] |
Experimental Determination of Physical Properties
For researchers synthesizing or working with this compound, the following protocols outline the standard methodologies for characterizing its physical properties.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure crystalline solid.
Protocol:
-
A small, dry sample of the crystalline compound is loaded into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
Solubility Assessment
Rationale: Understanding a compound's solubility profile is essential for choosing appropriate solvents for reactions, purification, and formulation.
Protocol:
-
To a series of vials, add a small, pre-weighed amount of the compound (e.g., 1 mg).
-
To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, hexane).
-
Agitate the vials at a constant temperature (e.g., 25 °C).
-
Visually inspect for dissolution. If the compound dissolves, add more solute until saturation is reached. If it does not dissolve, add more solvent in measured increments.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined (e.g., in mg/mL).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.0 ppm for the protons on the thiophene and benzene rings.
-
Dioxolane Protons: A singlet for the methine proton (CH) of the dioxolane ring is expected around δ 6.0 ppm. The methylene protons (-OCH₂CH₂O-) will likely appear as a multiplet around δ 4.0-4.5 ppm.
-
Pentyl Chain Protons: A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm, and a series of multiplets for the methylene groups (-CH₂-) between δ 1.3 and 2.7 ppm. The methylene group adjacent to the benzene ring will be the most downfield shifted.
¹³C NMR:
-
Carbonyl Carbon: A signal for the ketone carbon (C=O) is expected in the downfield region, around δ 180-195 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm.
-
Dioxolane Carbons: A signal for the acetal carbon (-O-CH-O-) around δ 100-110 ppm and a signal for the methylene carbons (-OCH₂CH₂O-) around δ 65 ppm.
-
Pentyl Chain Carbons: Signals in the aliphatic region, δ 14-35 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C-O Stretch (Dioxolane): Strong bands in the region of 1050-1150 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 330.44).
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the pentyl group or cleavage at the benzoyl-thiophene bond.
Synthesis and Purification Workflow
A plausible synthetic route to this compound involves a Friedel-Crafts acylation followed by protection of a formyl group.
Caption: Synthetic and purification workflow for the target compound.
Storage and Handling
Storage: Based on supplier recommendations, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[4]
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a thiophene derivative with significant potential as a synthetic intermediate. While specific experimental data on its physical properties are scarce in the public domain, this guide provides a robust framework for its expected characteristics and the established methodologies for their determination. The combination of a protected aldehyde, a ketone, and a lipophilic tail makes this compound a highly adaptable scaffold for the synthesis of novel molecules in the fields of medicine and materials science.
References
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Concise synthesis and biological evaluation of 2-Aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents. (2013). PubMed. [Link]
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2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). PubMed Central. [Link]
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Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A1 adenosine receptor. (2016). ResearchGate. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). International Journal for Modern Trends in Science and Technology. [Link]
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Donor conjugated polymers-based on alkyl chain substituted oligobenzo[c]thiophene derivatives with well-balanced energy levels for bulk heterojunction solar cells. (2015). RSC Publishing. [Link]
-
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An In-depth Technical Guide to the Solubility of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
This guide provides a comprehensive technical overview of the solubility of the novel thiophene derivative, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter influencing its potential therapeutic applications.
Introduction: The Significance of Solubility in Drug Discovery
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. The Biopharmaceutics Classification System (BCS), a framework that categorizes drugs based on their solubility and permeability, underscores the pivotal role of solubility in predicting a drug's in vivo performance.[1][2][3][4] Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity like this compound are paramount.
Molecular Structure and Predicted Solubility Profile
To understand the solubility of this compound, a structural analysis is essential. The molecule is comprised of several key functional groups that dictate its physicochemical properties:
-
Thiophene Core: The central five-membered aromatic ring containing a sulfur atom is inherently nonpolar.[5] Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[6][7]
-
4-Pentylbenzoyl Group: This large, nonpolar substituent, consisting of a phenyl ring and a five-carbon alkyl chain, significantly contributes to the molecule's lipophilicity ("fat-loving" nature), thereby decreasing its affinity for aqueous solvents.
-
1,3-Dioxolane Group: This moiety is a cyclic acetal. While it contains oxygen atoms that can participate in hydrogen bonding, its overall contribution to aqueous solubility is likely to be modest and may be overshadowed by the larger lipophilic portions of the molecule. The dioxolane group is often used as a protecting group for aldehydes.[8]
Based on this structural assessment, this compound is predicted to have low aqueous solubility and be more soluble in organic solvents.
Differentiating Thermodynamic and Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[11] It is a state of minimum Gibbs free energy.
-
Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a supersaturated solution.[9][10][11] It is often measured in high-throughput screening assays where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[11]
For drug development, thermodynamic solubility is the more definitive value, though kinetic solubility provides a useful early indication.[9][10]
Experimental Determination of Solubility
A multi-faceted approach is necessary for the robust determination of the solubility of this compound. The following sections detail the recommended experimental protocols.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide rapid insights into the compound's general solubility characteristics.
Protocol:
-
Add approximately 1-2 mg of the compound to separate test tubes.
-
To each tube, add 1 mL of a different solvent, covering a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for the dissolution of the solid.
Quantitative Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method.[12][13]
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid is essential to ensure saturation.[12]
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12][14]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
Caption: Workflow for the Shake-Flask Method.
Quantitative Determination of Kinetic Solubility: Turbidimetric Method
For higher throughput screening, the turbidimetric method is a common approach for assessing kinetic solubility.
Protocol:
-
Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in DMSO.
-
Add these dilutions to an aqueous buffer in a microplate format.
-
Monitor the solutions for the formation of a precipitate over time using a nephelometer, which measures light scattering caused by suspended particles.[15]
-
The concentration at which a significant increase in turbidity is observed is determined to be the kinetic solubility.
Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.
Data Presentation
The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted and Experimentally Determined Solubility
| Solvent System | Predicted Solubility | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| Water | Insoluble | To be determined | To be determined |
| PBS (pH 7.4) | Very Low | To be determined | To be determined |
| Ethanol | Soluble | To be determined | To be determined |
| Dichloromethane | Soluble | To be determined | To be determined |
Strategies for Solubility Enhancement
Given the anticipated low aqueous solubility, several formulation strategies can be explored to improve the dissolution characteristics of this compound for potential in vivo applications. These can include:
-
Particle Size Reduction: Techniques such as micronization and nanosizing can increase the surface area of the compound, leading to a faster dissolution rate.[]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules.[]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[]
Conclusion
The solubility of this compound is a critical parameter that will profoundly influence its development as a potential therapeutic agent. Based on its chemical structure, low aqueous solubility is anticipated. This guide has outlined the theoretical considerations and provided detailed, field-proven protocols for the accurate and reliable determination of both thermodynamic and kinetic solubility. A thorough experimental investigation following these methodologies will provide the essential data needed to guide formulation development and advance the understanding of this promising compound.
References
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Retrieved from [Link]
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Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]
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Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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AuthorStream. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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StuDocu. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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International Union of Crystallography. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][8]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in organic electronics and drug development on the applications of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. While this compound is primarily a precursor, its strategic design allows for its conversion into highly functional materials for various organic electronic devices. These notes detail the scientific rationale behind its use, protocols for its transformation into active materials, and methodologies for fabricating and characterizing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Part 1: Foundational Insights into this compound
Molecular Structure and Strategic Design
This compound (CAS 898778-55-7) is a strategically functionalized thiophene derivative designed as a versatile building block for advanced organic electronic materials.[1][2] Its structure comprises three key components, each contributing to its utility:
-
Thiophene Core: Thiophene is an electron-rich aromatic heterocycle that serves as a fundamental unit in many high-performance organic semiconductors.[3][4][5] Its π-conjugated system facilitates charge transport, and its chemical robustness allows for a wide range of functionalization.[6]
-
4-Pentylbenzoyl Group: This substituent serves two primary purposes. The benzoyl moiety is an electron-withdrawing group that can be used to tune the electronic properties of the thiophene ring, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The long pentyl chain enhances solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.[7]
-
1,3-Dioxolane Group: This functional group is a protecting group for an aldehyde (formyl group).[1][8] Its presence allows for chemical modifications at other parts of the molecule without affecting the aldehyde. The aldehyde can be easily regenerated under acidic conditions, providing a reactive site for extending the π-conjugation of the molecule, a key step in creating materials with desired optoelectronic properties.[9]
Potential as a Precursor in Organic Electronics
The primary application of this compound is as an intermediate in the synthesis of more complex, π-conjugated molecules and polymers.[1] The protected aldehyde is the key to its utility. Once deprotected, the resulting aldehyde can undergo various condensation reactions (e.g., Knoevenagel, Wittig) to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, which are fundamental designs for active materials in organic electronics.[10][11][12]
Part 2: Synthetic Protocol for Deprotection and Functionalization
A critical step before this molecule can be used in a device is the deprotection of the aldehyde and subsequent reaction to form a functional material.
Deprotection of the Dioxolane Group
Objective: To convert the 1,3-dioxolane group to a formyl (aldehyde) group, yielding 5-formyl-2-(4-pentylbenzoyl)thiophene.
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid
-
Ethylene glycol
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve this compound (0.1 mol) in toluene (300 ml).
-
Add p-toluenesulfonic acid (1.0 g) and ethylene glycol (20 ml).
-
Heat the solution to reflux using a Dean-Stark apparatus to remove water.[9]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.[9]
Example Functionalization: Knoevenagel Condensation
Objective: To synthesize a D-A molecule by reacting the deprotected aldehyde with an electron-accepting unit, such as malononitrile.
Materials:
-
5-formyl-2-(4-pentylbenzoyl)thiophene
-
Malononitrile
-
Piperidine
-
Ethanol
Protocol:
-
Dissolve 5-formyl-2-(4-pentylbenzoyl)thiophene (1 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the product will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product to obtain the pure D-A material.
Caption: Synthetic pathway from the precursor to a functional D-A material.
Part 3: Application in Organic Field-Effect Transistors (OFETs)
The functionalized derivatives of the title compound can be used as the active semiconductor layer in OFETs. Thiophene-based materials are well-suited for this due to their excellent charge transport properties.[5][13]
Device Architecture and Principle
A common OFET architecture is the bottom-gate, top-contact (BGTC) configuration. In a p-type transistor, a negative gate voltage accumulates holes at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes.
Caption: Bottom-gate, top-contact (BGTC) OFET architecture.
Protocol for OFET Fabrication and Characterization
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (typically 300 nm) as the gate and gate dielectric, respectively.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Treat the SiO₂ surface with a hydrophobic layer like octadecyltrichlorosilane (OTS) to improve the morphology of the organic semiconductor film.
-
-
Active Layer Deposition:
-
Prepare a solution of the functionalized thiophene derivative in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin speed will determine the film thickness.
-
Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and charge transport.
-
-
Electrode Deposition:
-
Deposit source and drain electrodes (typically gold) through a shadow mask by thermal evaporation. This defines the channel length and width.
-
-
Characterization:
-
Measure the electrical characteristics (output and transfer curves) using a semiconductor parameter analyzer in an inert atmosphere.
-
Calculate key performance metrics such as hole mobility (μ), on/off ratio, and threshold voltage (Vth).
-
| Parameter | Expected Performance Range for Thiophene-based OFETs | Reference |
| Hole Mobility (μ) | 0.1 - 1.5 cm²/Vs | [5][7] |
| On/Off Ratio | 10⁵ - 10⁸ | [5][7] |
| Threshold Voltage (Vth) | 0 to -20 V |
Part 4: Application in Organic Photovoltaics (OPVs)
In OPVs, thiophene derivatives can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.[3][14]
Device Architecture and Working Principle
In a conventional BHJ solar cell, light absorption in the active layer creates excitons (bound electron-hole pairs). These excitons diffuse to the donor-acceptor interface, where they dissociate into free charge carriers. Electrons are transported through the acceptor material to the cathode, and holes are transported through the donor material to the anode, generating a photocurrent.[4]
Caption: Workflow for fabricating a conventional bulk heterojunction OPV.
Protocol for OPV Fabrication and Characterization
-
Substrate Preparation:
-
Pattern and clean indium tin oxide (ITO)-coated glass substrates by sonicating in deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone to improve the work function.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.[4]
-
-
Active Layer Deposition:
-
Prepare a blend solution of the functionalized thiophene donor and an appropriate acceptor (e.g., PC₆₁BM) in a solvent like chlorobenzene. The donor:acceptor ratio needs to be optimized (e.g., 1:1.2 by weight).
-
Spin-coat the blend solution on top of the HTL inside a glovebox.
-
-
Cathode Deposition:
-
Deposit a low work function metal cathode (e.g., Ca followed by Al) by thermal evaporation through a shadow mask.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
| Parameter | Expected Performance Range for Thiophene-based OPVs | Reference |
| Power Conversion Efficiency (PCE) | 5% - 18% | [4][10] |
| Open-Circuit Voltage (Voc) | 0.6 - 0.95 V | [10] |
| Short-Circuit Current (Jsc) | 10 - 25 mA/cm² | [10] |
| Fill Factor (FF) | 60% - 75% | [10] |
Part 5: Application in Organic Light-Emitting Diodes (OLEDs)
Functionalized thiophene derivatives can also be employed as the emissive layer in OLEDs, particularly when designed to have high photoluminescence quantum yields.[12][15]
Device Architecture and Principle
In a simple OLED structure, electrons and holes are injected from the cathode and anode, respectively. They travel through the transport layers and recombine in the emissive layer, forming excitons that radiatively decay to emit light.
Protocol for OLED Fabrication and Characterization
-
Substrate and Anode Preparation:
-
Clean and UV-ozone treat ITO-coated glass substrates as described for OPVs.
-
-
Hole Transport and Injection Layers:
-
Sequentially deposit a hole injection layer (HIL) and a hole transport layer (HTL) onto the ITO.
-
-
Emissive Layer Deposition:
-
Spin-coat a solution of the functionalized thiophene emissive material onto the HTL.
-
-
Electron Transport and Injection Layers:
-
Deposit an electron transport layer (ETL) and an electron injection layer (EIL) on top of the emissive layer.
-
-
Cathode Deposition:
-
Thermally evaporate a metal cathode (e.g., Al).
-
-
Characterization:
-
Measure the luminance-current-voltage (L-I-V) characteristics.
-
Determine the external quantum efficiency (EQE), current efficiency, power efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates.
-
| Parameter | Expected Performance Range for Thiophene-based OLEDs | Reference |
| External Quantum Efficiency (EQE) | > 4% | [12][15] |
| Current Efficiency (cd/A) | > 10 cd/A | [12][15] |
| Turn-on Voltage | < 3 V | [12][15] |
References
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
- Thiophene-based conjugated oligomers for organic solar cells - RSC Publishing.
- Performance of Thiophene-Based Polymers in Organic Solar Cells: A Comparative Guide - Benchchem.
- Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - NIH.
- Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells | Request PDF.
- Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - MDPI.
- Thiophene-based covalent organic frameworks - PMC - PubMed Central - NIH.
- Synthesis and Optical Properties of Dioxolane-Functionalized Hexacenes and Heptacenes | Organic Letters - ACS Publications.
- p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications | Journal of the American Chemical Society.
- 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene - Benchchem.
- Substituent Effects on the Electronic Characteristics of Pentacene Derivatives for Organic Electronic Devices: Dioxolane-Substituted Pentacene Derivatives with Triisopropylsilylethynyl Functional Groups | Journal of the American Chemical Society - ACS Publications.
- Design Strategies and Synthesis of Thiophene-based Organic Materials.
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Journals.
- Substituent Effects on the Electronic Characteristics of Pentacene Derivatives for Organic Electronic Devices: Dioxolan… - OUCI.
- Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene - PrepChem.com.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing).
- Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.
- Dioxolane - Wikipedia.
- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics.
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][14]thieno[3,2-j]phenanthridine and (E). Available at:
- This compound,898778-55-7-Amadis Chemical.
- The Role of Thiophene Derivatives in Organic Electronics: Application Notes and Protocols - Benchchem.
- Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI.
- (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009 - ResearchGate.
- CAS 898773-41-6 5-(1,3-DIOXOLAN-2-YL)-2-(4-FLUOROBENZOYL)THIOPHENE.
- Synthesis and Applications of Thiophene Derivatives as Organic Materials - ResearchGate.
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI.
- Thiophene polymer semiconductors for organic thin-film transistors - PubMed.
- Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Archives.
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Application Notes and Protocols: 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene for Organic Light-Emitting Diodes
Introduction
Thiophene derivatives are a cornerstone in the field of organic electronics, prized for their excellent charge transport properties, high photoluminescence quantum yields, and chemical stability.[1][2] These attributes make them highly versatile materials for Organic Light-Emitting Diodes (OLEDs), where they can function as charge transporters, fluorescent emitters, or hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][2][3][4] This document provides a comprehensive technical guide on the application of a novel thiophene derivative, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene (hereafter referred to as TDBP-Th), for use in solution-processed OLEDs.
The molecular design of TDBP-Th incorporates several key functional moieties that suggest its potential for high-performance optoelectronic applications. The thiophene core provides a robust, electron-rich scaffold conducive to efficient charge transport.[1] The benzoyl group, an electron-withdrawing moiety, creates a donor-acceptor (D-A) type structure with the thiophene ring, which is a common strategy for tuning the emission color and improving quantum efficiency.[1][3][4] The benzophenone substructure is known to facilitate intersystem crossing, making such compounds interesting candidates for TADF emitters.[1][3][4] The long pentyl chain enhances solubility in common organic solvents, a critical requirement for fabricating devices via cost-effective solution-based methods like spin-coating or inkjet printing.[5][6][7] Finally, the dioxolane group serves as a protected aldehyde, offering a site for further molecular functionalization or potentially influencing the material's solid-state packing and electronic properties.[8][9][10][11]
These application notes will detail the synthesis, characterization, and a step-by-step protocol for the fabrication and evaluation of a multilayer OLED device using TDBP-Th as the emissive material.
Molecular Structure and Proposed Role in OLEDs
The structure of TDBP-Th is presented below. Based on its constituent parts, TDBP-Th is proposed as a blue-to-green emissive material in a solution-processed OLED. The donor-acceptor character arising from the thiophene and benzoyl groups is expected to result in intramolecular charge transfer (ICT) upon excitation, leading to fluorescence in the visible spectrum.
Caption: Molecular structure of this compound (TDBP-Th).
PART 1: Synthesis and Purification of TDBP-Th
The synthesis of TDBP-Th can be achieved via a two-step process involving the protection of 2-thiophenecarboxaldehyde followed by Friedel-Crafts acylation.
Protocol 1.1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
This initial step protects the aldehyde functionality, preventing it from reacting during the subsequent acylation step.[9][11]
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-thiophenecarboxaldehyde (1 eq.) and ethylene glycol (1.2 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-(1,3-dioxolan-2-yl)thiophene, can be purified by vacuum distillation or column chromatography.
Protocol 1.2: Friedel-Crafts Acylation to Yield TDBP-Th
This step introduces the 4-pentylbenzoyl group at the 5-position of the thiophene ring, which is the most reactive site for electrophilic substitution.[12]
Materials:
-
2-(1,3-Dioxolan-2-yl)thiophene (from Protocol 1.1)
-
4-Pentylbenzoyl chloride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)thiophene (1 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride (1.1 eq.) to the solution while stirring.
-
In a separate flask, dissolve 4-pentylbenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-pentylbenzoyl chloride solution dropwise to the thiophene solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude TDBP-Th by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Further purification for OLED-grade material (>99.5%) can be achieved by recrystallization and/or temperature-gradient sublimation.
Caption: Synthesis workflow for TDBP-Th.
PART 2: Material Characterization
Thorough characterization is essential to ensure the suitability of TDBP-Th for OLED applications. Key properties include its photophysical and electrochemical characteristics.
Protocol 2.1: Photophysical Characterization
Objective: To determine the absorption and emission properties, and the photoluminescence quantum yield (PLQY).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
Integrating Sphere for PLQY measurement
Procedure:
-
Solution-State:
-
Prepare dilute solutions of TDBP-Th in a suitable solvent (e.g., toluene or chloroform) at a concentration of approximately 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).
-
Record the photoluminescence (PL) spectrum by exciting at a wavelength near the main absorption peak.
-
Measure the PLQY of the solution using a standard reference (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Solid-State (Thin Film):
-
Prepare a thin film of TDBP-Th on a quartz substrate by spin-coating from a solution (e.g., 10 mg/mL in chloroform).
-
Record the UV-Vis absorption and PL spectra of the thin film.
-
Measure the solid-state PLQY using an integrating sphere.
-
| Property | Expected Value (in Toluene) | Expected Value (Thin Film) |
| Absorption Max (λ_abs) | ~350-380 nm | ~360-390 nm |
| Emission Max (λ_em) | ~450-490 nm (Blue-Green) | ~470-510 nm (Green) |
| PLQY (Φ_PL) | > 60% | > 50% |
| Table 1: Predicted Photophysical Properties of TDBP-Th. These are estimated values based on similar thiophene-benzoyl structures.[1][3][4] |
Protocol 2.2: Electrochemical Characterization
Objective: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for designing an efficient device structure.[13][14]
Instrumentation:
-
Potentiostat for Cyclic Voltammetry (CV)
Procedure:
-
Perform cyclic voltammetry on a thin film of TDBP-Th coated on a working electrode (e.g., platinum or glassy carbon).
-
Use a standard three-electrode setup with a platinum wire counter electrode and an Ag/AgCl reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ = +0.4 V vs. SCE).
-
Scan the potential to determine the onset of the first oxidation (E_ox) and reduction (E_red) potentials.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
| Property | Expected Value (eV) |
| HOMO Level | -5.5 to -5.8 eV |
| LUMO Level | -2.6 to -2.9 eV |
| Electrochemical Band Gap | ~2.9 to 3.0 eV |
| Table 2: Predicted Electrochemical Properties of TDBP-Th. Values are estimated based on typical thiophene derivatives.[13][14] |
PART 3: OLED Device Fabrication and Testing
This section outlines a protocol for fabricating a multilayer, solution-processed OLED using TDBP-Th as the emissive dopant in a suitable host material.
Protocol 3.1: Solution-Processed OLED Fabrication
A standard device architecture for a solution-processed OLED is employed.[15][16][17][18][19] The energy levels of the selected transport materials should be well-matched with TDBP-Th to ensure efficient charge injection and confinement.[20][21]
Device Structure: ITO / PEDOT:PSS / Emissive Layer (Host:TDBP-Th) / ETL / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Emissive Layer Ink: A host material such as TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) or a similar wide-bandgap host, with TDBP-Th as the dopant (e.g., 5-10 wt%), dissolved in an organic solvent like chloroform or chlorobenzene.
-
Electron Transport Layer (ETL): A solution-processable ETL material like TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
Caption: Workflow for solution-processed OLED fabrication.
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to improve the work function and surface wettability.
-
Hole Transport Layer (HTL): Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal the film at 120 °C for 15 minutes.
-
Emissive Layer (EML): Prepare the emissive layer ink by dissolving the host and TDBP-Th dopant in the chosen solvent. Spin-coat the EML solution on top of the PEDOT:PSS layer. Anneal the film at 80 °C for 20 minutes to remove residual solvent.
-
Electron Transport Layer (ETL): Spin-coat the ETL solution on top of the EML. Anneal the film at 80 °C for 20 minutes. Note: Orthogonal solvents may be required to prevent dissolution of the underlying EML.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator chamber connected to the glovebox. Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) at a high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the finished devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Protocol 3.2: Device Performance Characterization
Objective: To measure the key performance metrics of the fabricated OLED.
Instrumentation:
-
Source-measure unit (SMU)
-
Photometer/Spectrometer (e.g., PR-655)
Procedure:
-
Place the encapsulated device in a test jig.
-
Connect the SMU to the ITO (anode) and Al (cathode) contacts.
-
Simultaneously measure the current density-voltage-luminance (J-V-L) characteristics by applying a forward bias voltage sweep.
-
Record the electroluminescence (EL) spectrum at a representative operating voltage.
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Conclusion
The molecule this compound (TDBP-Th) represents a promising candidate for application in high-performance, solution-processed OLEDs. Its molecular architecture combines the favorable charge transport properties of the thiophene core with the electron-accepting nature of the benzoyl group, while the pentyl chain ensures excellent processability. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, characterization, and device fabrication necessary to evaluate TDBP-Th as an emissive material. The expected photophysical and electrochemical properties suggest its potential for efficient blue-to-green light emission, making it a valuable material for researchers and professionals in the development of next-generation displays and solid-state lighting.
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Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. RSC Publishing. [Link]
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Characterization and Optimization of OLED Materials and - SPIE Digital Library. [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
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Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. MDPI. [Link]
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Bicarbazole-Benzophenone-Based Twisted Donor-Acceptor-Donor Derivatives as Blue Emitters for Highly Efficient Fluorescent Organic Light-Emitting Diodes. MDPI. [Link]
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Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Moore and More. [Link]
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(PDF) Characteristics Study of OLED Materials. ResearchGate. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. Journal of Materials Chemistry C. [Link]
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Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials. PMC. [Link]
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Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. [Link]
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Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. ResearchGate. [Link]
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Impacts of alkyl side chain length on film formation and charge transport in π-extended anthradithiophenes. Request PDF. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. [Link]
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Impacts of alkyl side chain length on film formation and charge transport in π-extended anthradithiophenes. Sungkyunkwan University. [Link]
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Solution processed organic light-emitting devices: structure, device physics and fabrication process. OE Journals. [Link]
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Solution processable small molecules for organic light-emitting diodes. RSC Publishing. [Link]
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Solution-processed small molecules as mixed host for highly efficient blue and white phosphorescent organic light-emitting diodes. Advances in Engineering. [Link]
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Synthesis And Photophysical Properties Of Benzothiophene-fused BODIPY And BOPHY. Global Thesis. [Link]
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Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI. [Link]
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Synthesis and Photophysical Properties of Benzo[ c ]thiophene, p -Phenylene, Triphenylamine and Pyrene Based Vinylenes. ResearchGate. [Link]
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Figure 1. Typical device configuration of OLEDs. "Reprinted (adapted)... ResearchGate. [Link]
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Electrochemical Properties and PhotonicStudy of Redox-Active Thiophene-EDTT Units as New Electroactive Material. ResearchGate. [Link]
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Organic Syntheses Procedure. [Link]
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Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. PubMed. [Link]
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Organic Light Emitting Diodes (OLEDs). Universal Display Corporation. [Link]
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A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science. [Link]
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Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. [Link]
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Synthesis of fully substituted 2,5-dihydrothiophenes 277 via sequential multicomponent reaction. ResearchGate. [Link]
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new thiophene based materials for emissive layers of organic light-emitting diodes. ResearchGate. [Link]
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(PDF) Photochemical and Photophysical Behavior of Thiophene. ResearchGate. [Link]
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Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. MDPI. [Link]
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Photochemical and electrochemical behavior of thiophene-S-oxides. chem.ox.ac.uk. [Link]
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Electrochemical Postfunctionalization of Thiophene–Fluorene Alternating Copolymers via Anodic C–H Phosphonylation. ACS Publications. [Link]
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Application Notes and Protocols for the Synthesis and Electropolymerization of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene as a Precursor for Conductive Polymers
Authored by: A Senior Application Scientist
Introduction: Strategic Design of a Functional Thiophene Monomer
The field of conductive polymers continues to be a fertile ground for innovation, with applications spanning organic electronics, sensors, and energy storage.[1] Within this class of materials, polythiophenes are particularly prominent due to their excellent stability and tunable electronic properties.[2] The strategic functionalization of the thiophene monomer is a key approach to fine-tuning the properties of the resulting polymer. This document provides detailed protocols for the synthesis and electropolymerization of a rationally designed thiophene monomer, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene.
This monomer incorporates several key features:
-
A 2,5-disubstituted thiophene core , which allows for a well-defined, regioregular polymer structure upon polymerization, crucial for achieving high conductivity and mobility.[3]
-
A 4-pentylbenzoyl group at the 2-position, which serves two purposes: it enhances the solubility of the monomer and the resulting polymer in common organic solvents, and the electron-withdrawing nature of the benzoyl group can influence the electronic properties of the polymer.[4]
-
A 1,3-dioxolane group at the 5-position, which acts as a protected aldehyde (formyl) group.[5] This protecting group is stable under the conditions of synthesis and electropolymerization but can be readily deprotected under acidic conditions post-polymerization.[6] This "post-polymerization modification" capability opens up a vast potential for further functionalization of the polymer backbone, for instance, by attaching other electroactive groups, cross-linking the polymer chains, or immobilizing biomolecules.
These application notes are intended for researchers in materials science, organic electronics, and medicinal chemistry, providing a comprehensive guide to the synthesis, polymerization, and characterization of this versatile precursor to functional conductive polymers.
Part 1: Synthesis of the Monomer: this compound
The synthesis of the title monomer can be logically approached via a Friedel-Crafts acylation reaction. This well-established reaction is a cornerstone of aromatic chemistry and is highly effective for introducing acyl groups onto electron-rich heterocycles like thiophene.[5] The proposed synthetic route is outlined below.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of the target monomer.
Experimental Protocol for Monomer Synthesis
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
-
Rationale: The aldehyde group on 2-thiophenecarboxaldehyde is protected as a cyclic acetal (dioxolane) to prevent it from reacting during the subsequent Friedel-Crafts acylation step. The use of a Dean-Stark trap is a standard and efficient method for removing the water byproduct, driving the equilibrium towards the formation of the protected product.[6][7]
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxaldehyde (0.1 mol), ethylene glycol (0.15 mol), p-toluenesulfonic acid (p-TsOH) (0.005 mol, catalytic amount), and 250 mL of toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a colorless oil.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the Friedel-Crafts acylation of the protected thiophene with 4-pentylbenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the acyl chloride for electrophilic attack on the electron-rich thiophene ring. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity for substitution at the 5-position.[5]
-
Procedure:
-
In a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-pentylbenzoyl chloride (0.1 mol) in 150 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (0.11 mol) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (0.09 mol) in 50 mL of anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final monomer.
-
| Parameter | Step 1 | Step 2 |
| Reactants | 2-Thiophenecarboxaldehyde, Ethylene glycol | 2-(1,3-Dioxolan-2-yl)thiophene, 4-Pentylbenzoyl chloride |
| Catalyst | p-Toluenesulfonic acid | Aluminum chloride (AlCl₃) |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux (~110°C) | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Purification | Vacuum Distillation | Column Chromatography |
Part 2: Electropolymerization
Electrochemical polymerization is a powerful technique for generating thin, uniform films of conductive polymers directly onto an electrode surface.[8] The process involves the oxidative coupling of monomer units. For thiophenes, this proceeds via the formation of a radical cation at the 5-position, followed by radical-radical or radical-monomer coupling.[9]
Diagram of the Electropolymerization Workflow
Caption: Workflow for the electropolymerization process.
Protocol for Electropolymerization
-
Rationale: The choice of solvent and electrolyte is critical for successful electropolymerization. Acetonitrile is a common polar aprotic solvent, and tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard supporting electrolyte that provides good conductivity and has a wide electrochemical window. Cyclic voltammetry is an excellent technique for electropolymerization as it allows for controlled film growth and simultaneous monitoring of the redox processes.[9] An irreversible oxidation peak on the first scan indicates the formation of radical cations and the onset of polymerization. With subsequent scans, the growth of new redox peaks corresponding to the p-doping and de-doping of the polymer film confirms successful deposition.[10]
-
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide, glassy carbon electrode, or platinum button electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Ag/AgCl or a silver pseudo-reference electrode.
-
Monomer: this compound
-
Solvent: Anhydrous acetonitrile (CH₃CN)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
-
Procedure:
-
Prepare the polymerization solution by dissolving the monomer (e.g., 10 mM) and the supporting electrolyte (0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Assemble the three-electrode cell with the chosen working, counter, and reference electrodes. Ensure the working electrode is clean and polished (if applicable).
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (typically in the range of +1.4 V to +1.8 V vs. Ag/AgCl for thiophene derivatives).[9] The exact potential should be determined empirically by observing the onset of the oxidation wave.
-
Cycle the potential for a set number of scans (e.g., 10-20 cycles). A progressive increase in the current of the redox peaks with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode.
-
After polymerization, remove the electrode from the solution, rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
-
Part 3: Characterization of the Polymer Film
Once the polymer film, poly(this compound), has been deposited, its electrochemical and optical properties should be characterized.
Cyclic Voltammetry (CV) of the Polymer Film
-
Purpose: To determine the redox stability, doping/de-doping potentials, and electrochemical band gap of the polymer.
-
Procedure:
-
Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution (0.1 M TBAPF₆ in acetonitrile).
-
Scan the potential over a range that covers the polymer's redox activity.
-
The resulting voltammogram will show the oxidation (p-doping) and reduction (de-doping) peaks of the polymer. The onset potentials of these peaks can be used to estimate the HOMO and LUMO energy levels and the electrochemical band gap (E_g^ec).[11]
-
Spectroelectrochemistry
-
Purpose: To investigate the changes in the electronic absorption spectrum of the polymer as a function of its oxidation state. This is crucial for applications in electrochromic devices.[12]
-
Procedure:
-
Perform the electropolymerization on a transparent electrode (ITO glass).
-
Place the polymer-coated ITO slide in a specialized cuvette within a UV-Vis-NIR spectrophotometer that is also connected to a potentiostat.
-
Apply a series of potentials to the film to hold it in its neutral (reduced) and oxidized (doped) states.
-
Record the absorption spectrum at each potential. Typically, in the neutral state, a strong π-π* transition is observed. Upon oxidation, this peak decreases in intensity, and new lower-energy peaks corresponding to polaron and bipolaron states appear.[13]
-
Conductivity Measurements
-
Purpose: To quantify the electrical conductivity of the polymer film, a key parameter for most electronic applications.
-
Procedure:
-
Deposit the polymer film onto an interdigitated electrode array.
-
Measure the current-voltage (I-V) characteristics of the film using a source measure unit.
-
The conductivity can be calculated from the slope of the I-V curve and the known geometry of the electrodes.
-
Part 4: Post-Polymerization Deprotection and Functionalization
A key advantage of this monomer is the potential for post-polymerization modification by deprotecting the dioxolane group to reveal a reactive aldehyde.
-
Rationale: This allows for the creation of functional polymer surfaces without subjecting the desired functional groups to the potentially harsh oxidative conditions of electropolymerization.
-
Hypothetical Deprotection Protocol:
-
Immerse the polymer-coated electrode in a solution of dilute acid (e.g., 1 M HCl in a mixture of tetrahydrofuran and water).[6]
-
Gently agitate the solution for a specified period (e.g., 1-2 hours) at room temperature.
-
Rinse the electrode with deionized water and then with an appropriate organic solvent before drying.
-
The success of the deprotection can be confirmed by techniques such as infrared spectroscopy (observing the appearance of a C=O stretching band around 1700 cm⁻¹) or by subsequent reaction of the aldehyde with a labeling agent.
-
Conclusion
This compound is a strategically designed monomer that serves as a valuable precursor for the synthesis of functional conductive polymers. The protocols outlined in this document provide a comprehensive framework for its synthesis via Friedel-Crafts acylation and its subsequent electropolymerization. The presence of the protected aldehyde group offers a unique opportunity for post-polymerization modification, significantly expanding the potential applications of the resulting polythiophene films in areas ranging from advanced sensors to sophisticated organic electronic devices.
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Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. (2019). PMC. Retrieved from [Link]
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PrepChem.com. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Retrieved from [Link]
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Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. (2018). MDPI. Retrieved from [Link]
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Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. (2017). MDPI. Retrieved from [Link]
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Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver. Retrieved from [Link]
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Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings. (2018). RSC Publishing. Retrieved from [Link]
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[7][14]thieno[3,2-j]phenanthridine and (E). (2020). IUCR. Retrieved from [Link]
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-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved from [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (1993). DTIC. Retrieved from [Link]
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Synthesis and electropolymerisation of 3′,4′-bis(alkylsulfanyl)terthiophenes and the significance of the fused dithiin ring in 2,5-dithienyl-3,4-ethylenedithiothiophene (DT-EDTT). (2001). RSC Publishing. Retrieved from [Link]
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2015). PMC. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Synthetic Routes and Applications of 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene: A Guide for Medicinal Chemists
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents.[1][2] Its inherent aromaticity and ability to engage in various intermolecular interactions make it a versatile scaffold for the design of novel drugs. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide focuses on the synthetic pathways and potential applications of a specific thiophene derivative, 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene, a key intermediate for the synthesis of more complex molecules with therapeutic potential. The strategic placement of the protected aldehyde (dioxolane) and the substituted benzoyl group provides two reactive handles for further chemical modifications, making it an attractive building block for combinatorial chemistry and lead optimization in drug discovery programs.[6]
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound is a multi-step process that involves the protection of a commercially available starting material, followed by a key Friedel-Crafts acylation reaction, and culminates in the optional deprotection to unveil a reactive aldehyde functionality. This strategic approach allows for the selective modification of the thiophene core, paving the way for the creation of diverse chemical libraries for biological screening.
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Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene Derivatives
Abstract
The Friedel-Crafts acylation of thiophene and its derivatives is a cornerstone of electrophilic aromatic substitution, providing essential acylthiophene intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This comprehensive guide, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural lists to offer a deep dive into the mechanistic principles, catalyst selection strategies, and detailed experimental protocols that govern this critical transformation. We will explore the inherent regioselectivity of the thiophene ring, the challenges posed by substituted thiophenes, and modern catalytic solutions that offer enhanced efficiency, selectivity, and environmental sustainability. This document is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to optimize existing methods and troubleshoot new synthetic challenges.
Introduction: The Enduring Importance of Acylthiophenes
Acylthiophenes are not merely synthetic curiosities; they are high-value building blocks in the development of numerous commercial products. The thiophene moiety, a bioisostere of the benzene ring, is prevalent in a wide array of blockbuster drugs, where it often contributes to improved metabolic stability and enhanced biological activity. The introduction of an acyl group via Friedel-Crafts acylation provides a versatile chemical handle for further molecular elaboration, making this reaction a frequent and critical step in complex synthetic sequences.
However, the apparent simplicity of the Friedel-Crafts acylation belies a number of experimental challenges. These include the choice of an appropriate catalyst from a vast array of options, controlling the regioselectivity of the acylation, and managing the purification of the final product from isomeric byproducts and catalyst residues. This guide will address these challenges head-on, providing both the theoretical framework and the practical protocols necessary for success.
Mechanistic Insights: Understanding Regioselectivity in Thiophene Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The first step involves the activation of an acylating agent (typically an acyl halide or anhydride) by a Lewis acid catalyst to generate a highly electrophilic acylium ion.[2] This electrophile is then attacked by the π-electrons of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[1][2] Finally, deprotonation of this intermediate restores the aromaticity of the thiophene ring and yields the acylated product.
The regioselectivity of this reaction is dictated by the relative stability of the possible Wheland intermediates.[3] For an unsubstituted thiophene, electrophilic attack can occur at either the C2 (α) or C3 (β) position. Attack at the C2 position results in a more stable intermediate, as the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the sulfur atom.[3][4] In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[3][4] Consequently, Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position.[3]
Caption: Regioselectivity in Thiophene Acylation.
For 3-substituted thiophenes, the directing effect of the substituent adds another layer of complexity, often leading to a mixture of products and presenting a significant synthetic challenge.[1]
A Comparative Guide to Catalytic Systems
The choice of catalyst is a critical parameter in the Friedel-Crafts acylation of thiophenes, influencing not only the reaction rate and yield but also the environmental impact of the process. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and generate significant toxic waste.[5] Modern research has increasingly focused on the development of more sustainable, recoverable, and reusable solid acid catalysts.[5]
| Catalyst System | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Advantages | Disadvantages | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | High activity, reusable, environmentally friendly | Requires higher temperatures than some Lewis acids | [5][6] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | High activity, good selectivity | Higher temperature required | [5] |
| Zinc Chloride (ZnCl₂) (catalytic) | Acetic Anhydride | 77 | 97 | Reflux, 4h | Milder than AlCl₃, uses catalytic amounts | Can be less active than stronger Lewis acids | [7] |
| Glauconite | Acetic Anhydride | 45 | 57 | Reflux, 5h | Natural, low-cost catalyst | Moderate conversion and yield | [8] |
| Aluminum Chloride (AlCl₃) (stoichiometric) | Acyl Chloride | High | High | 0°C to RT | High reactivity | Stoichiometric amounts needed, harsh, waste generation, can cause polymerization | [7] |
| Tin(IV) Chloride (SnCl₄) | Acyl Chloride | High | High | 0°C to RT | Milder than AlCl₃, less polymerization | Stoichiometric amounts often used, corrosive | [9] |
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions involving anhydrous reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.
Protocol 1: Green Acetylation of Unsubstituted Thiophene using Hβ Zeolite
This protocol is adapted from a study on mild, liquid-phase Friedel-Crafts acylation over solid-acid catalysts and offers an environmentally benign alternative to traditional methods.[6]
Objective: To synthesize 2-acetylthiophene with high yield and selectivity using a reusable solid acid catalyst.
Materials:
-
Thiophene (1.0 mol, 84.14 g)
-
Acetic Anhydride (3.0 mol, 306.27 g)
-
Hβ Zeolite catalyst (1.17 g)
-
50 mL round-bottomed flask
-
Condenser, thermometer, magnetic stirrer, and heating mantle/water bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene (8.4 g, 1.0 mol) and acetic anhydride (30.6 g, 3.0 mol).
-
Catalyst Addition: Add the Hβ Zeolite catalyst (1.17 g) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C with vigorous stirring. The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them by GC-MS.
-
Work-up: Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse.[6]
-
Purification: The filtrate, containing the product, unreacted starting materials, and acetic acid, can be purified by vacuum distillation.[10] This is the preferred method for large-scale purification and effectively separates 2-acetylthiophene from volatile impurities.[10] For smaller scales or to remove isomeric impurities, column chromatography can be employed.[10]
Caption: Experimental workflow for the green synthesis of 2-acetylthiophene.
Protocol 2: Classical Friedel-Crafts Acylation of 3-Bromothiophene (Illustrating Poor Regioselectivity)
This protocol demonstrates the typical outcome of a Friedel-Crafts acylation on a 3-substituted thiophene, which often results in a mixture of isomers due to the competing directing effects.
Objective: To illustrate the challenge of regioselectivity in the acylation of a 3-substituted thiophene.
Materials:
-
3-Bromothiophene (1.0 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers (primarily 2-acetyl-3-bromothiophene and 5-acetyl-3-bromothiophene), which can be analyzed by GC-MS and ¹H NMR to determine the product ratio.
Overcoming Challenges: Modern Solutions for Regiocontrol
The inherent preference for C2/C5 acylation in thiophenes presents a significant hurdle when the synthesis of a 3- or 4-acylthiophene is desired. To address this, modern synthetic methods have been developed, with transition-metal-catalyzed C-H activation emerging as a powerful strategy.[1] This approach utilizes a directing group, often installed at the C2 position, to guide a transition metal catalyst (commonly palladium) to selectively activate and functionalize the adjacent C3-H bond.[1]
Caption: Workflow for selective 3-acylation via C-H activation.
This method provides high selectivity for the less reactive positions of the thiophene ring, enabling the synthesis of a wider range of complex and valuable compounds.[1]
Conclusion and Future Outlook
The Friedel-Crafts acylation of thiophene derivatives remains a vital transformation in organic synthesis. While traditional methods using strong Lewis acids are still widely employed, the field is increasingly moving towards more sustainable and selective catalytic systems. The use of solid acid catalysts like zeolites offers significant environmental benefits, including catalyst recyclability and reduced waste generation. For challenging substrates, such as 3-substituted thiophenes where regiocontrol is paramount, modern techniques like transition-metal-catalyzed C-H activation are paving the way for the efficient and selective synthesis of previously difficult-to-access isomers. As the demand for complex thiophene-containing molecules in the pharmaceutical and materials science sectors continues to grow, the development of even more efficient, selective, and sustainable acylation methodologies will remain an active and important area of research.
References
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]
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Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]
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Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
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Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 227-231. [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis method of 2-thiophene acetylchloride. (2012).
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Application Notes & Protocols: Strategic Use of the 1,3-Dioxolane Protecting Group in Thiophene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and organic electronic components.[][2] Its synthesis often involves the construction of the five-membered heterocyclic ring from acyclic precursors bearing various functional groups. In multistep synthesis, the success of such transformations hinges on the strategic masking and unmasking of reactive functionalities.[3] Aldehydes and ketones, common starting materials in classic thiophene syntheses like the Gewald or Fiesselmann reactions, are particularly susceptible to undesired side reactions under the nucleophilic or basic conditions often employed.[][4]
The 1,3-dioxolane group, a cyclic acetal, serves as a robust and highly reliable protecting group for these carbonyl functionalities.[3][5] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, it converts the planar, reactive carbonyl into a sterically shielded and electronically stable five-membered ring. This group exhibits excellent stability across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, reducing agents, and many oxidizing agents, making it an indispensable tool.[3][6] This guide provides an in-depth exploration of the chemistry of the 1,3-dioxolane protecting group and presents detailed protocols for its application in a complete thiophene synthesis workflow.
Section 1: The 1,3-Dioxolane Protecting Group: Fundamentals
Mechanism of Protection: Acid-Catalyzed Acetalization
The formation of a 1,3-dioxolane is a reversible equilibrium reaction. To ensure high yields of the protected product, the equilibrium must be shifted forward. This is typically achieved by the removal of water, the reaction's byproduct.[3]
The mechanism proceeds as follows:
-
Protonation: The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion, closing the five-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ring, yielding the neutral 1,3-dioxolane.
Caption: Acid-catalyzed formation of a 1,3-dioxolane.
Stability Profile
The utility of the 1,3-dioxolane group stems from its predictable stability. It is exceptionally stable under conditions that would otherwise affect a free carbonyl group.
-
Stable To:
-
Bases: Strong bases like organolithium reagents (RLi), Grignard reagents (RMgX), lithium diisopropylamide (LDA), and metal hydrides (LiAlH₄, NaBH₄) do not cleave the acetal.[6][7]
-
Nucleophiles: Most nucleophiles, including enolates, amines, and cyanides, are unreactive towards the dioxolane ring.[3]
-
Reductants: Stable to catalytic hydrogenation and dissolving metal reductions.[7]
-
Mild Oxidants: Generally stable to chromium-based reagents (PCC, PDC) and other mild oxidants.[3][5]
-
-
Labile To:
-
Acidic Conditions: The primary liability of the 1,3-dioxolane is its sensitivity to acid.[3] Cleavage is readily achieved with aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. This lability is the key to its removal after the desired synthetic transformations are complete.
-
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
Deprotection is simply the reverse of the formation mechanism. In the presence of aqueous acid, the reaction equilibrium is driven back towards the starting carbonyl compound and ethylene glycol.[3][6] This process is often rapid and proceeds in high yield under mild conditions.
Section 2: Application in Thiophene Synthesis
Rationale for Protection
Many classical routes to thiophenes are incompatible with unprotected carbonyl groups.
-
In the Gewald Aminothiophene Synthesis , the reaction involves the condensation of a ketone with an active methylene nitrile, followed by cyclization with elemental sulfur in the presence of a base (e.g., morpholine).[][2] An unprotected ketone could undergo undesired aldol condensations or other base-catalyzed side reactions.
-
The Paal-Knorr Synthesis utilizes a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][8] These harsh reagents can interact with other sensitive functional groups.
-
The Fiesselmann Synthesis involves the reaction of thioglycolic acid derivatives with various carbonyl compounds, often under basic conditions that promote condensation.[2][9][10]
By converting a precursor ketone or aldehyde to its 1,3-dioxolane derivative, the carbonyl is effectively "hidden" from the reaction conditions, allowing the thiophene ring to be constructed cleanly. The carbonyl can then be regenerated in a final step.
General Synthesis Workflow
The strategy follows a logical three-stage process: protection of the starting material, construction of the thiophene core, and final deprotection to reveal the target molecule.
Caption: General workflow for thiophene synthesis.
Section 3: Experimental Protocols
Protocol 1: Protection of a Carbonyl Precursor (General Procedure)
This protocol describes the standard method for converting a ketone into its 1,3-dioxolane derivative using p-TsOH as a catalyst with azeotropic removal of water.[3][5]
Materials:
-
Ketone (e.g., 4-phenylcyclohexanone) (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene (approx. 5 mL per mmol of ketone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the ketone, toluene, and ethylene glycol.
-
Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O to the stirring mixture.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to neutralize the acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for the next step. If necessary, purify by flash column chromatography or distillation.
Causality:
-
Toluene & Dean-Stark: Toluene forms a low-boiling azeotrope with water, allowing for the physical removal of water from the reaction, which is essential to drive the reversible acetalization reaction to completion.[3]
-
p-TsOH: A strong, non-nucleophilic organic acid that is an effective and easily handled catalyst for this transformation.[5]
-
NaHCO₃ Wash: This basic wash is critical to quench the acid catalyst, preventing unwanted deprotection during workup and storage.
Protocol 2: Gewald Synthesis Using a Protected Intermediate
This protocol outlines the synthesis of a 2-aminothiophene using the 1,3-dioxolane protected ketone from Protocol 1.
Materials:
-
Protected ketone (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile) (1.0 equiv)
-
Elemental sulfur (powdered) (1.1 equiv)
-
Base (e.g., morpholine or triethylamine) (1.5-2.0 equiv)
-
Solvent (e.g., ethanol or DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the protected ketone, malononitrile, and elemental sulfur in the chosen solvent (e.g., ethanol).
-
Base Addition: Add the base (morpholine) dropwise to the stirring mixture at room temperature. An exotherm may be observed.
-
Heating: Heat the mixture to reflux (typically 50-80 °C) for 2-4 hours.
-
Reaction Monitoring: Follow the consumption of the starting materials by TLC. The product is typically more polar and UV-active.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A solid precipitate of the product may form.
-
Isolation: If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Causality:
-
Dioxolane's Role: The inertness of the 1,3-dioxolane group to the basic conditions and the sulfur nucleophile ensures that the Knoevenagel condensation and subsequent cyclization occur at the intended positions without interference from the protected carbonyl.[]
Protocol 3: Deprotection to Yield the Final Thienyl Ketone
This protocol describes the final step: the acid-catalyzed hydrolysis of the 1,3-dioxolane to regenerate the ketone on the thiophene ring.[3]
Materials:
-
Protected thiophene derivative (1.0 equiv)
-
Acetone and Water (e.g., 4:1 v/v mixture)
-
Aqueous Hydrochloric Acid (e.g., 2M HCl) (catalytic to stoichiometric amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve the protected thiophene derivative in the acetone/water mixture in a round-bottom flask.
-
Acid Addition: Add the aqueous HCl solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours. Gentle heating (e.g., to 40 °C) can be used to accelerate the process if needed.
-
Reaction Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Neutralization: Once complete, carefully add saturated aq. NaHCO₃ solution dropwise until effervescence ceases to neutralize the acid.
-
Solvent Removal: Remove the bulk of the acetone under reduced pressure.
-
Extraction & Isolation: Extract the remaining aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Purification: Purify as needed by chromatography or recrystallization.
Causality:
-
Acetone/Water: This solvent system provides a homogenous medium for both the organic substrate and the aqueous acid, facilitating the hydrolysis reaction.[3]
Section 4: Data Summary and Key Considerations
Table of Reaction Parameters
| Transformation | Typical Catalyst | Solvent System | Temperature | Key Considerations |
| Protection | p-TsOH, Amberlyst-15 | Toluene, Benzene | Reflux | Requires azeotropic removal of H₂O.[3][5] |
| Deprotection | HCl, H₂SO₄, Acetic Acid | Acetone/H₂O, THF/H₂O | Room Temp to 50°C | Sensitive functional groups may require milder conditions.[3][11] |
Troubleshooting & Field Insights
-
Incomplete Protection: This is almost always due to the presence of water. Ensure all reagents and solvents are dry and that the Dean-Stark apparatus is functioning efficiently. For very stubborn ketones, using molecular sieves in the reaction flask can also help sequester water.[5][6]
-
Chemoselectivity: Aldehydes are significantly more reactive than ketones towards acetalization. This difference can be exploited to selectively protect an aldehyde in the presence of a ketone under carefully controlled conditions.[5]
-
Steric Hindrance: Heavily substituted or sterically hindered ketones may require longer reaction times or stronger Lewis acid catalysts for protection.
-
Orthogonality: The acid-lability of the 1,3-dioxolane makes it orthogonal to many other protecting groups, such as silyl ethers (TBDMS, TIPS) or benzyl ethers, which are typically removed under different conditions (fluoride ions or hydrogenolysis, respectively). This allows for complex, multi-step syntheses with differential protection.
Section 5: Conclusion
The 1,3-dioxolane group is a cornerstone of modern synthetic strategy, offering a reliable method for the protection of aldehydes and ketones. Its predictable stability and the mild conditions required for its installation and removal make it exceptionally well-suited for use in thiophene synthesis. By temporarily masking a carbonyl functionality, chemists can employ a wider range of powerful ring-forming reactions, such as the Gewald synthesis, without the risk of undesired side reactions. The protocols and insights provided in this guide demonstrate that the strategic application of 1,3-dioxolane protection is a powerful and enabling tool for accessing complex, functionalized thiophenes for pharmaceutical and materials science research.
References
- BOC Sciences. Thiophene Synthesis Services. [URL: https://www.bocsci.com/thiophene-synthesis-services.html]
- BenchChem. Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. [URL: https://www.benchchem.com/application-notes/1-3-dioxolane-as-a-protecting-group-for-aldehydes-and-ketones]
- Wikipedia. Thiophene. [URL: https://en.wikipedia.org/wiki/Thiophene]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [URL: https://www.scribd.com/document/24675545/1-3-Dioxanes-1-3-Dioxolanes]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.html]
- Organic Chemistry Portal. Thiophene synthesis. [URL: https://www.organic-chemistry.org/namedreactions/thiophene-synthesis.shtm]
- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 29, 487-606. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/sos-SD-029-00487]
- Scribd. 1fiesselmann Thiophene Synthesis. [URL: https://www.scribd.com/document/424319089/1fiesselmann-Thiophene-Synthesis]
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxolanes.shtm]
- Wikipedia. Fiesselmann thiophene synthesis. [URL: https://en.wikipedia.org/wiki/Fiesselmann_thiophene_synthesis]
- Semantic Scholar. Fiesselmann thiophene synthesis. [URL: https://www.semanticscholar.org/paper/Fiesselmann-thiophene-synthesis-Li/90727820464294060851871a27e7d1746f332560]
- Filo. Fiesselmann thiophene synthesis. [URL: https://www.filo.kitabo.in/question-answer/fiesselmann-thiophene-synthesis-the-fiesselmann-thiophene-synthesis-is-a-method-used-to-synthesize-th_1003738/]
- Wikipedia. Dioxolane. [URL: https://en.wikipedia.org/wiki/Dioxolane]
- ResearchGate. (2008). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [URL: https://www.researchgate.net/publication/251025595_ChemInform_Abstract_A_Mild_Room-Temperature_Protection_of_Ketones_and_Aldehydes_as_13-Dioxolanes_under_Basic_Conditions]
- Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/06%3A_Introduction_to_Organic_Synthesis/6.03%3A_Carbonyl_Protecting_Groups]
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Application Notes and Protocols for the Deprotection of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Authored by: [Your Name/Group], Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, thiophene derivatives are foundational scaffolds due to their diverse biological activities and valuable electronic properties.[1] The regioselective functionalization of the thiophene ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material characteristics. The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to choreograph complex molecular transformations with high precision.
The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones due to its robustness under neutral to strongly basic conditions.[2][3] Its removal, or deprotection, is a critical step that unmasks the reactive carbonyl functionality for subsequent synthetic manipulations. This application note provides a comprehensive guide to the deprotection of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene to yield the corresponding aldehyde, 5-formyl-2-(4-pentylbenzoyl)thiophene. This particular transformation is a key step in the synthesis of various biologically active molecules and organic electronic materials. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
Reaction Mechanism: Acid-Catalyzed Hydrolysis of a Cyclic Acetal
The deprotection of the 1,3-dioxolane group proceeds via an acid-catalyzed hydrolysis mechanism.[2][4] The reaction is an equilibrium process, and the presence of a large excess of water is typically used to drive the reaction towards the formation of the aldehyde and ethylene glycol.[5][6]
The mechanism can be summarized in the following key steps:
-
Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (water).[7]
-
Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom assists in the departure of the leaving group, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Protonation of the Second Oxygen: The hydroxyl group of the hemiacetal is then protonated.
-
Elimination of Ethylene Glycol: The carbonyl group is reformed by the elimination of ethylene glycol, regenerating the acid catalyst.
Caption: Acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.
Experimental Protocols
This section outlines two reliable methods for the deprotection of this compound. The choice of method will depend on the scale of the reaction, the desired reaction time, and the available equipment.
Protocol 1: Conventional Heating with Acid Catalyst
This is a standard and widely applicable method for acetal deprotection.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Addition of Acid: To the stirred solution, add a catalytic amount of an acid. Common choices include p-toluenesulfonic acid (PTSA) or a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] For example, add 1 M HCl (0.2 eq).
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (for acetone, this is approximately 56°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Workup: Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.
-
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases, ensuring the solution is neutral or slightly basic.
-
Extraction: If a co-solvent like THF was used, remove it under reduced pressure. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-formyl-2-(4-pentylbenzoyl)thiophene.
Protocol 2: Mild Deprotection using Iodine in Acetone
This method is particularly useful for substrates that may be sensitive to strongly acidic conditions. The reaction proceeds under neutral conditions.[8]
Materials:
-
This compound
-
Reagent-grade acetone
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in reagent-grade acetone.
-
Addition of Iodine: Add a catalytic amount of molecular iodine (I₂) (e.g., 0.1 eq) to the solution.[8]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. For more stable acetals, gentle heating to reflux may be required to drive the reaction to completion.[8]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[8]
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Iodine in Acetone |
| Catalyst | HCl, H₂SO₄, or p-TsOH | Iodine (I₂) |
| Solvent | Acetone or THF/Water | Acetone |
| Temperature | Room Temperature to Reflux | Room Temperature to Reflux |
| Reaction Time | 1-4 hours | 5 minutes - 2 hours |
| Workup | Neutralization with NaHCO₃ | Quenching with Na₂S₂O₃ |
| Advantages | Readily available reagents | Mild, neutral conditions |
| Disadvantages | Can be harsh for sensitive substrates | Iodine can be a potential allergen |
Table 1: Comparison of Deprotection Protocols.
Characterization of the Product: 5-formyl-2-(4-pentylbenzoyl)thiophene
Successful deprotection and purification should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet corresponding to the aldehyde proton (CHO) around δ 9.8-10.0 ppm. Disappearance of the dioxolane protons (typically two multiplets around δ 3.9-4.1 ppm and a singlet around δ 5.8 ppm). |
| ¹³C NMR | Appearance of a signal for the aldehyde carbonyl carbon around δ 185-190 ppm. Disappearance of the acetal carbon signal (around δ 103 ppm) and the dioxolane methylene carbons (around δ 65 ppm). |
| FT-IR | Appearance of a strong C=O stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. |
| Mass Spec. | The molecular ion peak should correspond to the calculated mass of 5-formyl-2-(4-pentylbenzoyl)thiophene. |
| TLC | The product should have a lower Rf value (be more polar) than the starting material on a silica gel plate. |
Table 2: Expected Analytical Data for the Deprotected Product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst, low temperature, or insufficient water (for hydrolytic methods). | Increase catalyst loading, increase reaction temperature, or add more water to the reaction mixture.[8] |
| Low Yield | Degradation of the product under harsh acidic conditions or incomplete extraction. | Use a milder deprotection method (e.g., Iodine in acetone), ensure complete neutralization before extraction, or perform more extractions. |
| Side Product Formation | Undesired reactions with other functional groups on the molecule. | Screen different acid catalysts and solvents to find milder conditions. Consider a non-hydrolytic method.[8] |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |
Table 3: Troubleshooting Common Issues in Acetal Deprotection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acids such as HCl and H₂SO₄ are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Iodine is a potential allergen and should be handled with care.
-
Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The deprotection of this compound is a crucial transformation for the synthesis of advanced thiophene-based materials and pharmaceuticals. The choice between a traditional acid-catalyzed hydrolysis and a milder iodine-mediated protocol allows for flexibility depending on the substrate's sensitivity and the desired reaction conditions. Careful monitoring of the reaction and proper workup and purification techniques are essential for obtaining the desired aldehyde in high yield and purity. This application note provides a solid foundation for researchers to successfully perform this deprotection and to troubleshoot any challenges that may arise.
References
- Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Benchchem. Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Wentzel Lab. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020).
- Chemistry LibreTexts. Acetals as Protecting Groups. (2021).
- Total Synthesis. Acetal Protecting Group & Mechanism.
- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.
- Wentzel Lab. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020).
-
IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[9][10]thieno[3,2-j]phenanthridine and (E).
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Application Note & Protocols: Strategic Polymerization of 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene for Advanced Biomedical Applications
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the polymerization of 5-(1,3-dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene, a highly functionalized monomer. Polythiophenes and their derivatives are at the forefront of organic electronics and biomedical research due to their unique combination of electronic conductivity, biocompatibility, and chemical versatility.[1][2] This specific monomer incorporates three key features: a polymerizable thiophene backbone, a solubilizing 4-pentylbenzoyl group, and a latent aldehyde functionality protected as a 1,3-dioxolane. This latent functionality is particularly valuable, as it allows for post-polymerization modification, enabling the covalent attachment of drugs, targeting ligands, or biomolecules for applications in diagnostics, therapy, and drug delivery.[3][4] We will explore various polymerization strategies, from straightforward oxidative methods to controlled, catalyst-driven chain-growth polymerizations, explaining the causality behind each choice. Detailed, field-proven protocols for the most pertinent methods are provided, alongside essential characterization techniques to validate the synthesis and properties of the resulting polymers.
Introduction: The Rationale for a Functionalized Polythiophene
The monomer, this compound, is intelligently designed for creating advanced functional materials.
-
The Polythiophene Backbone: Provides the core conjugated system responsible for the polymer's electronic and optical properties.[5]
-
The 4-Pentylbenzoyl Group: This bulky, alkyl-containing aromatic group serves two purposes. It enhances the solubility of both the monomer and the final polymer in common organic solvents, which is crucial for processability. Secondly, it influences the polymer's electronic structure and solid-state packing.
-
The 5-(1,3-Dioxolan-2-yl) Group: This is the most strategic component for biomedical applications. The dioxolane acts as a robust protecting group for a formyl (aldehyde) functionality.[6] After polymerization, it can be selectively and cleanly removed under mild acidic conditions to reveal a highly reactive aldehyde. This aldehyde serves as a chemical handle for subsequent bioconjugation reactions, such as Schiff base formation or reductive amination, to immobilize proteins, peptides, or small-molecule drugs.
This design allows for the creation of a stable, processable polymer platform that can be tailored for specific biological interactions post-synthesis, a critical advantage in the development of sophisticated drug delivery systems and biosensors.[3][4]
Strategic Polymerization Methodologies
The choice of polymerization method is paramount as it dictates the polymer's structural precision (regioregularity), molecular weight, and ultimately, its performance. We will discuss three primary approaches.
Chemical Oxidative Polymerization
This is one of the most common and straightforward methods for synthesizing polythiophenes, often employing oxidants like iron(III) chloride (FeCl₃).[7][8]
Causality & Mechanism: The mechanism involves the oxidation of the thiophene monomer to a radical cation.[9] These radical cations then couple, eliminating protons to form dimers, oligomers, and eventually the polymer. While simple and cost-effective, this method generally proceeds via a step-growth mechanism, offering poor control over molecular weight and leading to structural defects (regio-random couplings), which can disrupt conjugation and limit electronic performance.[8] However, for applications where high electronic mobility is not the primary concern and ease of synthesis is desired, it remains a valuable tool.
Electropolymerization
Electropolymerization is a powerful technique for generating thin, conductive polymer films directly onto an electrode surface.[10]
Causality & Mechanism: In this method, a potential is applied to an electrode immersed in a solution containing the monomer and an electrolyte. The monomer is oxidized at the electrode surface, creating radical cations that polymerize and deposit as an insoluble, doped film.[11][12] The thickness and morphology of the film can be controlled by electrochemical parameters like potential, current density, and polymerization time. This method is ideal for fabricating biosensor electrodes, where the polymer film serves as an immobilization matrix and a signal transducer.[13]
Controlled Chain-Growth Polymerization: Grignard Metathesis (GRIM)
For applications requiring well-defined materials with optimal electronic properties, controlled polymerization methods are essential. The Grignard Metathesis (GRIM) polymerization is a premier technique for producing highly regioregular, head-to-tail (HT) coupled polythiophenes.[14]
Causality & Mechanism: The GRIM method proceeds via a quasi-"living" chain-growth mechanism.[15][16][17] The process begins with the transformation of a di-brominated version of the monomer into a Grignard reagent. A nickel catalyst, typically Ni(dppp)Cl₂, then initiates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, adding one monomer unit at a time to the growing polymer chain.[18] This controlled, chain-growth nature allows for precise control over molecular weight by adjusting the monomer-to-initiator ratio and results in polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 1.2–1.5).[15][16] The high regioregularity (>95% HT) achieved maximizes the effective conjugation length along the polymer backbone, which is critical for efficient charge transport.
Diagram 1: Grignard Metathesis (GRIM) Polymerization Catalytic Cycle A visual representation of the chain-growth mechanism.
Caption: GRIM polymerization catalytic cycle.
| Feature | Chemical Oxidative Polymerization | Electropolymerization | GRIM Polymerization |
| Control | Poor | Moderate (film thickness) | Excellent (MW, PDI, Regioregularity) |
| Mechanism | Step-Growth (Radical Coupling) | Step-Growth (on electrode) | Chain-Growth (Catalyst-Transfer) |
| Regioregularity | Low to Moderate | Moderate | High (>95% HT) |
| Product Form | Powder/Precipitate | Thin Film on Electrode | Soluble Polymer |
| Key Advantage | Simplicity, Low Cost | Direct Device Fabrication | Precision and High Performance |
| Key Disadvantage | Structural Defects | Limited to Conductive Substrates | Requires Halogenated Monomer, Air-sensitive |
Table 1: Comparison of primary polymerization methodologies for the thiophene derivative.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Chemical Oxidative Polymerization with FeCl₃
This protocol provides a straightforward route to the polymer, suitable for initial screening or applications where regiocontrol is not critical.
-
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or other suitable dry solvent
-
Methanol (MeOH)
-
Ammonia solution (concentrated)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup
-
Dropping funnel
-
Soxhlet extraction apparatus with cellulose thimbles
-
-
Procedure:
-
In a flame-dried three-neck flask under an inert atmosphere (Argon), dissolve the monomer (e.g., 1.0 mmol) in anhydrous chloroform (20 mL).
-
In a separate flask, dissolve anhydrous FeCl₃ (4.0 mmol, 4 equivalents) in anhydrous chloroform (20 mL). Note: This solution is highly corrosive and moisture-sensitive.
-
Add the FeCl₃ solution dropwise to the stirring monomer solution over 30 minutes at room temperature.
-
A dark color (typically deep blue or black) should develop, indicating polymerization.
-
Allow the reaction to stir at room temperature for 24 hours under the inert atmosphere.
-
Quench the reaction by pouring the mixture into 200 mL of methanol. A solid precipitate should form.
-
Stir for 1 hour, then collect the crude polymer by filtration.
-
Wash the polymer with copious amounts of methanol to remove residual FeCl₃.
-
To de-dope the polymer, stir the solid in a concentrated ammonia solution for 2 hours, then filter and wash with water until the filtrate is neutral, followed by a final wash with methanol.
-
Dry the polymer under vacuum.
-
-
Purification (Crucial Step):
-
Place the dry, crude polymer into a cellulose thimble and perform a Soxhlet extraction sequentially with methanol, hexane, and finally chloroform.
-
The methanol and hexane washes remove oligomers and residual catalyst.
-
The desired polymer fraction is extracted into the chloroform.
-
Recover the purified polymer by evaporating the chloroform under reduced pressure.
-
Protocol 2: Regioregular Synthesis via GRIM Polymerization
This protocol requires a 2,5-dibrominated version of the monomer and strict anhydrous, oxygen-free conditions but yields a well-defined, high-performance polymer.
-
Materials:
-
2,5-Dibromo-3-(1,3-dioxolan-2-yl)-4-(4-pentylbenzoyl)thiophene (dibrominated monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
-
Equipment:
-
Schlenk line and glassware
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Soxhlet extraction apparatus
-
-
Procedure:
-
Under a strict inert atmosphere, place the dibrominated monomer (1.0 mmol) into a flame-dried Schlenk flask.
-
Add anhydrous THF (10 mL) to dissolve the monomer.
-
Cool the solution to 0 °C. Slowly add i-PrMgCl (1.05 mmol, 1.05 equivalents) via syringe. This step performs a bromine-magnesium exchange (Grignard metathesis) to activate the monomer. Stir for 90 minutes at 0 °C.
-
In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (0.02 mmol, 2 mol% relative to monomer). Add 5 mL of anhydrous THF.
-
Using a cannula, transfer the activated monomer solution to the catalyst suspension.
-
Warm the reaction to room temperature and stir for 2-4 hours. The solution will typically become deep red/purple and viscous.
-
Quench the polymerization by adding 5 mL of 5M HCl.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Filter the resulting solid and proceed with Soxhlet extraction as described in Protocol 1 (methanol, hexane, chloroform) to purify the polymer.
-
Dry the final polymer product under high vacuum.
-
Essential Polymer Characterization
Validation of the polymer's structure and properties is a critical step.
| Technique | Expected Result / Observation | Information Gained |
| ¹H NMR | Broadened peaks in the aromatic region (thiophene protons). Disappearance of monomer-specific signals. | Confirmation of polymerization. Analysis of aromatic region can provide an estimate of regioregularity.[19][20] |
| FT-IR | Disappearance of C-Br stretch (GRIM). Persistence of C=O (benzoyl) and C-O-C (dioxolane) stretches. | Confirmation of the polymer backbone and integrity of functional groups.[21] |
| UV-Vis Spectroscopy | A broad absorption band in the visible region (e.g., 400-600 nm) corresponding to the π-π* transition. | Assessment of effective conjugation length. Red-shift indicates longer conjugation.[16] |
| GPC | A chromatogram showing the polymer's elution profile. | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Cyclic Voltammetry (CV) | Reversible oxidation (p-doping) and reduction (n-doping) waves. | Determination of HOMO/LUMO energy levels, electrochemical band gap, and redox stability.[22][23][24] |
Table 2: Key characterization techniques and the insights they provide.
Application Workflow: Post-Polymerization Modification
The true utility of this polymer in drug development lies in its capacity for modification after synthesis.
Diagram 2: Post-Polymerization Modification and Bioconjugation Workflow A flowchart illustrating the deprotection and subsequent functionalization steps.
Caption: Workflow for activating and functionalizing the polymer.
Protocol for Deprotection:
-
Dissolve the purified polymer in a suitable solvent (e.g., THF).
-
Add a small amount of dilute aqueous HCl (e.g., 1M solution).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by FT-IR, looking for the appearance of a strong aldehyde C=O stretch (~1700 cm⁻¹) and the disappearance of the characteristic dioxolane C-O stretches.
-
Once complete, neutralize the acid, precipitate the polymer in a non-solvent like methanol, filter, and dry.
The resulting aldehyde-functionalized polymer is now ready for conjugation with amine-containing molecules, opening up a vast design space for creating targeted therapeutic and diagnostic agents.
References
-
Iovu, M. C., Sheina, E. E., Loewe, R. S., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]
-
Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Experimental evidence for the quasi-living nature of the grignard metathesis method for the synthesis of regioregular poly(3-alkylthiophenes). SciSpace. [Link]
-
Tornmalm, J., et al. (2018). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications. [Link]
-
Zhang, C., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic. Semantic Scholar. [Link]
-
McCullough, R. D., et al. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE. [Link]
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Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Department of Chemistry - Mellon College of Science. [Link]
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Zhang, C., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Chemical Science. [Link]
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Tierney, S., Heeney, M., & McCulloch, I. (2005). Microwave-assisted synthesis of polythiophenes via the Stille coupling. Princeton University. [Link]
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Taskoparan, F., et al. (2022). Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. MDPI. [Link]
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Hufschmid, A., et al. (2019). Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes. RSC Publishing. [Link]
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Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
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Peterson, K. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]
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Schopf, G., & Koßmehl, G. (1997). Basic oxidative polymerization mechanism for thiophene and pyrrole. ResearchGate. [Link]
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Singh, S. P., & Kumar, D. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
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Al-Attar, H. A. A., & Mahdi, B. H. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. National Institutes of Health. [Link]
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Al-Azzawi, A. H., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. PubMed. [Link]
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He, F., et al. (2012). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PubMed. [Link]ncbi.nlm.nih.gov/22420658/)
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Application Notes and Protocols for 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged pharmacophore," this structural motif is present in numerous FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The thiophene nucleus is often considered a bioisosteric replacement for the phenyl ring, offering unique electronic and lipophilic properties that can enhance a molecule's interaction with biological targets, improve its pharmacokinetic profile, and ultimately increase its therapeutic efficacy.[4] The sulfur atom within the thiophene ring can participate in hydrogen bonding, a crucial interaction for molecular recognition by enzymes and receptors.[4]
This document provides detailed application notes and protocols for a specific thiophene derivative, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene . This compound features a thiophene core with two key functional groups: a 4-pentylbenzoyl group at the 2-position and a protected aldehyde (1,3-dioxolane) at the 5-position. The 4-pentylbenzoyl moiety suggests potential interactions with hydrophobic pockets in target proteins, while the dioxolane group serves as a stable protecting group for a reactive aldehyde, which can be deprotected for further synthetic modifications or for direct interaction with biological targets. These structural features make it a promising candidate for investigation in various drug discovery programs.
Synthesis and Characterization
A plausible synthetic route for this compound can be envisioned based on established thiophene chemistry. The following protocol is a general guideline and may require optimization.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via a multi-step process involving protection of a formyl group followed by Friedel-Crafts acylation.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
4-Pentylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step A: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
-
To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(1,3-dioxolan-2-yl)thiophene, which can be purified by vacuum distillation or used directly in the next step. A similar procedure has been described for the synthesis of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene.[5]
Step B: Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane to 0 °C.
-
Slowly add 4-pentylbenzoyl chloride (1.1 equivalents) to the suspension and stir for 15 minutes.
-
Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.[6]
-
FT-IR Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) of the ketone and the C-O bonds of the dioxolane.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Medicinal Chemistry Applications and Screening Protocols
Given the diverse biological activities of thiophene derivatives, this compound could be investigated for several therapeutic applications.[2][8][9] The 2-benzoylthiophene moiety is a known pharmacophore in compounds that act as allosteric enhancers of the adenosine A1 receptor and as microtubule inhibitors.[10][11]
Application Area 1: Anticancer Activity
Many thiophene derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1][12]
Workflow for Anticancer Activity Screening
Caption: Workflow for Anticancer Drug Discovery.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[1][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Quantitative Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Hypothetical Value |
| This compound | A549 | Hypothetical Value |
| This compound | HCT116 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Known Value |
Application Area 2: Anti-inflammatory Activity
Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]
Screening Cascade for Anti-inflammatory Agents
Caption: Screening Cascade for Anti-inflammatory Agents.
Protocol 3: COX-2 Inhibition Assay (In Vitro)
Objective: To evaluate the inhibitory effect of the test compound on the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Test compound and controls (e.g., celecoxib)
Procedure:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured, often via a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Application Area 3: Antimicrobial Activity
Thiophene-based compounds have shown promising activity against a range of microbial pathogens, including drug-resistant strains.[14]
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound and controls (e.g., ciprofloxacin)
Procedure:
-
Prepare serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound represents a versatile scaffold for medicinal chemistry exploration. Its synthesis is achievable through established chemical transformations, and its structure suggests potential for development as an anticancer, anti-inflammatory, or antimicrobial agent. The protocols outlined in this document provide a framework for the synthesis, characterization, and biological evaluation of this and similar thiophene derivatives, paving the way for the discovery of novel therapeutic agents.
References
-
Verma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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-
The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Al-Abdullah, E. S., et al. (2011). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules. [Link]
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Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]
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Al-Mhyawi, S. A., et al. (2022). Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution. Polymers. [Link]
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Aurelio, L., et al. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry. [Link]
-
Verma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Vu, T. H., et al. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Taylor & Francis Online. [Link]
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Rivas, L., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
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In vitro and in vivo testing of new compounds. (2025). Oxford Academic. [Link]
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Zhang, Y., et al. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget. [Link]
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Mlocicki, D., et al. (2025). Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. Pharmaceutics. [Link]
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In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]
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Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. (n.d.). PrepChem.com. [Link]
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Baaloudj, O., et al. (2025). Common thiophene derivatives and their application in pharmaceutical chemistry. ResearchGate. [Link]
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Lal-Nag, M. (2021). Understanding the Utility of Complex In Vitro Models in Therapeutic Development. YouTube. [Link]
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Pharmaceutical Applications of Thiophene. (n.d.). Scribd. [Link]
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Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]
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Asif, M. (2015). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Journals. [Link]
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Troubleshooting & Optimization
Technical Support Center: Flash Column Chromatography of Thiophene Compounds
Welcome to the Technical Support Center for the purification of thiophene-containing molecules via flash column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the separation and purification of this important class of heterocyclic compounds. Thiophene and its derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science, making their efficient purification a critical step in many synthetic workflows.[1]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the chromatographic behavior of thiophene compounds.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and solve common problems encountered during the flash chromatography of thiophene derivatives.
Q1: My thiophene compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
A1: Tailing is a common issue that can arise from several factors, often related to interactions between your compound and the stationary phase, or issues with your sample loading and mobile phase.
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The sulfur atom in the thiophene ring can interact with the acidic silanol groups on the surface of silica gel, leading to strong adsorption and subsequent tailing.[2]
-
Solution 1: Neutralize the Silica Gel: Pre-treating your silica gel can significantly improve peak shape. You can achieve this by making a slurry of your silica gel with a solvent system containing 1-3% triethylamine (TEA) before packing the column.[3][4][5] This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use a Modified Mobile Phase: If you've already packed your column, you can add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (in methanol) to your mobile phase.[2][6] Be cautious with highly polar solvent systems containing basic modifiers, as they can dissolve the silica gel.[6]
-
-
Column Overloading: Loading too much crude material onto your column can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: A general rule of thumb for silica gel is a loading capacity of 1-10% of the silica weight, depending on the difficulty of the separation. For challenging separations, aim for a lower loading ratio (e.g., 1:100 crude material to silica).[7]
-
-
Improper Sample Loading: If your sample is not loaded in a concentrated band, it will lead to band broadening and tailing as it moves down the column.
-
Solution 1: Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and evaporate the solvent using a rotary evaporator.[3][8] This dry-loaded sample can then be carefully added to the top of your packed column.[3][8]
-
Solution 2: Concentrated Wet Loading: If you must wet-load, dissolve your sample in the minimum amount of a solvent in which it is highly soluble, and then load it onto the column.
-
-
Suboptimal Mobile Phase: The polarity of your mobile phase may not be ideal for your specific compound.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[2]
-
Q2: My thiophene compound appears to be degrading on the column. I'm observing new, unexpected spots on my TLC analysis of the fractions. What can I do to prevent this?
A2: Thiophene rings, particularly those with electron-donating substituents, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2][9]
Strategies to Minimize On-Column Degradation:
-
Deactivate the Silica Gel: As mentioned in the previous question, neutralizing the acidic sites on the silica is crucial. Flushing the column with a solvent system containing 1-3% triethylamine before loading your sample is a highly effective method.[2][3]
-
Test for Stability: Before committing your entire sample to a column, test its stability on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): For polar thiophene derivatives, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, can be a gentle and effective purification method.[11]
-
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate, achieved by applying appropriate air pressure, can reduce the contact time with the stationary phase.
Q3: I'm having trouble separating my desired thiophene derivative from a very similar impurity. The spots are too close on TLC. How can I improve the resolution?
A3: Achieving separation of closely related compounds requires careful optimization of your chromatographic conditions.
Tips for Enhancing Resolution:
-
Optimize the Mobile Phase:
-
Shallow Gradient Elution: Instead of a steep increase in solvent polarity, a shallow gradient can improve the separation of compounds with similar Rf values.[2]
-
Different Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different selectivity, such as dichloromethane/methanol or toluene/acetone.[2]
-
-
Stationary Phase Selection:
-
Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 40-63 μm) increases the surface area and the number of theoretical plates, leading to better separation.[12]
-
Phenyl-Bonded Silica: For aromatic compounds like thiophenes, a phenyl-bonded stationary phase can offer different selectivity due to π-π interactions between the phenyl groups on the silica and the thiophene ring of your analyte.[13]
-
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column, although the purification will take longer.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the principles and practices of thiophene compound purification.
Q1: What is the best general-purpose stationary phase for flash chromatography of thiophene compounds?
A1: For most applications, silica gel (40-63 μm particle size) remains the most versatile and cost-effective stationary phase for the purification of thiophene derivatives.[12] However, due to the potential for acid-sensitivity, it is often advisable to use neutralized silica gel . This can be prepared by adding a small amount of a base like triethylamine to the slurry during column packing.[3][4]
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | Inexpensive, versatile, wide range of polarities. | Acidic, can cause degradation of sensitive compounds. | General purpose purification of moderately stable thiophenes. |
| Neutralized Silica Gel | Minimizes degradation of acid-sensitive compounds, improves peak shape. | Requires an extra preparation step. | Most thiophene derivatives, especially those with electron-rich rings or acid-labile functional groups. |
| Alumina (Neutral/Basic) | Good for separating basic and acid-sensitive compounds. | Can have stronger retention for some polar compounds. | Highly acid-sensitive thiophenes. |
| Reversed-Phase (C18) | Excellent for polar compounds, gentle separation conditions. | More expensive, requires different solvent systems (e.g., acetonitrile/water, methanol/water).[11] | Polar thiophene derivatives, such as those with carboxylic acid or alcohol functionalities. |
| Phenyl-Bonded Silica | Offers alternative selectivity for aromatic compounds through π-π interactions.[13] | Can be more expensive than standard silica. | Separation of thiophene isomers or compounds with subtle differences in aromaticity.[13] |
Q2: How do I choose the right mobile phase for my thiophene compound purification?
A2: The selection of the mobile phase is critical for a successful separation and should always be guided by preliminary TLC analysis. The goal is to find a solvent system that provides an Rf value of ~0.2-0.3 for your target compound.[2]
A Systematic Approach to Mobile Phase Selection:
-
Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.
-
Adjust Polarity:
-
If the Rf is too low (compound is stuck at the baseline), increase the proportion of the polar solvent.
-
If the Rf is too high (compound runs with the solvent front), increase the proportion of the non-polar solvent.
-
-
Consider Solvent Selectivity: If you are struggling to separate your product from an impurity, changing the nature of the polar solvent can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane or acetone can change the relative retention of your compounds.
-
For Very Polar Thiophenes: If your compound does not move from the baseline even in pure ethyl acetate, a more polar mobile phase is needed. A common choice is a mixture of dichloromethane and methanol. Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel.[4]
-
For Acid-Sensitive Compounds: As discussed, adding 1-3% triethylamine to your mobile phase can neutralize the silica gel and improve the chromatography of acid-sensitive thiophenes.[4]
Q3: How can I detect my thiophene compound in the collected fractions?
A3: Thiophene-containing compounds are often UV-active, making UV detection a convenient method for monitoring your column.
Common Detection Methods:
-
UV-Visible Spectroscopy: Many thiophene derivatives absorb UV light, typically in the range of 230-320 nm.[14] You can use a handheld UV lamp to visualize spots on a TLC plate.
-
TLC Staining: If your compound is not UV-active or you need a more sensitive visualization method, you can use a chemical stain. A common stain for thiophenes is a solution of isatin in concentrated sulfuric acid, which often produces characteristic blue or violet colors upon heating. Other general-purpose stains like potassium permanganate or vanillin can also be effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile thiophene compounds, GC-MS is a powerful tool for analyzing fractions to confirm the presence and purity of your product.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another excellent method for analyzing the purity of your fractions, especially for less volatile or more polar thiophene derivatives.[15]
Experimental Protocols & Visualizations
Protocol: Preparation of Neutralized Silica Gel for Flash Chromatography
This protocol describes the deactivation of silica gel using triethylamine to prevent the degradation of acid-sensitive thiophene compounds.
Materials:
-
Silica gel (40-63 μm)
-
Flash column
-
Desired mobile phase (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (TEA)
-
Erlenmeyer flask
-
Sintered glass funnel
Procedure:
-
Prepare the Neutralizing Solvent: In a fume hood, prepare your initial, low-polarity mobile phase. Add triethylamine to this solvent to a final concentration of 1-3% (v/v). For example, to 100 mL of solvent, add 1-3 mL of TEA.
-
Create the Slurry: In an Erlenmeyer flask, add the required amount of dry silica gel. Slowly add the neutralizing solvent to the silica gel while swirling to create a uniform slurry. The consistency should be pourable but not overly dilute.
-
Pack the Column: Pour the silica gel slurry into your flash column in a single, continuous motion to ensure even packing.
-
Equilibrate the Column: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Then, flush the packed column with at least one column volume of the neutralizing solvent.
-
Load the Sample: Your column is now ready for sample loading (either wet or dry loading).
-
Elute: You can choose to run the entire column with the TEA-containing mobile phase or switch to your optimized mobile phase without TEA after the initial equilibration.
Diagram: Troubleshooting Workflow for Thiophene Purification
This diagram outlines a logical progression for troubleshooting common issues in thiophene flash chromatography.
Sources
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- 15. mdpi.com [mdpi.com]
optimizing reaction conditions for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Welcome to the dedicated technical support guide for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this multi-step synthesis. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles and ensure a high-yield, high-purity outcome.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
Question: We are experiencing a low yield during the Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with 4-pentylbenzoyl chloride. What are the likely causes and how can we improve the yield?
Answer: Low yields in Friedel-Crafts acylation of thiophene derivatives are a common challenge.[1][2] The reactivity of the thiophene ring, the choice and amount of Lewis acid, and reaction conditions are all critical factors.
Causality and Solutions:
-
Inadequate Catalyst Activity: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive.[3] Any moisture in the reagents or solvent will deactivate the catalyst, leading to a significant drop in yield.
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or properly stored anhydrous AlCl₃.[3]
-
-
Suboptimal Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst.[4] This necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Protocol: Start with at least 1.1 equivalents of AlCl₃ relative to the 4-pentylbenzoyl chloride.[4] A slight excess may be beneficial for driving the reaction to completion.
-
-
Reaction Temperature: While heating can sometimes increase reaction rates, it can also lead to side product formation and decomposition, especially with sensitive substrates like thiophenes.
-
Protocol: It is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.
-
-
Alternative Catalysts: If traditional Lewis acids consistently give poor results, consider alternative "greener" catalysts.[3][5] Solid acid catalysts like zeolites (e.g., Hβ) have shown excellent activity and selectivity in the acylation of thiophene.[1] They also offer the advantage of easier separation and recyclability.[5]
| Parameter | Recommendation | Rationale |
| Lewis Acid | Anhydrous AlCl₃ (≥1.1 eq) or Hβ zeolite | AlCl₃ is a powerful but moisture-sensitive catalyst. Hβ zeolite is a reusable solid acid catalyst.[1] |
| Solvent | Anhydrous dichloromethane (DCM) or dichloroethane (DCE) | These are common, inert solvents for Friedel-Crafts reactions. |
| Temperature | 0 °C to room temperature | Helps to control the reaction rate and minimize side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid by atmospheric moisture. |
Issue 2: Formation of Isomeric Byproducts
Question: During the Friedel-Crafts acylation, we are observing the formation of an isomeric byproduct in addition to our desired 2,5-disubstituted thiophene. How can we improve the regioselectivity?
Answer: Friedel-Crafts acylation of thiophene preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate through resonance.[6][7] However, substitution at the 3- or 4-position can occur, especially under harsh reaction conditions.
Causality and Solutions:
-
Reaction Energetics: Attack at the 2-position of the thiophene ring leads to a more stable, linearly conjugated intermediate, whereas attack at the 3-position results in a less stable, cross-conjugated intermediate.[7]
-
Protocol: Milder reaction conditions, such as lower temperatures and the use of less aggressive Lewis acids (e.g., FeCl₃, SnCl₄), can favor the formation of the thermodynamically more stable 2,5-disubstituted product.[8]
-
-
Steric Hindrance: The existing 1,3-dioxolane group at the 2-position should sterically direct the incoming acyl group to the 5-position. However, if the reaction is too vigorous, this selectivity can be compromised.
-
Protocol: Ensure slow, controlled addition of the acylating agent to the reaction mixture at a low temperature to maintain high regioselectivity.
-
Workflow for Optimizing Regioselectivity
Caption: Decision tree for troubleshooting isomeric byproduct formation.
Issue 3: Difficulty in Deprotecting the 1,3-Dioxolane Group
Question: We are struggling with the deprotection of the 1,3-dioxolane group to reveal the aldehyde. The reaction is either incomplete or leads to decomposition of the product. What are the recommended conditions?
Answer: The 1,3-dioxolane group is a robust protecting group for carbonyls, stable to basic and nucleophilic conditions, but it is cleaved under acidic conditions via hydrolysis.[9][10] The key is to find conditions that are acidic enough to promote deprotection without causing degradation of the electron-rich thiophene ring or the ketone functionality.
Causality and Solutions:
-
Acid Strength and Concentration: Strong acids can lead to unwanted side reactions.
-
Reaction Solvent and Temperature: The choice of solvent and temperature can influence the reaction rate and selectivity.
-
Protocol: A mixture of acetone and water is often used, as it helps to solubilize both the starting material and the acid catalyst.[9] Gentle heating can accelerate the reaction, but it should be carefully monitored by TLC to avoid byproduct formation.
-
-
Alternative "Green" Methods: For sensitive substrates, milder and more environmentally friendly deprotection methods have been developed.
-
Protocol: Microwave-assisted hydrolysis using a reusable catalyst like p-sulfonic acid-calix[n]arene in water has been shown to be highly efficient.[12]
-
Experimental Protocol: Deprotection of the 1,3-Dioxolane Group
-
Dissolution: In a round-bottom flask, dissolve the this compound in a mixture of acetone and water (e.g., 5:1 v/v).[9]
-
Acid Addition: Add a catalytic amount of 2M hydrochloric acid or p-toluenesulfonic acid.[9][11]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-6 hours).[9] Gentle heating can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the bulk of the acetone under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 1,3-dioxolane group in this synthesis?
A1: The 1,3-dioxolane group serves as a protecting group for an aldehyde functionality.[9][10] It is formed by the acid-catalyzed reaction of the aldehyde with ethylene glycol.[10] This group is stable under the basic and nucleophilic conditions of many organic reactions, including the Friedel-Crafts acylation, and can be selectively removed later in the synthetic sequence to regenerate the aldehyde.[9]
Q2: Why is Friedel-Crafts acylation preferred over alkylation for introducing the 4-pentylbenzoyl group?
A2: Friedel-Crafts acylation has several advantages over alkylation in this context. Firstly, the acylium ion intermediate in acylation does not undergo rearrangement, which can be a significant problem with the carbocation intermediates in alkylation.[13] Secondly, the product of acylation, a ketone, is deactivating towards further electrophilic aromatic substitution, which prevents poly-acylation.[14][15][16] In contrast, the alkyl group introduced in alkylation is activating, often leading to multiple alkylations.[16]
Q3: What are some common methods for purifying the final product?
A3: The final product, this compound, is a solid at room temperature. Purification is typically achieved by recrystallization or column chromatography. Given that thiophene derivatives can sometimes be odorous, proper purification is essential.[17] A common solvent system for column chromatography would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the product.
Q4: Are there any "greener" alternatives to traditional Friedel-Crafts acylation?
A4: Yes, there has been significant research into developing more environmentally friendly Friedel-Crafts acylation methods.[18] These include the use of reusable solid acid catalysts like zeolites and clays, which reduce the amount of hazardous waste generated.[5][19] Additionally, methodologies using methanesulfonic anhydride or metal triflates as catalysts are being explored, which can sometimes be used in catalytic amounts and are often easier to handle and recycle.[3][18]
Reaction Pathway Overview
Caption: Synthetic pathway for this compound.
References
- BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
- BenchChem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Chemical Society of Pakistan, 35(5), 1405-1408.
- BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Silva, F. G., et al. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 31(8), 1695-1703.
- Bunnage, M. E., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(15), 4156–4159.
- Sanchez-Lilly, C., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1032.
- Wikipedia contributors. (n.d.). Dioxolane. In Wikipedia.
- Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Journal of Long-Term Effects of Medical Implants, 28(2), 149-152.
- Li, G., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.
- NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Orita, A., et al. (2005). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Angewandte Chemie International Edition, 44(32), 5044-5047.
- PrepChem. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene.
- Hopemax. (2025, November 13). What are the common synthesis methods for 2 - Acetylthiophene?.
- Molecular Memory. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Al-Zoubi, W. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29575–29604.
- Sigma-Aldrich. (n.d.). 2-Benzoylthiophene 98.
- Caesar, P. D. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Washington, DC: U.S. Patent and Trademark Office.
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Thiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-tested troubleshooting strategies to enhance yield, purity, and reproducibility.
Part 1: Troubleshooting Guides for Core Syntheses
This section addresses specific, frequently encountered problems in the most common thiophene synthetic methodologies. Each guide is structured in a question-and-answer format to directly resolve experimental issues.
Guide 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent method for preparing 2-aminothiophenes.[1][2] However, its tandem nature can lead to competing pathways.
Q1: My reaction mixture turned into a dark brown or black tar, and the yield of my 2-aminothiophene is very low. What's happening?
A1: Cause & Troubleshooting
A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[3] This is almost always caused by excessive reaction temperatures, which can promote the polymerization of starting materials or intermediates.[3]
Troubleshooting Protocol:
-
Temperature Control is Critical: The Gewald reaction is often exothermic. Do not heat the reaction until the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is complete. Maintain a gentle reflux and monitor the internal temperature.
-
Order of Addition: Add the elemental sulfur last, after the formation of the Knoevenagel adduct. This prevents sulfur from reacting prematurely with the base or other reagents at elevated temperatures.
-
Purity of Reagents: Ensure your carbonyl compound and α-cyanoester are pure. Impurities can act as catalysts for polymerization.
-
Solvent Choice: Use a solvent like ethanol, methanol, or isopropanol that allows for good solubility of intermediates and controlled heating.[4]
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my Knoevenagel intermediate. How can I prevent this?
A2: Cause & Troubleshooting
Dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product) is a major competing side reaction.[3] This dimer forms when one molecule of the intermediate acts as a nucleophile and attacks another.
Preventative Measures:
-
Optimize Base and Temperature: The rate of dimerization is highly sensitive to the base concentration and temperature. A systematic screen using different bases (e.g., morpholine, triethylamine, L-proline) and a lower reaction temperature can identify conditions that favor the desired cyclization over dimerization.[3]
-
Sulfur Addition Timing: Add sulfur as soon as the Knoevenagel condensation is complete (monitored by TLC). The subsequent cyclization is often faster than the dimerization pathway.
Troubleshooting Workflow: Low Yield in Gewald Synthesis
Caption: Troubleshooting logic for the Gewald reaction.
Guide 2: The Paal-Knorr Thiophene Synthesis
This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source to form the thiophene ring.[5][6]
Q1: My main product is the furan analog, not the thiophene. Why is this happening and how do I switch the selectivity?
A1: Cause & Troubleshooting
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr thiophene synthesis.[7][8] This occurs because common sulfurizing agents, particularly phosphorus pentasulfide (P₄S₁₀), also act as powerful dehydrating agents, promoting the acid-catalyzed cyclization of the 1,4-dicarbonyl to a furan.[5][8] The furan is typically a byproduct, not an intermediate, on the path to the thiophene.[8][9]
| Parameter | Recommendation for Thiophene | Rationale |
| Sulfurizing Agent | Use Lawesson's Reagent instead of P₄S₁₀. | Lawesson's reagent is a milder and more selective thionating agent, reducing the competing dehydration pathway that forms furans.[7] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures favor the dehydration leading to furan formation. Careful temperature control is crucial.[7] |
| Reaction Time | Monitor by TLC/GC-MS and stop when starting material is consumed. | Prolonged reaction times, especially at high heat, increase furan formation and potential product degradation.[7][10] |
| Solvent | Use high-boiling, anhydrous, non-polar solvents (e.g., toluene, xylene). | These solvents facilitate the necessary heating while remaining inert. The absence of water is critical.[7] |
Mechanism: Thiophene vs. Furan Formation
Caption: Competing pathways in the Paal-Knorr synthesis.
Guide 3: Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille)
Cross-coupling reactions are essential for functionalizing pre-formed thiophene rings or coupling thiophene-containing fragments.
Q1: My Suzuki-Miyaura coupling with a 2-bromothiophene is sluggish and gives low yields, especially with electron-rich boronic acids. What can I do?
A1: Cause & Troubleshooting
The efficiency of a Suzuki coupling is a delicate balance of oxidative addition, transmetalation, and reductive elimination. Several factors can cause it to fail:
-
Difficult Oxidative Addition: Electron-rich aryl halides (like some substituted bromothiophenes) can be slow to undergo oxidative addition to the Pd(0) catalyst.[11]
-
Catalyst Deactivation: The sulfur atom in thiophene can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Poor Solubility: The mono-coupled intermediate or final product may precipitate from the reaction mixture, halting the reaction.[12]
Troubleshooting Protocol:
-
Ligand and Catalyst Screening: For electron-rich systems, switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate the oxidative addition step.[11]
-
Base and Solvent System: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. Ensure the solvent system (e.g., dioxane/water, toluene/water) effectively dissolves both the organic and inorganic reagents.[13][14] For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[11]
-
Consider Stille Coupling: For particularly challenging couplings involving heterocycles, the Stille reaction can be more robust and give higher yields than the Suzuki coupling, though it requires the use of toxic organotin reagents.[15][16]
Q2: I'm seeing significant amounts of homo-coupling of my boronic acid (boronic acid dimer) in my Suzuki reaction. How do I suppress this?
A2: Cause & Troubleshooting
Homo-coupling arises from a side reaction where two molecules of the organoborane reagent couple with each other. This is often promoted by the presence of oxygen or high temperatures.
Preventative Measures:
-
Thorough Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction setup are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period) before adding the palladium catalyst.[11]
-
Controlled Temperature: Do not overheat the reaction. Run the coupling at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90°C).
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.
Part 2: Frequently Asked Questions (FAQs)
Q1: What causes the regioselectivity in electrophilic substitution of substituted thiophenes? Why do I get the 2,5-disubstituted product when I want the 2,4-?
A1: The thiophene ring is an electron-rich heterocycle, and electrophilic aromatic substitution proceeds much faster than on benzene.[17] Substitution overwhelmingly favors the C2 (α) position. This is because the cationic intermediate (the sigma complex) formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms (including the sulfur atom) via three resonance structures. Attack at C3 (β) results in an intermediate with only two resonance structures.[18] Therefore, if you start with a 2-substituted thiophene, the next electrophilic substitution will preferentially occur at the C5 position. Achieving 2,4-disubstitution often requires a more complex, directed synthetic strategy rather than a simple electrophilic substitution.[19]
Q2: My purification by column chromatography is difficult. The product co-elutes with a foul-smelling impurity. What are my options?
A2: Thiophene syntheses, especially those using elemental sulfur or sulfurizing agents, can produce various organosulfur impurities that are often difficult to separate due to similar polarities.[20]
Purification Strategies:
-
Oxidative Wash: A dilute solution of nitric acid or another mild oxidizing agent can sometimes selectively oxidize foul-smelling mercaptans and sulfides into more polar species that can be removed with a basic wash or will have different chromatographic behavior.[20] Caution: This must be done carefully to avoid oxidation of the desired thiophene product.
-
Alternative Chromatography: If normal-phase silica gel fails, consider reversed-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of closely-related impurities. A solvent screen to find a system where your product has high solubility when hot and low solubility when cold is essential.
Q3: Is there a general way to avoid polymerization across different thiophene syntheses?
A3: Yes. Polymerization is a common failure mode, resulting from the coupling of thiophene rings, often via radical cation intermediates.[21][22]
-
Avoid Strong Acids and Oxidants: Thiophene rings are susceptible to polymerization under strong acidic or oxidative conditions.
-
Temperature Control: As mentioned in the Gewald guide, high temperatures are a primary driver of polymerization.[3]
-
Protect Reactive Positions: If the C2 and C5 positions are unsubstituted, they are highly susceptible to polymerization. If your final product requires these positions to be free, it is sometimes best to carry them through the synthesis with a protecting group (like a silyl group) that can be removed in a final step.
References
- BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem Technical Support.
- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
- DTIC. (2025). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
- ResearchGate.
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Wikipedia. Thiophene.
- Chemistry Stack Exchange. (2017).
- Wikipedia. Fiesselmann thiophene synthesis.
- Khan, I. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- ResearchGate. (2025). Regioselective synthesis of 2,4-disubstituted thiophenes.
- Wudil, H. K. et al. (2018).
- ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Scribd. 1fiesselmann Thiophene Synthesis.
- Scholl, L. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Biotage. (2023). How does reaction time impact synthetic product purity and yield?.
- Wikipedia. Paal–Knorr synthesis.
- Gatti, A. et al. (2022).
- J&K Scientific LLC. (2025). Gewald Reaction.
- Organic Chemistry Portal. Gewald Reaction.
- Wikipedia. Gewald reaction.
- Google Patents.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Usta, A. et al. (2018). Synthesis and reactions of di(thiophen-2-yl)
- ResearchGate. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
- Organic Chemistry Portal. Stille Coupling.
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- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
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- 22. Thiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Acylation of Dioxolane-Protected Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the acylation of dioxolane-protected thiophenes. Our goal is to help you improve reaction yields and minimize side reactions by understanding the underlying chemical principles.
Introduction: The Chemoselectivity Challenge
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, essential for creating carbon-carbon bonds. Thiophene, being an electron-rich heterocycle, readily undergoes acylation, typically at the highly reactive 2-position.[1][2] The challenge arises when the thiophene substrate contains an acid-sensitive functional group, such as a 1,3-dioxolane. Dioxolanes are excellent protecting groups for aldehydes and ketones but are notoriously labile under acidic conditions—the very conditions required for traditional Friedel-Crafts reactions.[3]
The core problem is a competition between two acid-catalyzed pathways: the desired electrophilic aromatic substitution on the thiophene ring and the undesired cleavage of the dioxolane protecting group. This guide provides strategies to navigate this chemoselectivity issue.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is resulting in a low yield of the desired acylated product, and I'm isolating the deprotected thiophene-aldehyde/ketone. What's going wrong?
A1: This is the most common issue and points directly to the incompatibility of your protecting group with the reaction conditions.
Causality: Strong Lewis acids like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which are standard catalysts for Friedel-Crafts acylation, are highly effective at activating the acylating agent. However, they are aggressive enough to protonate and catalyze the hydrolysis of the dioxolane ring, cleaving it back to the carbonyl and ethylene glycol.[3] This deprotection pathway often outcompetes or occurs concurrently with the desired acylation.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield issues.
Solutions:
-
Switch to a Milder Lewis Acid: Zinc halides (e.g., ZnCl₂) are known to be effective catalysts for the acylation of thiophenes while being significantly less harsh than AlCl₃.[4] They can often be used in catalytic amounts, reducing the overall acidity of the reaction medium.
-
Utilize Solid-Acid Catalysts: Zeolites, such as Hβ, have shown excellent activity for thiophene acylation.[5] Their microporous structure can offer shape selectivity, and they function as recoverable, environmentally friendlier alternatives to traditional Lewis acids.[5][6]
-
Adopt a Lewis Acid-Free Protocol: A highly effective method for acylating sensitive aromatic compounds involves the use of trifluoroacetic anhydride (TFAA) to activate a carboxylic acid, with a Brønsted acid like phosphoric acid (H₃PO₄) as the catalyst. This avoids the use of metal-based Lewis acids entirely.[3]
Q2: The reaction is clean, but the conversion is very low, even after extended reaction times. How can I drive the reaction to completion?
A2: Low conversion with a clean reaction profile suggests that the activation energy for the acylation is not being overcome, likely due to an insufficiently reactive electrophile or catalyst.
Causality: When using milder conditions to protect the dioxolane group, you may inadvertently reduce the electrophilicity of the acylating agent to a point where the reaction stalls. Thiophene is reactive, but a potent electrophile is still necessary for efficient conversion.
Optimization Strategies:
| Parameter | Recommended Adjustment & Rationale |
| Catalyst Loading | If using a mild Lewis acid like ZnCl₂, consider a modest increase in its stoichiometry. Unlike AlCl₃, which is consumed by complexation with the product ketone, catalytic amounts of ZnCl₂ can be effective, but optimization may be required.[4][7] |
| Acylating Agent | Acyl chlorides are generally more reactive than anhydrides. If using an anhydride with a mild catalyst, switching to the corresponding acyl chloride could increase the reaction rate. |
| Temperature | A careful, incremental increase in temperature (e.g., from 0 °C to room temperature, or slightly above) can improve the reaction rate.[5] However, this must be balanced against the risk of dioxolane deprotection. Monitor the reaction closely by TLC or GC-MS. |
| Solvent | Ensure the use of an appropriate inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), which can help solvate the intermediates. |
Q3: I'm observing the formation of diacylated thiophene. How can I improve selectivity for the monoacylated product?
A3: Diacylation occurs when the monoacylated product competes with the starting material for the acylating agent. While the acyl group is deactivating, the high reactivity of the thiophene ring can sometimes lead to this side reaction.
Causality: The first acylation introduces an electron-withdrawing acyl group, which deactivates the thiophene ring towards further electrophilic attack. However, under forcing conditions or with a high concentration of the acylating agent, a second acylation can occur, typically at the remaining alpha-position (the 5-position).
Control Measures:
-
Control Stoichiometry: Use a slight excess of the dioxolane-protected thiophene relative to the acylating agent (e.g., 1.1 to 1.2 equivalents of thiophene). This ensures the acylating agent is the limiting reagent and is more likely to react with the more abundant, more reactive starting material.
-
Reverse Addition: Add the acylating agent slowly to the mixture of the thiophene substrate and the catalyst. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Recommended Experimental Protocols
The following protocols are designed to be starting points for the successful acylation of dioxolane-protected thiophenes.
Protocol 1: Mild Lewis Acid Catalysis with Zinc Chloride
This method is a good first choice, balancing reactivity with the protection of the acid-sensitive group.[4]
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the dioxolane-protected thiophene (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous zinc chloride (ZnCl₂, 0.5-1.2 eq.) to the stirred solution.
-
Add the acyl chloride (1.05 eq.) dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Free Acylation using TFAA/H₃PO₄
This protocol is highly recommended for particularly sensitive substrates as it avoids metal-based Lewis acids. This method has proven effective for the acylation of benzothiophenes.[3]
Caption: Workflow for TFAA-mediated acylation.
-
In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.1 eq.) and trifluoroacetic anhydride (TFAA, 2.0 eq.). Stir at room temperature for 30 minutes to pre-form the mixed anhydride.
-
Cool the mixture to 0 °C.
-
Add the dioxolane-protected thiophene (1.0 eq.) to the mixture.
-
Add 85% phosphoric acid (H₃PO₄, 1.0 eq.) dropwise.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Extract the mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
D. S. Ermolat’ev, E. V. Babaev, and E. V. Van der Eycken, "Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction," Beilstein Journal of Organic Chemistry, 2007. [Link]
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Hartough, H. D.; Kosak, A. I. "Acylation of Thiophene," U.S.
-
Jian, P., et al. "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts," Trade Science Inc., 2014. [Link]
-
"Friedel–Crafts reaction," Wikipedia. [Link]
-
P. J. M. van der Heiden, et al. "A combination of friedel-crafts and lawesson reactions to 5-substituted-2,2´-bithiophenes," SciSpace, 2001. [Link]
-
"Acylation of Thiophene," Scribd. [Link]
-
Wu, K., et al. "Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25," ResearchGate, 2012. [Link]
Sources
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- 3. beilstein-journals.org [beilstein-journals.org]
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- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
stability of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene under acidic conditions
Introduction for the Researcher
This technical guide addresses frequently encountered stability issues with 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, particularly its behavior in acidic environments. This molecule contains two key functional moieties: a robust 2,5-disubstituted thiophene ring and an acid-labile 1,3-dioxolane group. The dioxolane acts as a protecting group for an aldehyde. Understanding the interplay between these groups is critical for successful experimental design, whether in synthetic route development, formulation, or biological assays. This document provides in-depth answers to common questions, troubleshooting protocols, and the chemical principles behind them.
The primary transformation under acidic conditions is the hydrolysis of the dioxolane ring to yield the corresponding aldehyde, as illustrated below.
Caption: Acid-catalyzed deprotection of the subject compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound appears to be degrading or converting to a new species when exposed to an acidic buffer or solvent. What is happening?
Short Answer: The 1,3-dioxolane group on your molecule is an acetal, which is highly sensitive to acid. It is likely undergoing hydrolysis (cleavage) to reveal the parent aldehyde. This is the most common and expected pathway of degradation in acidic conditions.
Detailed Explanation: Acetal groups, including cyclic acetals like 1,3-dioxolanes, are widely used as protecting groups for aldehydes and ketones precisely because they are stable to bases and nucleophiles but are readily removed by acid-catalyzed hydrolysis.[1][2][3] The reaction is an equilibrium process, but the presence of water drives it toward the deprotected carbonyl compound.[3]
The mechanism involves three key steps:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst.
-
Ring Opening: The protonated intermediate undergoes ring-opening to form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation. Subsequent deprotonation steps release ethylene glycol and the regenerated aldehyde, along with the acid catalyst.
Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.
Q2: How stable is the thiophene ring itself under these acidic conditions?
Short Answer: The thiophene ring is significantly more stable to acid than furan or pyrrole and is generally robust under the mild acidic conditions required for dioxolane hydrolysis.[4][5][6]
Detailed Explanation: Thiophene's aromatic character is substantial, making it relatively unreactive toward acids.[5] Unlike furan, which polymerizes rapidly in the presence of strong acids, thiophene can be sulfonated with concentrated sulfuric acid, indicating a higher degree of stability.[4] For the conditions typically employed for acetal deprotection (e.g., catalytic p-TsOH in acetone/water, dilute HCl in THF/water), the thiophene core, especially one stabilized by two substituents, is expected to remain intact.[7][8]
Caution: While stable under mild conditions, exposure to very strong, hot, or concentrated mineral acids could lead to undesired side reactions. However, such harsh conditions are rarely necessary for dioxolane cleavage.
Q3: I need to intentionally remove the dioxolane group. How can I control this reaction to get a clean conversion to the aldehyde?
Short Answer: You can achieve clean and controlled deprotection by carefully selecting the acid catalyst, solvent system, temperature, and reaction time. Monitoring the reaction progress is crucial.
Detailed Explanation: The rate of hydrolysis is highly dependent on the reaction conditions.[9] A variety of methods exist, ranging from very mild for sensitive substrates to more robust for resistant ones.[8][10]
Table 1: Comparison of Common Conditions for Dioxolane Deprotection
| Catalyst System | Typical Solvent | Temp. (°C) | Typical Time | Efficacy & Notes |
| p-Toluenesulfonic acid (p-TsOH) | Acetone / H₂O | Room Temp. | 1 - 4 h | >90%. A standard, reliable, and generally effective method.[8] |
| Hydrochloric acid (HCl, aq.) | THF / H₂O | Room Temp. | 1 - 6 h | >90%. Widely used but can be too harsh for other acid-sensitive groups.[8] |
| Acetic Acid (80% aq.) | THF | -5 to 25 | 24 - 48 h | Slower, milder option useful for selective deprotections.[11] |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | 1 - 3 h | High. A very gentle Lewis acid catalyst, excellent for chemoselectivity.[8] |
| Iodine (I₂) (catalytic) | Acetone / H₂O | Room Temp. | < 30 min | High. A fast and neutral deprotection method. |
Experimental Protocol: Standard Deprotection using p-TsOH
This protocol provides a reliable method for cleaving the dioxolane group.
Materials:
-
This compound
-
Acetone (ACS grade)
-
Deionized Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in a mixture of acetone and water (a 4:1 to 10:1 ratio is common). Use enough solvent to ensure complete dissolution.
-
Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.1 to 0.2 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS. The product aldehyde should have a different Rf value (typically lower, more polar) than the starting material.
-
Quenching: Once the starting material is consumed, carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the solution is neutral (pH ~7).
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash once with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Q4: How can I effectively monitor the stability of my compound in a specific medium over time?
Short Answer: The most common and effective methods are Thin Layer Chromatography (TLC) for qualitative monitoring and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis.
Detailed Explanation:
-
TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar aldehyde product. A simple co-spot of your starting material next to the reaction mixture will clearly show the conversion.
-
HPLC/LC-MS: These are the preferred methods for quantitative stability studies. By running samples at various time points and comparing the peak areas to a standard curve, you can determine the exact rate of degradation. LC-MS has the added benefit of confirming the mass of the starting material and the degradation product.[12][13]
-
Gas Chromatography (GC-MS): If the compound and its product are sufficiently volatile and thermally stable, GC-MS is also a powerful tool for separation and identification.[12]
Caption: Workflow for monitoring compound stability/deprotection.
References
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry.
- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups.
- Benchchem. (n.d.). Troubleshooting Acetal Cleavage in Dioxolane Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
ResearchGate. (2016). Analytical Techniques for Scientists. Retrieved from [Link]
- University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- University of Babylon. (n.d.). Heterocyclic Chemistry.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. uomus.edu.iq [uomus.edu.iq]
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Welcome to the technical support center for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable thiophene intermediate. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively.
The synthesis of this molecule, while straightforward on paper, presents several challenges during scale-up, primarily centered around the key Friedel-Crafts acylation step. This guide addresses the most common issues encountered in the field, offering practical, experience-based solutions.
Troubleshooting Guide: Common Scale-Up Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Question 1: My Friedel-Crafts acylation is resulting in a low yield and a significant amount of dark, tarry byproducts. What is the primary cause and how can I mitigate this?
Answer:
This is a classic issue in the acylation of electron-rich heterocycles like thiophene, which can be sensitive to the harsh conditions of traditional Friedel-Crafts reactions.[1] The primary culprit is often a combination of an overly aggressive Lewis acid catalyst and elevated reaction temperatures.
Causality:
-
Lewis Acid Stoichiometry: Strong Lewis acids like aluminum chloride (AlCl₃) not only activate the acylating agent but can also form stable complexes with the carbonyl group of the product ketone. This requires using more than a stoichiometric amount of the catalyst, which can lead to side reactions.[2]
-
Thiophene Ring Sensitivity: The thiophene ring is more nucleophilic than benzene and can be susceptible to polymerization or degradation under strongly acidic conditions, leading to the formation of resinous materials.
-
Exothermic Reaction: The Friedel-Crafts acylation is exothermic. Without careful temperature control during scale-up, localized hotspots can develop, accelerating decomposition pathways.
Troubleshooting Protocol:
-
Catalyst Selection: Consider switching from AlCl₃ to a milder Lewis acid. Zinc chloride (ZnCl₂) is an excellent alternative for acylating thiophenes, often requiring only catalytic amounts and reducing the formation of unwanted byproducts.[2] Stannic chloride (SnCl₄) is another effective option.[3]
-
Temperature Control: Maintain a strict internal reaction temperature, ideally between 0 °C and 10 °C, during the addition of the Lewis acid and the acylating agent (4-pentylbenzoyl chloride). Use a properly sized cooling bath and monitor the internal temperature, not the bath temperature.
-
Order of Addition: A reverse addition, where the acyl chloride and substrate are cooled before the portion-wise addition of the Lewis acid, can help to better control the exotherm.
-
Solvent Choice: Ensure you are using a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Question 2: I am observing incomplete conversion of my starting material, 2-(1,3-dioxolan-2-yl)thiophene, even after extended reaction times. What should I investigate?
Answer:
Incomplete conversion in a Friedel-Crafts acylation often points to issues with reagent quality or catalyst activity.
Causality:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water present in your reagents, solvent, or reaction vessel will rapidly deactivate the catalyst.
-
Reagent Purity: The purity of the 4-pentylbenzoyl chloride is critical. Impurities can interfere with the reaction.
-
Insufficient Catalyst: While aiming for milder conditions, it's possible to use too little of the catalyst, especially if there are trace amounts of water that consume a portion of it.
Troubleshooting Protocol:
-
Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use freshly opened or purified reagents. Consider using a drying tube on your reaction setup.
-
Catalyst Quality: Use a fresh, high-purity Lewis acid. If you suspect your current stock is old or has been exposed to air, it's best to use a new bottle.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If the reaction stalls, a small, careful addition of more catalyst might be necessary.
-
Stoichiometry Check: Double-check the molar equivalents of all your reagents. Ensure you are accounting for the purity of your starting materials.
Question 3: During workup, I am struggling with the purification of the final product. Column chromatography is proving difficult and inefficient at a larger scale. Are there better methods?
Answer:
Purification is a common bottleneck in scaling up this synthesis. Over-reliance on chromatography is not ideal for large quantities. Crystallization is a more scalable and cost-effective method.
Causality:
-
Product Characteristics: The product, this compound, is a relatively non-polar solid at room temperature. Its solubility in common organic solvents can make direct precipitation challenging without optimization.
-
Impurity Profile: The impurity profile will dictate the best crystallization solvent system. Common impurities include unreacted starting materials and regioisomers.
Troubleshooting Protocol:
-
Quenching: Ensure the reaction is thoroughly quenched by slowly pouring the reaction mixture into a mixture of ice and dilute hydrochloric acid. This will break up any catalyst-product complexes.
-
Solvent Screening for Crystallization:
-
Start with a solvent in which the product is soluble when hot but sparingly soluble when cold. Isopropanol, ethanol, or a mixture of heptane and ethyl acetate are good starting points.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
If the product oils out, try a different solvent or a solvent/anti-solvent system.
-
-
Precipitation/Anti-Solvent Method: Dissolve the crude material in a suitable solvent like dichloromethane. Then, slowly add an anti-solvent (a solvent in which the product is insoluble, such as hexane or heptane) until the solution becomes cloudy. Allow this to stand and crystallize.[5]
| Parameter | Crystallization | Column Chromatography |
| Scalability | High | Low to Medium |
| Solvent Usage | Moderate | High |
| Cost-Effectiveness | High | Low |
| Labor Intensity | Low | High |
Frequently Asked Questions (FAQs)
Q1: Is the 1,3-dioxolane protecting group stable under the Friedel-Crafts conditions?
A1: The 1,3-dioxolane group is an acetal, which is known to be labile under acidic conditions.[6][7] However, under carefully controlled anhydrous Friedel-Crafts conditions with a Lewis acid, it is generally stable enough for the reaction to proceed. The key is to avoid any protic acids or water, which would lead to rapid deprotection.[6] If deprotection is a significant issue, using a milder Lewis acid like zinc chloride can help preserve the protecting group.[2]
Q2: What is the expected regioselectivity of the acylation on the 2-(1,3-dioxolan-2-yl)thiophene?
A2: The acylation will occur almost exclusively at the C5 position of the thiophene ring. The thiophene ring itself strongly directs electrophilic substitution to the C2 and C5 positions due to the superior resonance stabilization of the intermediate carbocation.[8] Since the C2 position is already substituted with the dioxolane group, the incoming acyl group is directed to the vacant C5 position.
Q3: Can I use 4-pentylbenzoic acid directly instead of the acyl chloride?
A3: While there are methods for Friedel-Crafts acylation using carboxylic acids, they typically require a strong protic acid co-catalyst (like polyphosphoric acid) or very high temperatures. These conditions would likely lead to the deprotection of the dioxolane group and significant side reactions with the sensitive thiophene ring. The use of 4-pentylbenzoyl chloride with a Lewis acid is the more reliable and standard approach for this substrate.
Q4: What are the key safety considerations for scaling up this reaction?
A4:
-
Quenching: The quenching of the Lewis acid (especially AlCl₃) with water or acid is highly exothermic and releases HCl gas. This must be done slowly, with vigorous stirring and adequate cooling, in a well-ventilated fume hood.
-
Solvent Handling: Dichloromethane and 1,2-dichloroethane are regulated solvents and should be handled with appropriate personal protective equipment (PPE).
-
Exotherm Control: As mentioned, the acylation itself is exothermic. A runaway reaction is a serious risk at scale. Ensure your cooling system is robust enough to handle the heat load.
Experimental Workflow & Visualization
A critical step in troubleshooting is understanding the logical flow of the reaction and potential points of failure.
Diagram: Friedel-Crafts Acylation Troubleshooting Flow
Sources
- 1. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Welcome to the technical support center for the purification of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful purification of this key synthetic intermediate.
Introduction to the Purification Challenge
This compound is a versatile heterocyclic building block. Its synthesis, typically achieved through a Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with 4-pentylbenzoyl chloride, can present several purification challenges.[1] The crude product is often contaminated with unreacted starting materials, reaction byproducts, and positional isomers. This guide provides a systematic approach to identifying and removing these impurities.
Understanding the Potential Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary impurities in a crude sample of this compound can be categorized as follows:
-
Unreacted Starting Materials:
-
2-(1,3-dioxolan-2-yl)thiophene
-
4-pentylbenzoyl chloride (or the corresponding carboxylic acid if hydrolyzed during workup)
-
-
Reaction Byproducts:
-
Positional isomers (e.g., acylation at the 4-position of the thiophene ring)
-
Di-acylated products
-
-
Protecting Group-Related Impurities:
The following diagram illustrates the potential impurity landscape:
Caption: Potential impurities from the synthesis of this compound.
Purification Strategies
The two most effective methods for purifying this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Purification by Column Chromatography
Silica gel column chromatography is a highly effective method for separating the desired product from its impurities due to differences in polarity.
Experimental Protocol:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a solvent system of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended.
-
Visualize the spots under UV light. The desired product is typically less polar than the starting materials and the deprotected aldehyde.
-
Optimize the solvent system to achieve a retention factor (Rf) of approximately 0.3 for the desired product, ensuring good separation from all impurity spots.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
Prepare a slurry of silica gel in the optimized eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary for solubility.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the optimized solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent using TLC to achieve better separation between spots. |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[3] | |
| Channeling in the stationary phase. | Ensure the column is packed uniformly as a slurry to avoid cracks. | |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane. |
| Product Elutes Too Slowly (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| Streaking of Spots on TLC/Column | Compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid (0.5-1%) to the eluent. For basic compounds, add triethylamine (0.5-1%). |
| Compound is sparingly soluble in the eluent. | Consider a different solvent system or use a stronger solvent to load the sample. |
Purification by Recrystallization
Recrystallization can be an effective method for removing small amounts of impurities, especially if the crude product is a solid.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents for recrystallizing aromatic ketones include ethanol, isopropanol, hexanes, and mixtures of these solvents.[4]
-
Test the solubility of a small amount of the crude product in various solvents to identify a suitable candidate.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | The compound is too soluble in the chosen solvent. | Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then reheat to dissolve and cool slowly.[4] |
| The solution is too dilute. | Evaporate some of the solvent and allow it to cool again. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. |
Frequently Asked Questions (FAQs)
Q1: My TLC shows a spot that is more polar than my product and stains with 2,4-dinitrophenylhydrazine (DNP). What is it?
A1: This is likely the deprotected aldehyde, 5-formyl-2-(4-pentylbenzoyl)thiophene. The dioxolane protecting group is sensitive to acidic conditions and may have been partially cleaved during the reaction or workup.[2][5] Careful control of pH during the workup is crucial to minimize this side product.
Q2: I see multiple spots on my TLC that are close to my product's Rf. What could they be?
A2: These are likely positional isomers formed during the Friedel-Crafts acylation. Thiophene can be acylated at the 4-position, leading to an isomeric product. Di-acylated products are also a possibility if the reaction conditions are too harsh. A well-optimized column chromatography protocol is the best way to separate these isomers.
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane and then adding a non-polar solvent like hexanes dropwise while stirring. This may induce precipitation or crystallization. Alternatively, further purification by column chromatography may be necessary.
Q4: Can I use an aqueous workup for my Friedel-Crafts reaction?
A4: Yes, but with caution. A standard workup involves quenching the reaction with ice and then adding a dilute acid (e.g., HCl) to decompose the aluminum chloride complex.[3] However, prolonged exposure to acid can lead to the deprotection of the dioxolane group.[2][5] It is advisable to perform the acidic wash quickly and then neutralize the organic layer with a base like sodium bicarbonate solution.
Workflow for Purification
The following diagram outlines a general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
References
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Available at: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Available at: [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]
-
Protecting Groups. Available at: [Link]
- Methods for protecting and deprotecting a diol group. Google Patents.
-
Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: [Link]
Sources
Recrystallization of Thiophene Derivatives: A Technical Support Guide
Welcome to the technical support center for the purification of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Thiophene-based compounds are cornerstones in materials science and pharmaceuticals, but their unique electronic and structural properties can present specific hurdles during crystallization.
This document moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt methods to your specific derivative. We will explore the interplay between molecular structure, solvent choice, and thermal dynamics to transform frustrating "oiling out" events and low yields into successful, repeatable purifications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful recrystallization.
Q1: What makes the recrystallization of thiophene derivatives uniquely challenging?
The difficulty often stems from the inherent properties of the thiophene ring and its common substitution patterns. The 2,5-disubstituted thiophene ring is planar and rigid, which can favor strong intermolecular π-π stacking interactions necessary for crystal lattice formation.[1] However, several factors can complicate this:
-
Flexible Side Chains: Long alkyl or alkoxy chains, often added to improve solubility, can introduce conformational disorder that frustrates efficient crystal packing, leading to low melting points or the tendency to "oil out".[2]
-
High Solubility: The aromatic nature of thiophene means many derivatives are highly soluble in common organic solvents like dichloromethane or chloroform, making it difficult to achieve the low solubility required at cold temperatures for high recovery.
-
Dipole Moment: The electron-rich sulfur atom creates a dipole moment, influencing how the molecule interacts with polar solvents and how it arranges itself in a crystal lattice.[1]
Q2: How do I select the optimal solvent system for my thiophene derivative?
Solvent selection is the most critical factor. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[3]
-
Start with Solubility Tests: Begin by testing the solubility of a few milligrams of your crude material in ~0.25 mL of various solvents at room temperature and then upon heating.[3]
-
"Like Dissolves Like": This principle is a good starting point.[4] For non-polar thiophenes (e.g., those with long alkyl chains), start with alkanes (hexane, heptane) or toluene. For more polar derivatives (e.g., containing esters, amides, or carboxylic acids), test alcohols (ethanol, methanol) or ethyl acetate.[5]
-
Consider Mixed Solvents: A mixed-solvent or solvent/anti-solvent system is often highly effective for thiophenes.[6] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at a high temperature, followed by the slow, dropwise addition of a miscible "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling often yields excellent crystals.
A summary of commonly used solvents for thiophene derivatives is presented below.
| Solvent/System | Type of Thiophene Derivative | Rationale & Comments |
| Ethanol / Methanol | Derivatives with polar groups (e.g., esters, ketones) | Good for inducing crystallization of moderately polar compounds. Recrystallization from methanol and ethanol are explicitly mentioned for several thiophene derivatives.[7][8] |
| Hexane / Heptane | Non-polar derivatives, oligothiophenes | Excellent for compounds with significant hydrocarbon character. Prone to causing "oiling out" if the compound's melting point is low.[5] |
| Toluene | Rigid, aromatic derivatives | The aromatic nature of toluene can favorably interact with the thiophene ring system, promoting crystallization of planar molecules. |
| Ethyl Acetate / Hexane | Broad applicability | A classic mixed-solvent system that provides a wide polarity range. The compound is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent.[9] |
| Dichloromethane / Hexane | Broad applicability | Similar to EtOAc/Hexane but uses a less polar "good" solvent. Useful when the compound is too soluble in ethyl acetate. |
| Tetrahydrofuran (THF) | Can work for some complex aromatics | THF is a strong solvent; crystallization can be slow, sometimes requiring days of standing at room temperature.[10] |
Q3: How pure does my crude material need to be before attempting recrystallization?
Recrystallization is most effective as a final polishing step, not for purifying grossly impure mixtures. As a general rule, the crude material should contain at least 80% of the desired compound.[11] Excessive impurities can inhibit crystal nucleation, get trapped within the growing crystal lattice (occlusion), or act as a solvent to keep your desired compound from precipitating. If your crude material is less than 80% pure, consider running it through a flash column first.
Section 2: Troubleshooting Guide
This guide is formatted to quickly diagnose and solve the most common problems encountered during the recrystallization of thiophene derivatives.
Problem 1: My compound has "oiled out," forming a liquid layer instead of crystals.
-
Causality: This is one of the most frequent issues. It occurs when the saturated solution is cooled below the melting point of the compound before crystallization begins. The compound separates as a supercooled liquid because the molecules have too much thermal energy to organize into a crystal lattice.[6][12] This is common for compounds with low melting points or when using a solvent with a high boiling point.[12]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[13]
-
Slow Cooling: Allow the flask to cool much more slowly. A hot solution should be left on the benchtop to cool to room temperature before being placed in an ice bath. Insulating the flask (e.g., with paper towels) can promote slower cooling.[12][13]
-
Lower the Temperature: Try dissolving the compound at a temperature below the solvent's boiling point.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Problem 2: No crystals have formed, even after the solution has cooled completely.
-
Causality: The solution is likely not saturated or is supersaturated. Supersaturation occurs when the concentration of the dissolved compound exceeds its normal solubility limit, but there is no nucleation site for crystal growth to begin.[3][12]
-
Solutions:
-
Induce Crystallization (for Supersaturation):
-
Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic rough edges provide a surface for nucleation.[3][12]
-
Seed: Add a tiny "seed crystal" of the pure compound to the solution. This provides a perfect template for further crystal growth.[13][14]
-
-
Increase Concentration (for Unsaturated Solutions):
-
Evaporate Solvent: If too much solvent was added, gently heat the solution or use a rotary evaporator to remove some of the solvent.[12] Once concentrated, allow it to cool again.
-
Add Anti-solvent: If using a mixed-solvent system, you can carefully add more of the "poor" solvent dropwise.
-
-
Problem 3: The crystals formed very rapidly into a fine powder or sludge.
-
Causality: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[13] This is caused by the solution becoming saturated too quickly, usually from cooling too fast.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the solid. Add a small additional volume of the solvent to ensure the solution is not oversaturated at the high temperature.[13]
-
Insulate and Slow Cool: Allow the flask to cool as slowly as possible to room temperature before moving to a cold bath. Slow cooling is essential for growing larger, purer crystals.[11]
-
Problem 4: The final yield of crystalline material is very low.
-
Causality: A low yield can result from several factors:
-
Solutions:
-
Check the Mother Liquor: After filtration, try evaporating a small sample of the filtrate (the mother liquor). If a significant amount of solid residue remains, your compound is still in solution.[13]
-
Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second, often less pure, crop of crystals.
-
Minimize Rinsing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[4]
-
Problem 5: The crystals are colored, but the pure compound is known to be white.
-
Causality: Highly colored, polar impurities are often present in crude reaction mixtures. These can be adsorbed onto the surface of your crystals.
-
Solutions:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated charcoal (Norit).[6][14]
-
Caution with Charcoal: Do not add charcoal to a boiling solution, as it will cause violent bumping.[14] Use it sparingly, as it can also adsorb your desired product and reduce the yield.[13]
-
Hot Filter: After adding charcoal, bring the solution back to a boil and perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the clear filtrate to cool.[6]
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude thiophene derivative in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.[14]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-warmed funnel to prevent premature crystallization in the funnel.[6]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals are a sign of slow, effective purification.[11] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them. For a final drying step, they can be placed in a vacuum oven.
SOP 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Section 4: Visual Workflow Diagrams
Diagram 1: Decision Pathway for Solvent Selection
This diagram outlines the logical steps for choosing an appropriate recrystallization solvent system.
Caption: A decision tree for selecting a suitable recrystallization solvent.
Diagram 2: Troubleshooting Crystallization Failure
This flowchart provides a step-by-step guide for when crystals fail to form upon cooling.
Caption: A troubleshooting flowchart for failed crystallization attempts.
References
- Process for the purification of thiophenes.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- 2.
- Recrystallization. Web.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization1. Web.
- Recrystalliz
- Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.
- Liquid Crystalline Materials Containing Thiophene Rings.
- Thiophene derivatives and process for preparation thereof.
- Synthesis, characterization, crystal structure and mesomorphic behavior of thiophene based homologous series: Phase Transitions. Taylor & Francis Online.
- overcoming competing elimination reactions in thiophene compound synthesis. Benchchem.
- Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Synthesis, characterization, crystal structure and mesomorphic behavior of thiophene based homologous series. Semantic Scholar.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives...
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene: An Analysis of Alternative Precursors
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The target molecule, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, represents a versatile scaffold with potential applications stemming from its substituted thiophene core. The strategic placement of a protected aldehyde (the dioxolane group) and a substituted benzoyl moiety offers multiple avenues for further functionalization. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, each originating from a different set of precursors. The analysis focuses on the underlying chemical principles, experimental feasibility, and a comparative assessment of their respective advantages and disadvantages.
Introduction to the Target Molecule and Synthetic Strategy
The structure of this compound combines a thiophene ring, a key pharmacophore and building block in organic electronics, with two distinct functional groups. The 4-pentylbenzoyl group can influence the molecule's electronic properties and solubility, while the 1,3-dioxolane serves as a protecting group for a formyl moiety, which can be readily deprotected for subsequent reactions. The primary challenge in its synthesis lies in the regioselective introduction of these two substituents onto the thiophene ring. Friedel-Crafts acylation of thiophene is known to proceed with high regioselectivity at the 2-position, a principle that underpins some of the synthetic strategies discussed herein.[1]
This guide will explore three alternative retrosynthetic approaches, each beginning with a different commercially available or readily synthesizable precursor.
Route A: Acylation of a Pre-functionalized Dioxolane-Thiophene
This strategy involves the initial synthesis of a thiophene ring bearing the dioxolane moiety, followed by a Friedel-Crafts acylation to introduce the 4-pentylbenzoyl group.
Synthetic Workflow
Caption: Synthetic pathway for Route A.
Experimental Protocols
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
This precursor can be prepared from 2-thiophenecarboxaldehyde.
-
Protocol: To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation. A similar procedure for the benzologue of this compound reports a yield of 79%.[2]
Step 2: Friedel-Crafts Acylation
-
Protocol: To a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) and 4-pentylbenzoyl chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or a milder solid-acid catalyst) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring it onto ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Performance Analysis
| Parameter | Assessment | Rationale |
| Plausibility | High | Both steps, dioxolane formation and Friedel-Crafts acylation, are well-established and reliable reactions. |
| Potential Yield | Moderate to Good | Yields for both steps are generally good; however, the overall yield will be the product of the two steps. |
| Scalability | Good | The reactions are generally scalable with appropriate engineering controls. |
| Precursor Availability | Good | 2-Thiophenecarboxaldehyde, ethylene glycol, and 4-pentylbenzoyl chloride are commercially available. |
| Green Chemistry | Moderate | The use of traditional Lewis acids in the Friedel-Crafts acylation generates significant waste. The use of solid-acid catalysts can improve the environmental footprint. |
Route B: Formylation and Protection of a Pre-functionalized Acyl-Thiophene
This approach reverses the order of functionalization, starting with the acylation of thiophene followed by formylation at the 5-position and subsequent protection.
Synthetic Workflow
Caption: Synthetic pathway for Route B.
Experimental Protocols
Step 1: Synthesis of 2-(4-Pentylbenzoyl)thiophene
-
Protocol: This intermediate is prepared via a Friedel-Crafts acylation of thiophene with 4-pentylbenzoyl chloride using a Lewis acid catalyst as described in Route A, Step 2.
Step 2: Vilsmeier-Haack Formylation
-
Protocol: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this reagent, a solution of 2-(4-pentylbenzoyl)thiophene (1 equivalent) in DMF is added. The reaction mixture is heated, and upon completion, it is poured into a cold aqueous solution of sodium acetate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Step 3: Dioxolane Protection
-
Protocol: The 5-formyl-2-(4-pentylbenzoyl)thiophene is protected as a dioxolane using the same procedure described in Route A, Step 1.[6]
Performance Analysis
| Parameter | Assessment | Rationale |
| Plausibility | High | All steps are standard and well-documented organic transformations. |
| Potential Yield | Moderate | The three-step sequence may lead to a lower overall yield compared to a more convergent approach. |
| Scalability | Good | The reactions are generally amenable to scale-up. |
| Precursor Availability | Good | Thiophene and 4-pentylbenzoyl chloride are readily available. |
| Green Chemistry | Moderate | Similar to Route A, the Friedel-Crafts acylation is a point of concern. The Vilsmeier-Haack reaction also uses stoichiometric amounts of reagents. |
Route C: Convergent Synthesis via a Grignard Reagent
This route employs a more convergent strategy, forming the C-C bond of the ketone through the reaction of a thiophene-derived organometallic reagent with a benzonitrile derivative.
Synthetic Workflow
Caption: Synthetic pathway for Route C.
Experimental Protocols
Step 1: Synthesis of 2-(4-Pentylbenzoyl)thiophene via Grignard Reaction
-
Protocol: 2-Thienylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent. To this Grignard reagent, a solution of 4-pentylbenzonitrile (1 equivalent) in the same solvent is added. The reaction is stirred at room temperature or with gentle heating. After completion, the reaction is quenched with an acidic aqueous solution (e.g., aqueous HCl) to hydrolyze the intermediate imine to the ketone. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography or distillation. The addition of a catalytic amount of zinc chloride has been shown to improve the yields of similar reactions.[7]
Step 2 & 3: Formylation and Protection
-
Protocol: The resulting 2-(4-pentylbenzoyl)thiophene is then subjected to Vilsmeier-Haack formylation and subsequent dioxolane protection as detailed in Route B.
Performance Analysis
| Parameter | Assessment | Rationale |
| Plausibility | High | Grignard reactions with nitriles are a classic method for ketone synthesis.[8] |
| Potential Yield | Moderate to Good | The initial Grignard reaction can be high-yielding, but the subsequent two steps will affect the overall yield. |
| Scalability | Good | Grignard reactions are widely used in industrial processes. |
| Precursor Availability | Good | 2-Bromothiophene and 4-pentylbenzonitrile are commercially available. |
| Green Chemistry | Moderate | Grignard reactions are generally considered to have a better atom economy than Friedel-Crafts reactions, but the use of ethereal solvents is a drawback. |
Comparative Summary and Conclusion
| Synthetic Route | Key Precursors | Number of Steps | Key Reactions | Major Advantages | Major Disadvantages |
| Route A | 2-Thiophenecarboxaldehyde, 4-Pentylbenzoyl chloride | 2 | Dioxolane formation, Friedel-Crafts acylation | Fewer steps, potentially higher overall yield. | Friedel-Crafts acylation can be harsh and generate waste. |
| Route B | Thiophene, 4-Pentylbenzoyl chloride | 3 | Friedel-Crafts acylation, Vilsmeier-Haack formylation, Dioxolane formation | Utilizes readily available starting materials. | Longer synthetic sequence may lead to lower overall yield. |
| Route C | 2-Bromothiophene, 4-Pentylbenzonitrile | 3 | Grignard reaction, Vilsmeier-Haack formylation, Dioxolane formation | Avoids direct Friedel-Crafts acylation of a substituted thiophene. | Grignard reactions require strictly anhydrous conditions. |
The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
Route A presents the most direct approach with the fewest steps, which is often advantageous for maximizing overall yield. However, the efficiency of the Friedel-Crafts acylation on the dioxolane-substituted thiophene would need to be optimized.
-
Route B offers a reliable, albeit longer, pathway. The regioselectivity of the initial Friedel-Crafts acylation is well-established, providing a solid foundation for the subsequent transformations.
-
Route C provides a valuable alternative that avoids some of the potential complications of Friedel-Crafts reactions on more complex substrates. The use of a Grignard reagent offers a powerful method for C-C bond formation.
Ultimately, each of these routes provides a viable pathway to the target molecule, and the selection of a specific precursor strategy will be a balance of these competing factors. Further experimental validation would be necessary to definitively determine the most efficient and cost-effective method for a given application.
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performance of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene-based polymers in solar cells
This guide provides a technical comparison of donor-acceptor (D-A) copolymers for organic solar cell (OSC) applications, with a specific focus on the role of electron-withdrawing benzoyl-substituted thiophene units. While the specific polymer 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is a novel structure without readily available performance data, we can infer its potential by examining related, well-documented polymers. The core concept is the introduction of an electron-deficient moiety to the polymer backbone to modulate its optoelectronic properties.
Here, we will compare a representative benzothiadiazole-based copolymer, which incorporates an electron-withdrawing unit, against the widely-used benchmark polymer, Poly(3-hexylthiophene) (P3HT). This comparison will illuminate the structure-property relationships that govern device performance and provide a framework for evaluating novel materials like the one proposed.
The Role of Electron-Withdrawing Groups in Photovoltaic Polymers
In the design of high-efficiency D-A copolymers, the strategic incorporation of electron-withdrawing groups is a key methodology for tuning the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[1] A lower HOMO level generally leads to a higher open-circuit voltage (Voc), a critical parameter for overall power conversion efficiency (PCE). The benzoyl group, with its electrophilic carbonyl moiety, serves this function. By withdrawing electron density from the conjugated backbone, it stabilizes the HOMO level.
Furthermore, the introduction of such acceptor units can influence the polymer's absorption spectrum, often leading to broader absorption and a lower bandgap.[2] This allows the solar cell to harvest a larger portion of the solar spectrum, potentially increasing the short-circuit current density (Jsc). The interplay between these factors ultimately determines the device's performance.
Performance Comparison: Benzothiadiazole Copolymer vs. P3HT
To illustrate the impact of a strong acceptor unit, we compare a representative D-A copolymer containing a benzothiadiazole (BT) acceptor unit with the workhorse homopolymer P3HT. The BT unit is a classic electron-deficient moiety used in high-performance photovoltaic polymers.[2][3]
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P2 (D-A Copolymer with BT) [2] | PC71BM | 0.83 | 12.43 | 73.1 | 6.60 |
| P3HT (Homopolymer) [4] | PCBM | ~0.60 | ~10-12 | 60-65 | ~4.0 |
Note: Performance metrics for P3HT can vary significantly based on molecular weight, regioregularity, and processing conditions. The values presented are representative of good-performance "as-cast" devices.[4]
Analysis of Performance Metrics:
-
Power Conversion Efficiency (PCE): The D-A copolymer (P2) demonstrates a significantly higher PCE (6.60%) compared to the benchmark P3HT (~4.0%). This highlights the success of the D-A design strategy.[2][4]
-
Open-Circuit Voltage (Voc): The most striking difference is in the Voc. The P2-based device achieves a much higher Voc of 0.83 V. This is a direct consequence of the lowered HOMO energy level induced by the electron-withdrawing benzothiadiazole unit.[2]
-
Short-Circuit Current Density (Jsc): The P2 copolymer also shows an improved Jsc. This is attributed to its broader absorption spectrum compared to P3HT, allowing it to absorb more photons from the sun.[2]
-
Fill Factor (FF): The high fill factor of the P2 device suggests efficient charge extraction and low recombination losses, which can be related to favorable morphology in the polymer:fullerene blend.[2]
Experimental Workflow for Device Fabrication and Testing
The following protocol outlines a standard procedure for fabricating and characterizing bulk heterojunction (BHJ) organic solar cells in an inverted device architecture. This structure is widely adopted for its enhanced stability.[5]
I. Materials and Substrate Preparation
-
Substrate Cleaning: Begin with patterned Indium Tin Oxide (ITO) coated glass substrates. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
UV-Ozone Treatment: Immediately before use, treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the surface wettability and work function.
II. Device Fabrication
-
Electron Transport Layer (ETL) Deposition: Deposit a layer of ZnO nanoparticles (or a suitable precursor) onto the ITO substrate via spin-coating. Anneal the film according to established literature protocols (e.g., 150°C for 20 min). Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a solution of the polymer donor (e.g., P2 or P3HT) and a fullerene acceptor (e.g., PC71BM) in a suitable solvent like chlorobenzene or dichlorobenzene.[6] The donor:acceptor weight ratio must be optimized (e.g., 1:1.5).[3] Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer solution onto the ETL. The spin speed and time are critical parameters that control the film thickness and morphology.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Molybdenum Oxide (MoO3) or PEDOT:PSS onto the active layer.
-
Top Electrode Deposition: Complete the device by thermally evaporating a metal top electrode (e.g., Silver or Aluminum) through a shadow mask under high vacuum (<10⁻⁶ Torr).
III. Characterization
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the solar cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[6] From this measurement, extract the key performance parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
Visualizing the Process and Structures
To better understand the components and workflow, the following diagrams are provided.
Caption: Comparison of D-A copolymer and homopolymer structures.
Caption: Inverted organic solar cell device architecture.
Caption: Experimental workflow for OSC fabrication and testing.
Conclusion and Future Outlook
The inclusion of electron-withdrawing groups, such as benzoyl or benzothiadiazole moieties, into a thiophene-based polymer backbone is a highly effective strategy for enhancing the performance of organic solar cells. This approach primarily boosts the open-circuit voltage by lowering the polymer's HOMO energy level and can also improve short-circuit current by broadening the material's absorption spectrum.
For the novel polymer, this compound, we can hypothesize a similar performance enhancement. The 4-pentylbenzoyl group is expected to function as the electron-withdrawing component. The 1,3-Dioxolan-2-YL group is an acetal, which is a protecting group for an aldehyde. This functional handle could be used for post-polymerization modification to further tune the polymer's properties or to create cross-linked active layers for improved device stability.
Future research should focus on the synthesis and characterization of this specific polymer to validate these hypotheses. Experimental investigation into its optoelectronic properties, blend morphology with various acceptors (both fullerene and non-fullerene), and device performance will be crucial to determine its potential in the field of organic photovoltaics.
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A Comparative Guide to the Biological Activity of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene derivatives. While specific experimental data for this exact substitution pattern is emerging, this document synthesizes findings from structurally related benzoylthiophene and thiophene compounds to project its therapeutic potential and provide a framework for its evaluation. We will delve into its likely anticancer and antimicrobial properties, supported by comparative data from analogous compounds and detailed experimental protocols for validation.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene-containing heterocyclic compounds are recognized as a "privileged structure" in medicinal chemistry.[1][2] This five-membered sulfur-containing ring is a versatile scaffold found in numerous pharmacologically active agents, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3]
The molecule of interest, This compound , combines several key structural features:
-
A central thiophene ring , the core pharmacophore.
-
A 2-(4-pentylbenzoyl) group , which introduces a lipophilic alkyl chain and a keto linker, features known to influence receptor binding and cell permeability.
-
A 5-(1,3-dioxolan-2-yl) group , an acetal that can influence solubility and may act as a bioisostere or a prodrug moiety.
Based on these features and the activities of related structures, this class of compounds holds significant promise, particularly in oncology and infectious disease research.
Comparative Analysis of Biological Activity
Anticancer Potential: A Microtubule Inhibitor Candidate
The most compelling projected activity for this class of derivatives is in oncology. Structurally similar 2-benzoylthiophenes have shown potent cytotoxicity by targeting tubulin polymerization, a critical process for cell division.[4][5][6]
A notable comparator is (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene (PST-3) , a novel 2-benzoyl thiophene that acts as a microtubule inhibitor.[4] PST-3 binds to the colchicine-binding site on tubulin, disrupting microtubule networks, arresting the cell cycle in the G2/M phase, and inducing apoptosis.[4] Another highly relevant compound is 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene , which has been investigated for its dose-dependent reduction in breast cancer cell viability and its ability to trigger apoptosis.[7]
The 4-pentylbenzoyl group on our target molecule suggests a potential for similar hydrophobic interactions within the colchicine binding pocket. The lipophilic nature of the pentyl chain could enhance binding affinity and cell membrane penetration compared to less substituted analogs.
Comparative Cytotoxicity Data of Related Thiophene Derivatives
| Compound/Drug | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| PST-3 | BT549 (Breast) | 15.42 | Microtubule Inhibitor | [4] |
| MDA-MB-468 (Breast) | 16.33 | Microtubule Inhibitor | [4] | |
| A549 (Lung) | 76.84 | Microtubule Inhibitor | [4] | |
| Compound 5 (Acrylonitrile analog) | Leukemia (CCRF-CEM) | 0.01 | Tubulin Interaction | [5] |
| Colon (HCT-116) | 0.01 | Tubulin Interaction | [5] | |
| BU17 (Tetrahydrobenzo[b]thiophene) | A549 (Lung) | Varies (Potent) | Tubulin Polymerization Inhibitor | [6][8] |
| Cisplatin (Standard Drug) | A-549 (Lung) | ~8.0 | DNA Cross-linking | [9] |
| 5-Fluorouracil (Standard Drug) | BT549 / MDA-MB-468 | >30 | Thymidylate Synthase Inhibitor | [4] |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.
This data illustrates that the benzoylthiophene scaffold is a viable starting point for developing potent anticancer agents, with some derivatives exhibiting cytotoxicity in the nanomolar to low-micromolar range.
The likely mechanism for anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. This pathway is a validated target for cancer chemotherapy.
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A Technical Guide to the Structure-Activity Relationship of Pentylbenzoyl Thiophenes as Cannabinoid Receptor Ligands
This guide provides a detailed exploration of the structure-activity relationships (SAR) of pentylbenzoyl thiophenes, a class of compounds with significant potential as modulators of the cannabinoid system. Due to the limited direct experimental data on this specific chemical class, this analysis is built upon the well-established principles of bioisosterism, drawing comparisons to the extensively studied naphthoylindole class of synthetic cannabinoids, such as JWH-018. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel cannabinoid receptor ligands.
Introduction: The Rationale for Pentylbenzoyl Thiophenes
The endocannabinoid system, comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands, and the enzymes responsible for their synthesis and degradation, is a critical regulator of numerous physiological processes.[1] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system, playing a role in inflammatory processes.[1][2]
Synthetic cannabinoids, such as the JWH series of compounds, have been widely studied for their high affinity and efficacy at cannabinoid receptors.[1][3] JWH-018, a potent naphthoylindole, serves as a key reference compound in the field.[1][4][5] The core structure of these molecules, typically a naphthoyl group linked to an indole ring with an N-pentyl chain, has been a fertile ground for SAR studies.[3]
The focus of this guide, pentylbenzoyl thiophenes, represents a logical evolution in the design of novel cannabinoid ligands. This structure incorporates two key bioisosteric replacements:
-
Benzoyl for Naphthoyl: The replacement of the bulky naphthalene ring with a phenyl ring can influence steric interactions within the receptor binding pocket and may alter the compound's pharmacokinetic properties.
-
Thiophene for Indole: The thiophene ring, a well-known bioisostere for the indole ring system, can modulate electronic properties and metabolic stability.[6] The sulfur atom in the thiophene ring can also participate in unique interactions with the receptor.[6]
Understanding the SAR of pentylbenzoyl thiophenes is crucial for designing compounds with desired potency, selectivity (CB1 vs. CB2), and functional activity (agonist, antagonist, or allosteric modulator).
Comparative Structure-Activity Relationship Analysis
The SAR of pentylbenzoyl thiophenes can be inferred by dissecting the molecule into its key structural components and comparing them to analogous features in known synthetic cannabinoids.
The Acyl Group: Benzoyl vs. Naphthoyl
In the JWH series, the naphthoyl group plays a critical role in binding to the cannabinoid receptors. The replacement of this group with a benzoyl moiety is expected to have a significant impact on affinity and activity. While direct data on pentylbenzoyl thiophenes is lacking, studies on phenylacetylindoles (e.g., JWH-167) show that replacing the naphthoyl group of JWH-018 with a phenylacetyl group leads to a decrease in CB1 receptor affinity.[1] This suggests that the more extensive aromatic system of the naphthalene ring may form more favorable π-π stacking or hydrophobic interactions within the receptor's binding pocket.
However, substitutions on the phenyl ring of the benzoyl group could compensate for this potential loss of affinity. Electron-withdrawing or electron-donating groups at specific positions could modulate the electronic character of the carbonyl linker and introduce new interactions with receptor residues.
The Heterocyclic Core: Thiophene as a Bioisostere of Indole
The indole ring in JWH-018 is essential for its cannabinoid activity. The thiophene ring in pentylbenzoyl thiophenes is expected to mimic the overall shape and electronic properties of the indole. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially forming different interactions with the receptor compared to the nitrogen atom in the indole ring.[6] The position of the benzoyl group and the pentyl chain on the thiophene ring will be critical determinants of activity.
The Alkyl Chain: The Importance of the Pentyl Group
The N-pentyl chain is a common feature in many potent synthetic cannabinoids.[3][7] This alkyl chain is believed to occupy a hydrophobic pocket in the cannabinoid receptors. The length of this chain is a critical factor influencing binding affinity. In the JWH series, a pentyl chain generally confers high affinity for both CB1 and CB2 receptors.[3] It is highly probable that a pentyl group attached to the thiophene nitrogen (or at an analogous position) will be optimal for the affinity of pentylbenzoyl thiophenes as well.
Comparative Binding Affinity Data
To provide a quantitative context for the SAR of pentylbenzoyl thiophenes, the following table summarizes the reported binding affinities (Ki) of JWH-018 and related compounds at human CB1 and CB2 receptors. This data serves as a benchmark for predicting the potential affinity of novel pentylbenzoyl thiophene derivatives.
| Compound | Structure | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-018 | Naphthoyl-(1-pentylindol-3-yl)methanone | 9.00 ± 5.00 | 2.94 ± 2.65 | [4] |
| AM-2201 | Naphthoyl-(1-(5-fluoropentyl)indol-3-yl)methanone | 1.0 | 2.6 | [8] |
| JWH-175 | Naphthylmethylene-(1-pentylindol-3-yl) | 23 | 15 | [3] |
| Δ⁹-THCB | Butyl homologue of Δ⁹-THC | 15 | 51 | [6] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols for Evaluation
The biological evaluation of novel pentylbenzoyl thiophenes requires robust and validated experimental protocols. The following sections detail standard methodologies for synthesis, receptor binding, and functional activity assays.
Synthesis of Pentylbenzoyl Thiophenes
The synthesis of pentylbenzoyl thiophenes can be achieved through various established organic chemistry methods. A general synthetic route is outlined below.
Caption: General synthetic workflow for pentylbenzoyl thiophenes.
Detailed Protocol:
-
N-Pentylation of the Thiophene Core: A suitably substituted thiophene is reacted with 1-bromopentane in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF) to yield the N-pentylthiophene derivative.
-
Friedel-Crafts Acylation: The N-pentylthiophene is then acylated with benzoyl chloride or a substituted benzoyl chloride using a Lewis acid catalyst (e.g., aluminum chloride) in a non-polar solvent like dichloromethane. The position of acylation on the thiophene ring will depend on the directing effects of the substituents.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final pentylbenzoyl thiophene are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cannabinoid Receptor Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for the CB1 and CB2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (pentylbenzoyl thiophene).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Activity Assay (cAMP Assay)
To determine whether a compound acts as an agonist or antagonist, a functional assay is necessary. A common method is to measure the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Culture: Cells expressing the target cannabinoid receptor are cultured in appropriate media.
-
Assay Setup: Cells are plated in a 96-well plate and then stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.
-
Compound Addition: Varying concentrations of the test compound are added to the wells. For antagonist testing, the compound is added in the presence of a known CB1/CB2 agonist.
-
Incubation: The cells are incubated for a specific time to allow for receptor activation and modulation of cAMP production.
-
cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
Conclusion and Future Directions
The structure-activity relationship of pentylbenzoyl thiophenes as cannabinoid receptor ligands can be rationally explored through the lens of bioisosterism, with the extensive data on synthetic cannabinoids like JWH-018 providing a valuable comparative framework. The replacement of the naphthoylindole core with a pentylbenzoyl thiophene scaffold offers exciting opportunities for the development of novel modulators of the endocannabinoid system.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of pentylbenzoyl thiophenes with diverse substitution patterns on both the benzoyl and thiophene rings. This will enable the construction of a detailed SAR map for this chemical class, paving the way for the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for therapeutic applications.
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Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
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Bioisosters as resulted from vHTS using naphthalene as target. COSMOsim... ResearchGate. Available at: [Link]
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Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. Available at: [Link]
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Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor... ResearchGate. Available at: [Link]
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Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PMC. Available at: [Link]
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Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. PubMed. Available at: [Link]
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Benzothiophene. Wikipedia. Available at: [Link]
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Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. PMC. Available at: [Link]
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1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice. National Institutes of Health. Available at: [Link]
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Binding Affinities of Cannabinoid Receptor Ligands. ResearchGate. Available at: [Link]
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Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. PMC. Available at: [Link]
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Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. Available at: [Link]
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Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol. PubMed. Available at: [Link]
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Benzothiophene and naphthalene derived constrained SERMs. PubMed. Available at: [Link]
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A Mechanistic Model Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. ChemRxiv. Available at: [Link]
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Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. MDPI. Available at: [Link]
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Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Available at: [Link]
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JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. PMC. Available at: [Link]
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Synthesis and Preliminary Pharmacological Results on New Naphthalene Derivatives as 5-HT4 Receptor Ligands. ResearchGate. Available at: [Link]
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Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)... SID. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Functionalized Thiophenes
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, finding extensive applications in pharmaceuticals, organic electronics, and materials science.[1][2] The functionalization of the thiophene ring is a critical strategy for tuning its physicochemical properties, and a thorough spectroscopic analysis is paramount for characterizing these tailored molecules. This guide provides a comprehensive comparison of functionalized thiophenes using key spectroscopic techniques, offering insights into how different substituents influence their spectral signatures. We will delve into the principles behind each method, present comparative data, and provide detailed experimental protocols to aid researchers in their own investigations.
The Impact of Functionalization: An Overview
The electronic nature of substituents profoundly alters the electron density distribution within the thiophene ring, which in turn dictates the molecule's interaction with electromagnetic radiation.[3][4] Electron-donating groups (EDGs) like alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease it. This modulation of the electronic landscape is the fundamental reason for the distinct spectroscopic properties observed among different functionalized thiophenes.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule.[5] For thiophene derivatives, the absorption maxima (λmax) are sensitive to the extent of π-conjugation and the nature of the substituents.
The Influence of Substituents on λmax
Generally, extending the π-conjugated system or introducing electron-donating groups leads to a bathochromic (red) shift in the λmax, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6][7] Conversely, electron-withdrawing groups can sometimes cause a hypsochromic (blue) shift, although their effect is more complex and depends on their position and interaction with other substituents.
Table 1: Comparative UV-Vis Absorption Data for Selected Functionalized Thiophenes
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| Thiophene | None | Hexane | 235 | [7] |
| 2-Methoxythiophene | -OCH₃ (EDG) | Not Specified | 255 | [3] |
| 2-Nitrothiophene | -NO₂ (EWG) | Not Specified | 315 | [3] |
| 2,2':5',2''-Terthiophene | Extended Conjugation | CH₂Cl₂ | 355 | [6] |
| 5-Ethynyl-terthiophene | -C≡CH (EWG) on Terthiophene | CH₂Cl₂ | 374 | [6] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the thiophene derivative in a suitable UV-transparent solvent (e.g., hexane, ethanol, chloroform) at a concentration of approximately 1 mg/mL.[8]
-
From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent. The final concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Causality in Experimental Choices
The choice of solvent is critical as it can influence the position and shape of absorption bands.[9] Non-polar solvents like hexane are often preferred to minimize solute-solvent interactions and obtain spectra that are more representative of the isolated molecule. Quartz cuvettes are used because glass absorbs significantly in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[10]
¹H and ¹³C NMR of Functionalized Thiophenes
The chemical shifts (δ) of the protons and carbons in the thiophene ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups typically cause an upfield shift (lower δ) of the ring protons and carbons, while electron-withdrawing groups lead to a downfield shift (higher δ).[11][12] The coupling patterns between adjacent protons can also help determine the substitution pattern on the ring.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiophene Protons
| Compound | H-2 | H-3 | H-4 | H-5 | Reference |
| Thiophene | 7.36 | 7.10 | 7.10 | 7.36 | [13] |
| 2-Bromothiophene | - | 7.18 | 6.98 | 7.50 | [13] |
| 3-Bromothiophene | 7.25 | - | 7.05 | 7.30 | [13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
If further structural information is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[11][13]
-
Causality in Experimental Choices
Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[10] Shimming is crucial for obtaining high-resolution spectra with sharp peaks. 2D NMR techniques are particularly useful for unambiguously assigning signals in complex molecules.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[5]
Characteristic IR Bands of Functionalized Thiophenes
The thiophene ring itself has characteristic vibrations. The C-H stretching vibrations of the ring protons typically appear around 3100 cm⁻¹.[15] The ring stretching vibrations are observed in the 1550-1300 cm⁻¹ region. The C-S stretching vibration is usually found in the 850-600 cm⁻¹ range.[16] The presence of functional groups will introduce their own characteristic absorption bands, such as the C=O stretch of a ketone or the N-H stretch of an amine.[14][17]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Thiophene Derivatives
| Vibration | Frequency Range (cm⁻¹) | Notes | Reference |
| Aromatic C-H Stretch | 3120-3050 | Present in mono-, di-, and tri-substituted thiophenes. | [15] |
| C=C Ring Stretch | 1532-1347 | Multiple bands are often observed in this region. | [16] |
| C-H In-plane Bend | 1250-1050 | Position depends on the substitution pattern. | [15] |
| C-H Out-of-plane Bend | 900-650 | The pattern of bands is indicative of the substitution. | [15] |
| C-S Stretch | 852-637 | Can be weak and coupled with other vibrations. | [16] |
| Carbonyl (C=O) Stretch | ~1665 | For an acetyl group attached to the thiophene ring. | [14] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[16]
-
For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Place the sample in the IR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
-
Data Acquisition:
-
Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Causality in Experimental Choices
KBr is used for pellet preparation because it is transparent to IR radiation in the typical measurement range.[16] An ATR accessory is often preferred for its ease of use and minimal sample preparation. Recording a background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor, as well as any absorption from the sample holder.
Fluorescence Spectroscopy: Exploring Emission Properties
Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Not all thiophene derivatives are fluorescent, but those that are can be used in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[18][19]
Factors Affecting the Fluorescence of Thiophenes
The fluorescence quantum yield (ΦF) of thiophenes is highly dependent on their structure. Extending the π-conjugation, as in oligothiophenes, can enhance fluorescence.[18] However, the introduction of certain functional groups or the presence of steric hindrance that reduces the planarity of the molecule can lead to fluorescence quenching.[18][19] Aggregation can also significantly impact fluorescence properties, sometimes leading to quenching or, in some cases, aggregation-induced emission enhancement (AIEE).[20]
Table 4: Fluorescence Properties of Selected Oligothiophenes
| Compound | Number of Thiophene Units | λem (nm) | ΦF | Reference |
| Bithiophene | 2 | 363 | 0.05 | [18] |
| Terthiophene | 3 | 434 | 0.17 | [18] |
| Quaterthiophene | 4 | 442 | 0.21 | [18] |
| Sexithiophene | 6 | 536 | 0.25 | [18] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the thiophene derivative in a suitable solvent (e.g., dioxane, chloroform) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).[18]
-
-
Instrument Setup:
-
Place the cuvette in the sample holder of a spectrofluorometer.
-
-
Data Acquisition:
-
Record an absorption spectrum to determine the optimal excitation wavelength (usually the λmax).
-
Set the excitation wavelength and record the emission spectrum over a range of longer wavelengths.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
-
Causality in Experimental Choices
Quartz cuvettes are necessary for both excitation and emission measurements. Low concentrations are crucial to ensure that the emitted light is not reabsorbed by other molecules in the solution, which would lead to an underestimation of the fluorescence intensity.[18]
Conclusion
The spectroscopic characterization of functionalized thiophenes is a multifaceted process that provides a wealth of information about their structure and electronic properties. By employing a combination of UV-Vis, NMR, IR, and fluorescence spectroscopy, researchers can gain a comprehensive understanding of how substituents influence the behavior of these important heterocyclic compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to effectively characterize and optimize thiophene derivatives for a wide range of applications.
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Al-Otaibi, J. S., et al. (2021). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 26(11), 3321. [Link]
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Saeed, S., et al. (2012). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 3(1), 57-63. [Link]
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Barbarella, G., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6149-6156. [Link]
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Sivamurugan, V., et al. (2008). Fluorescence quenching of substituted polyperylene with functionalized polythiophenes. Journal of Fluorescence, 18(5), 891-898. [Link]
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Hernandez, E., et al. (2020). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 25(22), 5437. [Link]
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A Comparative Guide to the Electrochemical Properties of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene and its Analogs
This guide provides a comparative analysis of the electrochemical properties of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene and its structural analogs. The focus is on elucidating the structure-property relationships that govern their redox behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging substituted thiophenes for novel applications.
Introduction: The Significance of Substituted Thiophenes
Thiophene-containing molecules are a cornerstone in the development of advanced organic materials and pharmaceuticals. Their inherent electronic properties, arising from the electron-rich sulfur-containing aromatic ring, make them prime candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the thiophene scaffold is a common motif in a wide array of biologically active compounds.
The electrochemical characteristics of these molecules, specifically their oxidation and reduction potentials, are paramount as they dictate the ease with which they can donate or accept electrons. These properties are finely tunable through synthetic modification, allowing for the rational design of molecules with tailored electronic behavior. In this guide, we will explore how substituents on the benzoyl moiety of 5-(1,3-Dioxolan-2-YL)-2-(benzoyl)thiophene derivatives influence their electrochemical profiles.
The Core Molecule and Its Analogs: A Structural Overview
Our central molecule of interest is This compound . We will compare its expected electrochemical properties with three key analogs where the 4-pentyl group is replaced by other substituents: a 4-fluoro, a 4-chloro, and a 4-trifluoromethyl group. The dioxolane group serves as a protecting group for a formyl moiety, which can be deprotected for further synthetic transformations.
The primary difference between the core molecule and its analogs lies in the electronic nature of the substituent at the para-position of the benzoyl ring. These differences—ranging from electron-donating to strongly electron-withdrawing—are expected to significantly modulate the electrochemical behavior of the thiophene core.
The Interplay of Inductive and Resonance Effects on Redox Potentials
The electrochemical properties of these compounds are governed by the interplay of inductive and resonance effects exerted by the substituents on the benzoyl ring.[1][2]
-
Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms.[3]
-
Resonance effects involve the delocalization of pi electrons across the conjugated system.
Electron-donating groups (EDGs) , like the pentyl group, increase the electron density on the aromatic system, making it easier to oxidize (lose an electron). Conversely, electron-withdrawing groups (EWGs) , such as fluoro, chloro, and trifluoromethyl, decrease the electron density, making oxidation more difficult.[4][5]
The following is a qualitative ranking of the expected electronic effects of the substituents in this study:
-
Pentyl (-C₅H₁₁) : A weak electron-donating group through induction.[1]
-
Fluoro (-F) and Chloro (-Cl) : These halogens are electronegative and thus inductively electron-withdrawing. However, they also possess lone pairs that can be donated through resonance.[2][3] Overall, they are considered deactivating groups.[6]
-
Trifluoromethyl (-CF₃) : A strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong inductive effect).
Comparative Electrochemical Data (Representative)
| Compound | Substituent (R) | Expected Epa (V) vs. Fc/Fc⁺ | Expected Epc (V) vs. Fc/Fc⁺ | HOMO (eV) | LUMO (eV) |
| Core Molecule | 4-pentyl | ~1.10 | ~-1.50 | ~-5.50 | ~-2.90 |
| Analog 1 | 4-fluoro | ~1.20 | ~-1.45 | ~-5.60 | ~-2.95 |
| Analog 2 | 4-chloro | ~1.25 | ~-1.42 | ~-5.65 | ~-2.98 |
| Analog 3 | 4-trifluoromethyl | ~1.40 | ~-1.30 | ~-5.80 | ~-3.10 |
Epa: Anodic peak potential (Oxidation); Epc: Cathodic peak potential (Reduction); HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Values are illustrative and referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
The electron-donating pentyl group is expected to result in the lowest oxidation potential (easiest to oxidize). As the electron-withdrawing nature of the substituent increases (F < Cl < CF₃), the oxidation potential is predicted to increase, making the molecule more difficult to oxidize.[7] Conversely, stronger electron-withdrawing groups stabilize the LUMO, making the molecule easier to reduce (a less negative reduction potential).
Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry
The following is a detailed, self-validating protocol for the electrochemical analysis of these thiophene derivatives using cyclic voltammetry.
I. Preparation of Solutions
-
Analyte Solution (1 mM): Accurately weigh 1-2 mg of the thiophene derivative and dissolve it in 5 mL of anhydrous, electrochemistry-grade acetonitrile.
-
Supporting Electrolyte Solution (0.1 M): Dissolve an appropriate amount of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile to make a 0.1 M solution. This high concentration ensures that the electrolyte carries the bulk of the current.[8]
-
Internal Standard: Add a small amount of ferrocene to the analyte solution to serve as an internal reference for the potential measurements.
II. Electrochemical Cell Assembly
-
Working Electrode (WE): A glassy carbon electrode is recommended. Polish the electrode surface with alumina slurry on a polishing pad, followed by rinsing with deionized water and the electrolyte solution.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is suitable.
-
Counter Electrode (CE): A platinum wire or mesh serves as the counter electrode.
-
Assemble the three electrodes in an electrochemical cell containing the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
III. Data Acquisition
-
Connect the electrodes to a potentiostat.
-
Perform a background scan in the electrolyte solution without the analyte to ensure the absence of interfering redox peaks.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events (e.g., from -2.0 V to +2.0 V vs. Ag/Ag⁺).
-
Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
After data collection, rinse the electrodes thoroughly.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the electrochemical characterization process.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Molecular structures of the core molecule and its analogs.
Concluding Remarks
The electrochemical properties of this compound and its analogs are highly dependent on the nature of the substituent on the benzoyl ring. By understanding the electronic effects of these substituents, researchers can rationally design and synthesize novel thiophene derivatives with tailored redox potentials for a wide range of applications in materials science and medicinal chemistry. The provided experimental protocol offers a robust framework for the electrochemical characterization of these and similar organic compounds.
References
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A Comparative Guide to Purity Assessment of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene: The Central Role of High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] The subject of this guide, 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, is a heterocyclic building block characteristic of structures explored in medicinal chemistry and materials science.[3] Its molecular architecture, featuring a thiophene core, a protected aldehyde (the dioxolane group), and a substituted benzoyl moiety, presents a unique analytical challenge. Impurities, which can arise from starting materials, by-products, or degradation, can significantly alter the compound's biological activity and introduce toxicity.[1][4] Therefore, a robust, validated analytical method for purity determination is critical.
This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) as the primary technique for assessing the purity of this compound. We will dissect a specifically developed Reverse-Phase HPLC (RP-HPLC) method, detail its validation according to International Council for Harmonisation (ICH) guidelines, and compare its performance objectively against orthogonal analytical techniques.[5][6]
The Gold Standard: Why RP-HPLC is the Method of Choice
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] For a molecule like this compound, which possesses significant non-polar character due to the pentyl chain and aromatic rings, Reverse-Phase HPLC is exceptionally well-suited.
The Principle of Causality in Method Selection:
-
Stationary Phase: The choice of a C18 (ODS - octadecylsilane) column is deliberate. The long alkyl chains of the stationary phase provide a hydrophobic environment that promotes interaction with the non-polar analyte. This allows for effective separation from more polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak solvent (water) and a strong solvent (acetonitrile) is employed. This is crucial because potential impurities may have a wide range of polarities. A gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved into sharp peaks within a reasonable analysis time.
-
Detection: The benzoylthiophene core of the molecule contains a conjugated system of double bonds (a chromophore) that strongly absorbs ultraviolet (UV) light. This inherent property makes UV-Vis detection, particularly with a Diode Array Detector (DAD), a highly sensitive and specific choice. A DAD offers the added advantage of assessing peak purity by comparing UV spectra across the peak, which can help identify co-eluting impurities.[7]
Experimental Protocol: A Validated RP-HPLC Method for Purity Determination
This section provides a self-validating, step-by-step protocol for the quantitative analysis of this compound. Adherence to this protocol is designed to yield reproducible and accurate results.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).[8]
-
Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, High-Purity (Milli-Q or equivalent)
-
This compound reference standard (purity >99.5%)
-
Sample of this compound for testing
-
Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 30 70 15.0 0 100 20.0 0 100 20.1 30 70 | 25.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (with DAD scanning from 200-400 nm)
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 70:30 mixture of Acetonitrile and Water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare it in the same manner as the Working Standard Solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.
HPLC Analysis Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are routine. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene, a specialized thiophene derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of structurally similar compounds, such as thiophene and its derivatives, and are aligned with established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
I. Hazard Assessment and Waste Identification
The primary step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the structural moieties of this compound—a thiophene ring, a benzoyl group, and a dioxolane ring—we can infer a hazard profile that necessitates its classification as hazardous waste.
-
Thiophene and its derivatives are known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Thiophene itself is a flammable liquid and its vapors may form explosive mixtures with air.[2][3]
-
Benzoyl compounds can also present irritation risks.
-
A closely related compound, 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, is listed as causing severe eye and skin burns, as well as digestive and respiratory tract burns.[4] It is also water-reactive.[4]
Given these potential hazards, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste .[1]
Table 1: Inferred Hazard Profile and Disposal Synopsis
| Hazard Category | Inferred Risk | Disposal Guideline |
| Flammability | Assumed to be flammable based on thiophene derivatives.[2][3] | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[2][3] |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][4] | Avoid generating dust or aerosols. Use in a chemical fume hood.[4][5] |
| Irritation | Causes skin and eye irritation/burns.[1][3][4] | Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[4][6] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[2] | Do not dispose of down the drain or in regular trash.[1][7] |
II. Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]
-
Hand Protection: Double-layered nitrile gloves are recommended to prevent skin contact.[1]
-
Body Protection: A flame-resistant lab coat should be worn.[8]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[5][6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to comply with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's hazardous waste regulations.[9][10][11]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid form of the compound, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container.[1] This container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.[1] It is crucial not to mix this waste with other incompatible waste streams to prevent violent reactions or the emission of flammable or toxic gases.[7]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.[1]
2. Labeling:
Proper labeling is a critical component of hazardous waste management. All waste containers must be clearly labeled with:
-
The full chemical name: "this compound".[1]
-
The approximate quantity of the waste.[1]
-
The date of waste generation.[1]
-
An appropriate hazard warning, such as "Flammable" and "Irritant".[12][14]
3. Storage:
Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[7][12] This area must be well-ventilated.[1] It is important to segregate the waste by type to prevent accidental mixing of incompatible chemicals.[7]
4. Spill Management:
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in Section II.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1][3]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]
-
All materials used for cleaning the spill must also be disposed of as hazardous waste.[1]
5. Final Disposal:
The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][15] These entities are equipped to handle and transport the waste in accordance with all federal and state regulations.
IV. Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure compliance with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[9][10]
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Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Cole-Parmer. [Link]
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A Comprehensive Guide to the Safe Handling of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar molecules and the known hazards of its constituent functional groups—thiophene, aromatic ketone, and dioxolane—to establish a robust framework for its safe utilization and disposal.
Hazard Profile: A Synthesis of Functional Group Toxicology
A thorough understanding of the potential hazards associated with this compound is paramount. The toxicological profile is extrapolated from data on related compounds and its core chemical moieties.
-
Thiophene Moiety: Thiophene and its derivatives are known to possess a range of biological activities and toxicities. Metabolism of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates, such as epoxides and S-oxides, which have been implicated in genotoxicity.[1][2][3][4] While the acute toxicity of many thiophene derivatives is considered low, they should be handled with care due to their potential for long-term health effects.[5]
-
Aromatic Ketone Functionality: Aromatic ketones can be reactive and are often combustible. They are generally incompatible with strong oxidizing and reducing agents, as well as strong acids and bases.[6][7] Reactions with these substances can be exothermic and may generate flammable gases.[6]
-
Dioxolane Group: 1,3-Dioxolane is a flammable liquid and its vapors can form explosive mixtures with air.[8][9][10][11] A significant hazard associated with dioxolanes is their potential to form explosive peroxides upon prolonged exposure to air and light.[10] They can also cause skin and eye irritation.[10][11]
-
Related Compound Data: A Safety Data Sheet for the structurally similar compound, 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, indicates that it is water-reactive, causes severe burns to the eyes, skin, and respiratory tract, and liberates toxic gas upon contact with water.[12] Due to the shared thiophene and dioxolane functionalities, a cautious approach assuming similar reactivity and corrosivity is warranted.
Quantitative Data Summary (Extrapolated)
| Hazard Category | Description | Precautionary Statements |
| Flammability | Assumed to be a combustible liquid, with vapors potentially forming explosive mixtures with air.[6][8][13][14] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[9][11][13][14] |
| Toxicity | Potential for skin and eye irritation, and possible respiratory tract irritation.[10][12] Long-term exposure to thiophene derivatives may pose a genotoxic risk.[1][2] Harmful if swallowed.[13][14] | Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[12] Wash thoroughly after handling.[14][15] |
| Reactivity | May be water-reactive.[12] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6][14] Can form explosive peroxides.[10] | Store under an inert atmosphere (e.g., argon).[12] Keep away from incompatible materials.[14] |
| Environmental | Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[13] | Avoid release to the environment.[13] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive Personal Protective Equipment (PPE) strategy is crucial for mitigating the risks associated with handling this compound. All PPE should be selected and used in accordance with OSHA standard 29 CFR 1910.132.[2][14][15][16][17]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[1][4][6][8][18] Given the potential for severe burns, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[12]
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good general resistance to a variety of chemicals.[19] For extended contact or when cleaning spills, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[13]
-
Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Ensure clothing provides full coverage of the arms and legs.[20]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
Below is a procedural workflow for donning and doffing the recommended PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
3.1. Engineering Controls and Environment
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.
-
Inert Atmosphere: Given the potential for water reactivity and peroxide formation, handling and storing the compound under an inert atmosphere, such as argon or nitrogen, is strongly recommended.[12] This is particularly critical for long-term storage.
-
Ignition Sources: Ensure that no potential ignition sources, such as hot plates, open flames, or sparking equipment, are in the vicinity during handling.[9][11]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment. Don the appropriate PPE as outlined in Section 2.
-
Weighing: If possible, weigh the compound directly into the reaction vessel inside the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the compound to the hood.
-
Solution Preparation: Add solvents slowly to the compound in the reaction vessel. Be aware of potential exothermic reactions.
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere, and in a cool, dry, dark place. The storage area should be designated for reactive and flammable substances.[8][9]
-
Post-Handling: After completing the work, decontaminate any surfaces and equipment. Properly dispose of all waste as described in Section 4. Doff PPE in the correct order and wash hands thoroughly.
3.3. Emergency Procedures: Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or involves volatile substances, evacuate the immediate area.
-
Control Ignition Sources: If it is safe to do so, remove any nearby ignition sources.[9]
-
Containment: For small spills, contain the material using an inert absorbent, such as vermiculite or sand.[9][21] Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[21]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[21]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with EPA guidelines and institutional protocols.[7][19][22]
4.1. Waste Segregation
-
Solid Waste: Collect any solid compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
4.2. Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
The following diagram outlines the workflow for the disposal of chemical waste generated from handling this compound.
Sources
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- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
